Lactose-3'-sulfate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O14S/c13-1-3-5(15)10(26-27(20,21)22)8(18)12(24-3)25-9-4(2-14)23-11(19)7(17)6(9)16/h3-19H,1-2H2,(H,20,21,22)/t3-,4-,5+,6-,7-,8-,9-,10+,11?,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPFTLRVVIHHOO-YAEJXKJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857915 | |
| Record name | 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159358-51-7 | |
| Record name | 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Role of Lactose-3'-Sulfate in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactose-3'-sulfate, a sulfated disaccharide, is emerging as a molecule of interest in the field of glycobiology and cell signaling. While research specifically focused on this compound is in its early stages, the broader context of galactose-3'-O-sulfation points towards a significant role in modulating cell adhesion, recognition, and signal transduction. This technical guide synthesizes the current understanding and provides a hypothetical framework for the signaling mechanisms of this compound, drawing parallels from related 3'-O-sulfated glycans. We present potential interactions with cell surface receptors, such as integrins, and subsequent activation of intracellular signaling cascades involving Src-family kinases. This document includes detailed experimental protocols for investigating these interactions and pathways, quantitative data from analogous sulfated carbohydrates to serve as a reference, and visual diagrams of the proposed signaling pathways and experimental workflows.
Introduction: The Significance of Glycan Sulfation in Cellular Communication
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. The structural diversity of glycans allows for a complex coding system that mediates cellular communication. Sulfation, the addition of a sulfate group to a glycan, adds another layer of complexity and specificity to this code. Sulfated glycans are key players in cell-cell and cell-extracellular matrix interactions, regulating processes from development and immunity to cancer metastasis.[1][2]
The 3-O-sulfation of galactose is a specific modification that has been shown to alter the recognition and binding of molecules, thereby directly impacting cellular signaling.[1] This modification can trigger signaling cascades that are crucial for regulating cellular adhesion and interaction.[1] While much of the research has focused on larger, more complex sulfated glycosaminoglycans (GAGs) like heparan sulfate, smaller sulfated oligosaccharides are also gaining recognition for their biological activities. This guide focuses on this compound, a simple disaccharide composed of galactose sulfated at the 3'-position and glucose, as a potential signaling molecule.
A Proposed Signaling Pathway for this compound
Direct evidence for a specific signaling pathway initiated by this compound in mammalian cells is currently limited. However, based on the known roles of 3'-O-sulfated galactose in other contexts, we propose a hypothetical signaling pathway involving integrin activation and subsequent downstream signaling through Src-family kinases.
Interaction with Cell Surface Receptors: A Focus on Integrins
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Their activation is crucial for a variety of signaling events that regulate cell survival, proliferation, and migration. The 3-O-sulfogalactose moiety has been implicated as a recognition motif for certain protein-carbohydrate interactions.[1] It is plausible that this compound could interact with the extracellular domain of specific integrin subtypes, inducing a conformational change that leads to their activation.
dot
Caption: Hypothetical interaction of this compound with an integrin receptor.
Downstream Signaling Cascade: Activation of Src-Family Kinases
Upon activation, integrins can cluster and recruit various signaling molecules to the cell membrane, initiating intracellular signaling cascades. Src-family kinases are non-receptor tyrosine kinases that are well-established downstream effectors of integrin signaling.[1] The activation of Src kinases involves autophosphorylation, which then leads to the phosphorylation of a multitude of substrate proteins, ultimately affecting gene expression and cellular behavior, such as adhesion and migration.
dot
Caption: Proposed downstream signaling cascade following integrin activation.
Quantitative Data on Sulfated Glycan Interactions
Direct quantitative binding data for this compound with specific receptors are not yet available in the published literature. However, data from studies on other sulfated glycans can provide a useful reference for the potential range of binding affinities and inhibitory concentrations.
| Sulfated Glycan | Binding Partner | Method | Binding Affinity (Kd) | IC50 | Reference |
| Heparin (highly sulfated) | NT4 (tetra-branched peptide) | Surface Plasmon Resonance | 0.46 nM | - | [3] |
| Heparan Sulfate | NT4 (tetra-branched peptide) | Surface Plasmon Resonance | 3.3 nM | - | [3] |
| Chondroitin Sulfate | NT4 (tetra-branched peptide) | Surface Plasmon Resonance | 34 nM | - | [3] |
| Sulfated Glycolipid (C24:1) | LMIR5 (receptor) | ELISA-based binding assay | High Affinity (qualitative) | - | [4] |
| 3-O-sulfated heparin disaccharide | Antithrombin III | - | - | thousand-fold decrease in binding upon removal of 3-O-sulfate | [5] |
Note: This table provides examples of quantitative data for other sulfated glycans to illustrate the range of potential binding affinities. Specific data for this compound is a key area for future research.
Detailed Experimental Protocols
To investigate the proposed biological role of this compound, a combination of biochemical, biophysical, and cell-based assays is required.
Chemoenzymatic Synthesis of this compound
A controlled and scalable synthesis of this compound is essential for conducting biological assays. Chemoenzymatic methods offer a powerful approach for the regioselective sulfation of carbohydrates.
Objective: To synthesize this compound for use in biological assays.
Principle: This protocol would likely involve the use of a specific sulfotransferase enzyme that can selectively transfer a sulfate group to the 3'-position of the galactose residue of lactose.
Materials:
-
Lactose
-
Adenosine 3'-phosphate 5'-phosphosulfate (PAPS, sulfate donor)
-
Galactoside 3-O-sulfotransferase
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Purification columns (e.g., size-exclusion, ion-exchange chromatography)
-
Analytical instruments (e.g., NMR, Mass Spectrometry)
Procedure:
-
Enzymatic Reaction: Incubate lactose with a molar excess of PAPS and the specific galactoside 3-O-sulfotransferase in the reaction buffer at an optimal temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours).
-
Reaction Quenching: Stop the reaction by heat inactivation of the enzyme or by adding a quenching agent like EDTA.
-
Purification: Purify the reaction mixture to separate this compound from unreacted lactose, PAPS, and the enzyme. This can be achieved using a combination of size-exclusion and anion-exchange chromatography.
-
Structural Verification: Confirm the structure and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to verify the correct molecular weight and the position of the sulfate group.
Caption: An integrated workflow for investigating the biological role of this compound.
Conclusion and Future Directions
The 3'-O-sulfation of galactose is a critical modification in the language of cellular communication. While direct evidence for the signaling role of this compound is still emerging, the existing literature on related sulfated glycans provides a strong foundation for a hypothetical signaling pathway involving integrin activation and downstream Src-family kinase signaling. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to test this hypothesis and to elucidate the specific molecular interactions and cellular consequences of this compound signaling.
Future research should focus on:
-
Receptor Identification: Unambiguously identifying the specific cell surface receptors that bind to this compound.
-
Quantitative Binding Studies: Determining the binding affinities and kinetics of this compound with its identified receptors.
-
Elucidation of Downstream Pathways: Mapping the complete intracellular signaling cascade activated by this compound.
-
In Vivo Studies: Investigating the physiological and pathological roles of this compound in animal models.
A deeper understanding of the biological role of this compound and other small sulfated glycans holds significant promise for the development of novel therapeutics targeting a wide range of diseases, including cancer and inflammatory disorders.
References
- 1. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the role of sulfated glycans in cancer cell adhesion and migration through use of branched peptide probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-O-sulfo-β-D-galactose moiety of endogenous sulfoglycolipids is a potential ligand for immunoglobulin-like receptor LMIR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of 3-O-Sulfated Heparin Disaccharide Isomers: Identification of Structural Aspects of the Heparin CCL2 Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of 3-O-Sulfated Galactosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical properties of 3-O-sulfated galactosides, a class of sulfated carbohydrates with significant roles in a multitude of biological processes. The modification of galactose at the 3-O position is a critical determinant for molecular recognition, influencing cell signaling, adhesion, and viral entry. This document details the enzymatic synthesis of these structures, their interactions with various proteins, and their implication in physiological and pathological conditions. Furthermore, it offers detailed experimental protocols for their synthesis and analysis, alongside quantitative data on their binding affinities and the kinetics of the enzymes responsible for their biosynthesis. Visual representations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their functional significance. This guide is intended to be a valuable resource for researchers and professionals in the fields of glycobiology, drug discovery, and molecular biology.
Introduction to 3-O-Sulfated Galactosides
Galactose-3'-O-sulfation is a specific post-translational modification that occurs on a variety of important biomolecules across different human tissues. This sulfation event significantly alters the recognition and interaction of the host molecule with its binding partners, thereby initiating signaling cascades.[1] These modifications are pivotal in regulating cellular adhesion and interaction, and they play a role in cell recognition and even in processes like tumor metastasis by altering the binding affinity to extracellular ligands.[1] Sulfated glycoproteins and glycolipids can trigger signaling pathways that are crucial for cell-cell and cell-extracellular matrix interactions, as well as for the activation of adhesion molecule transcription.[1]
One of the most well-studied examples of 3-O-sulfated galactosides are sulfatides, which are 3'-sulfated galactosylceramides. These molecules are predominantly found on oligodendrocytes, renal tubular cells, and certain tumor cells.[2] They are critically involved in nerve conduction and cell adhesion, but their functions extend to various other cellular processes.[2] For instance, sulfatides can trigger intracellular signaling in neutrophils through a pathway dependent on L-selectin and can act as a binding site for pathogens like the human immunodeficiency virus (HIV), Helicobacter pylori, and malaria sporozoites.[2]
The synthesis of 3-O-sulfated galactosides is catalyzed by a family of enzymes known as galactose-3-O-sulfotransferases (GAL3STs).[3][4] These enzymes transfer a sulfate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of a galactose residue.[5] The human genome contains several isoforms of these enzymes, including GAL3ST1, GAL3ST2, GAL3ST3, and GAL3ST4, each exhibiting distinct substrate specificities.[3][4]
The biological significance of 3-O-sulfated galactosides makes them attractive targets for drug development.[6][7] Understanding their biochemical properties, synthesis, and interactions is crucial for designing novel therapeutic strategies for a range of diseases, including cancer, inflammatory disorders, and infectious diseases.
Biochemical Properties and Biological Roles
The addition of a sulfate group at the 3-O position of galactose dramatically influences the molecule's biochemical properties, leading to a wide array of biological functions.
Role in Cell Adhesion and Signaling
3-O-sulfated galactosides are key players in cell adhesion. The sulfate group often acts as a crucial recognition motif for various cell adhesion molecules, particularly the selectins.[8] For example, sulfated and sialylated oligosaccharides on O-linked glycoproteins expressed on high endothelial venules are essential for high-affinity binding to L-selectin on leukocytes. This interaction facilitates the rolling and subsequent extravasation of leukocytes from the bloodstream into lymph nodes.[9] All three members of the selectin family (E-, L-, and P-selectin) can bind to oligosaccharides where sialic acid is replaced by a sulfate group, such as in sulfo-Lewisx.[8]
These binding events are not merely adhesive; they also initiate intracellular signaling cascades. In neutrophils, sulfatides can induce signaling through an L-selectin-dependent pathway.[2] Cross-linking of L-selectin on leukocytes triggers the phosphorylation of mitogen-activated protein kinases (MAPKs), which in turn leads to the activation of CD18 function and enhanced transmigration across the endothelium.[10]
Function in the Nervous System
In the nervous system, 3-O-sulfated galactosylceramide, or sulfatide, is a major lipid component of the myelin sheath.[11] It plays a critical role in the proper structure and function of myelin. Studies on mice deficient in cerebroside sulfotransferase (CST), the enzyme responsible for sulfatide synthesis, have shown that the absence of sulfatide leads to myelin abnormalities and progressive tremors.[12] Sulfatide is believed to be involved in the lateral organization of the myelin membrane, which affects the sorting, assembly, and function of specific myelin proteins. Furthermore, sulfatide can influence glial-axon signaling.[13]
Involvement in Cancer and Metastasis
Aberrant expression of 3-O-sulfated glycans is a hallmark of many cancers. For instance, 3'-O-sulfated Lewis A/C antigens are often overexpressed in numerous precancerous lesions and malignancies.[14] The expression of lactosylsulfatide in hepatocellular carcinoma cells has been shown to enhance cell adhesion to vitronectin, a component of the extracellular matrix, and promote intrahepatic metastasis in animal models.[15] These findings suggest that 3-O-sulfated galactosides could serve as potential biomarkers and therapeutic targets in oncology.
Quantitative Data: Binding Affinities and Enzyme Kinetics
The biological functions of 3-O-sulfated galactosides are underpinned by their specific interactions with proteins. The affinity of these interactions and the efficiency of the enzymes that synthesize them can be quantified.
Protein Binding Affinities
The binding affinities of 3-O-sulfated galactosides to their protein partners are often in the micromolar to nanomolar range, indicating strong and specific interactions. These affinities are typically determined using techniques like surface plasmon resonance (SPR).
| Ligand | Protein Partner | Kd | Technique | Reference |
| Heparan Sulfate | 3-O-sulfotransferase isoform 1 (3-OST-1) | 2.79 µM | Surface Plasmon Resonance (SPR) | [16] |
| Oversulfated Chondroitin/Dermatan Sulfates | L-selectin | 21.1 to 293 nM | Surface Plasmon Resonance (SPR) | [15] |
| Oversulfated Chondroitin/Dermatan Sulfates | P-selectin | 21.1 to 293 nM | Surface Plasmon Resonance (SPR) | [15] |
Enzyme Kinetic Parameters
The synthesis of 3-O-sulfated galactosides is catalyzed by galactose-3-O-sulfotransferases (GAL3STs). The kinetic parameters of these enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insights into their substrate specificity and catalytic efficiency.
| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |
| GAL3STs (general) | PAPS | Varies | Varies | Varies | [5][17] |
| GAL3STs (general) | Galactoside Acceptor | Varies | Varies | Varies | [5][17] |
Note: Specific Km and kcat values for individual GAL3ST isoforms with various galactoside acceptors are subjects of ongoing research and can vary significantly depending on the specific substrate and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-O-sulfated galactosides.
Enzymatic Synthesis of 3-O-Sulfated Galactosides
This protocol describes the general procedure for the enzymatic synthesis of 3-O-sulfated galactosides using a purified galactose-3-O-sulfotransferase.
Materials:
-
MES buffer (100 mM, pH 6.5)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS) (20 mM)
-
ATP (20 mM)
-
MgCl2 (20 mM)
-
Galactoside acceptor substrate (10 mM)
-
Purified Gal3ST enzyme (e.g., Gal3ST2 at 0.2 mg/mL)[14]
-
Ethanol
-
C18 and P2/P4 chromatography columns
Procedure:
-
Prepare the reaction mixture containing MES buffer, PAPS, ATP, MgCl2, and the acceptor substrate.
-
Initiate the reaction by adding the purified Gal3ST enzyme.
-
Incubate the reaction mixture for 4 hours to overnight at an optimal temperature (typically 37°C).
-
Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) until the conversion rate exceeds 95%.[14]
-
Quench the reaction by adding an equal volume of cold ethanol and incubate at 4°C for 15 minutes to precipitate the enzyme.[14]
-
Centrifuge the mixture to remove the precipitated protein.
-
Concentrate the supernatant using a rotary evaporator.
-
Purify the 3-O-sulfated galactoside product using C18 and P2/P4 column chromatography.[14]
Analysis by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the structural characterization of sulfated glycans.
Protocol for MALDI-TOF MS of Sulfated Oligosaccharides: [1]
-
Dissolve the sulfated oligosaccharide sample (10 pmol/µL).
-
Prepare a fresh matrix solution (e.g., 10 mg/mL of 2,5-dihydroxybenzoic acid in water).
-
Prepare a basic peptide solution (e.g., 10 pmol/µL of Arg-(Gly-Arg)14-Gly) to form a noncovalent complex and improve signal.[1]
-
Mix 1 µL of the sample with 1 µL of the peptide solution.
-
Add 1 µL of the matrix solution to the mixture.
-
Spot an aliquot of the final mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum using a MALDI-TOF mass spectrometer.
Protein Binding Analysis by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Inject the ligand (the 3-O-sulfated galactoside or a protein that binds it) in an appropriate buffer to covalently attach it to the sensor surface.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (the binding partner) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
-
Dissociation:
-
After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
If necessary, inject a regeneration solution to remove the bound analyte and prepare the sensor surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving 3-O-sulfated galactosides can aid in understanding their mechanisms of action. The following diagrams were generated using the Graphviz DOT language.
Biosynthesis of Sulfatide
This diagram illustrates the two-step enzymatic synthesis of sulfatide, a key 3-O-sulfated galactosylceramide in the nervous system.
References
- 1. med.unc.edu [med.unc.edu]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. Alpha-Gal on the Protein Surface Hampers Transcytosis through the Caco-2 Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Structural and substrate specificity analysis of 3-O-sulfotransferase isoform 5 to synthesize heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 12. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 13. books.rsc.org [books.rsc.org]
- 14. Robust Prediction of Enzyme Variant Kinetics with RealKcat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Affinity, kinetic, and structural study of the interaction of 3-O-sulfotransferase isoform 1 with heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme Kinetics of PAPS-Sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
The Pivotal Role of Sulfated Lactose Derivatives in Orchestrating Cell-Cell Recognition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-cell recognition is a fundamental biological process that governs tissue development, immune responses, and host-pathogen interactions. This intricate communication is often mediated by specific molecular interactions at the cell surface, where carbohydrates play a crucial role. Among the vast array of glycans involved, sulfated lactose derivatives have emerged as key players, acting as specific ligands for various cell adhesion molecules. Their unique structural features, conferred by the strategic placement of sulfate groups, allow them to modulate cellular interactions with high precision. This technical guide provides a comprehensive overview of the function of sulfated lactose derivatives in cell-cell recognition, with a focus on their interactions with selectins and galectins. It details their mechanism of action, presents quantitative binding data, outlines key experimental protocols for their study, and visualizes the signaling pathways they trigger. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of glycoscience and leverage this knowledge for therapeutic innovation.
Core Mechanisms of Action: Selectin and Galectin Binding
Sulfated lactose derivatives primarily exert their function by acting as high-affinity ligands for two major families of carbohydrate-binding proteins (lectins): selectins and galectins. The position and degree of sulfation on the lactose backbone are critical determinants of binding specificity and affinity.
1. Interaction with Selectins:
Selectins are a family of C-type lectins expressed on the surface of leukocytes (L-selectin), endothelial cells (E-selectin and P-selectin), and platelets (P-selectin). They play a critical role in the initial tethering and rolling of leukocytes on the vascular endothelium during inflammation. The canonical ligand for selectins is the sialyl Lewis X (sLex) tetrasaccharide. However, studies have revealed that sulfated lactose derivatives can mimic the essential features of sLex and act as potent selectin inhibitors.
-
L-selectin: This selectin, expressed on leukocytes, mediates their initial attachment to the endothelial lining of blood vessels. Lactose 6',6-disulfate has been shown to be a more potent inhibitor of L-selectin than sialyl Lewis x.[1] The 6'- and 6-sulfate groups on lactose are thought to be crucial for high-affinity binding.[1]
-
E-selectin and P-selectin: These selectins are expressed on activated endothelial cells and platelets, respectively, and are involved in leukocyte recruitment to sites of inflammation. Sulfated derivatives of Lewisa, a structural isomer of Lewisx, have been identified as potent ligands for E-selectin.[2] Specifically, the 3'-sulfated Lea pentasaccharide exhibits significantly greater inhibitory activity against E-selectin compared to sialyl-Lex.[2]
The interaction of sulfated lactose derivatives with selectins is a calcium-dependent process, a hallmark of C-type lectins. The sulfate groups are believed to chelate calcium ions in the carbohydrate recognition domain (CRD) of the selectin, thereby stabilizing the interaction.
2. Interaction with Galectins:
Galectins are a family of β-galactoside-binding lectins that are involved in a wide range of biological processes, including cell adhesion, proliferation, apoptosis, and immune regulation. Unlike selectins, galectin binding is calcium-independent. The introduction of a sulfate group at the O-3' position of lactose has been shown to significantly enhance binding affinity for several galectins, including galectin-3.[3] This enhanced affinity is attributed to favorable electrostatic interactions between the negatively charged sulfate group and positively charged amino acid residues within the galectin's CRD.
The binding of sulfated lactose derivatives to galectins on the cell surface can lead to the cross-linking of cell surface glycoproteins and glycolipids, triggering intracellular signaling cascades that modulate cellular behavior.
Quantitative Data on Sulfated Lactose Derivative Interactions
The binding affinities and inhibitory capacities of various sulfated lactose derivatives have been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and competitive binding assays. This data is crucial for understanding the structure-activity relationship and for the rational design of potent and selective inhibitors.
| Derivative | Target Lectin | Method | Parameter | Value | Reference |
| Lactose 6',6-disulfate | L-selectin | Inhibition Assay | Greater inhibitory potency than sialyl Lewis x | - | [1] |
| 3'-O-sulfated propargylated LacNAc | Galectin-3 | ITC | Kd | 14.7 µM | [3] |
| 3'-O-sulfated PNP lactose | Galectin-3 | ITC | Kd | 20.4 µM | [3] |
| 3'-O-sulfated PNP LacNAc | Galectin-3 | ITC | Kd | 22.2 µM | [3] |
| 3'-O-sulfated propargylated lactose | Galectin-3 | ITC | Kd | 37.0 µM | [3] |
| Methyl β-D-lactoside (unmodified) | Galectin-3 | ITC | Kd | 91.0 µM | [3] |
| 6',6-disulfolactose | L-selectin | Direct Binding Assay | Preferred ligand over 6'- and 6-sulfolactose | - | [4] |
| 6-sulfolactose | MECA-79 antibody (binds L-selectin ligands) | Direct Binding Assay | Preferred ligand over 6',6-disulfolactose | - | [4] |
| 3'-sulfated Lea pentasaccharide | E-selectin | Inhibition Assay | 15-45 fold greater inhibitory activity than sialyl-Lex | - | [2] |
Experimental Protocols
A variety of in vitro and cell-based assays are employed to characterize the synthesis, binding, and functional effects of sulfated lactose derivatives.
Synthesis of Sulfated Lactose Derivatives
The chemical synthesis of sulfated lactose derivatives with defined sulfation patterns is a prerequisite for structure-function studies. A general on-resin approach simplifies this process.
Materials:
-
Solid support resin
-
Automated Glycan Assembly (AGA) synthesizer
-
Appropriate monosaccharide building blocks with protecting groups
-
Sulfating agent (e.g., sulfur trioxide-trimethylamine complex)
-
Reagents for deprotection (e.g., sodium methoxide, hydrogenolysis catalysts)
-
Solvents for reaction and washing (e.g., DMF, DCM, Methanol)
-
Purification columns (e.g., C18 reverse phase, size-exclusion chromatography)
Protocol:
-
Oligosaccharide Backbone Synthesis: The lactose backbone is assembled on a solid support using an Automated Glycan Assembly (AGA) synthesizer. This involves the sequential addition of protected monosaccharide units.
-
Regioselective Sulfation: The resin-bound oligosaccharide is treated with a sulfating agent, such as sulfur trioxide-trimethylamine complex, in a suitable solvent like DMF to introduce sulfate groups at specific hydroxyl positions. The choice of protecting groups on the sugar backbone dictates the regioselectivity of the sulfation.
-
Deprotection: The ester-protecting groups are removed by hydrolysis, for example, using sodium methoxide in methanol.
-
Cleavage from Resin: The sulfated oligosaccharide is cleaved from the solid support.
-
Final Deprotection: Any remaining protecting groups, such as benzyl ethers, are removed by hydrogenolysis.
-
Purification: The final sulfated lactose derivative is purified using a combination of reverse-phase and size-exclusion chromatography.
Binding Affinity and Kinetics Analysis
a) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (sulfated lactose derivative) to a macromolecule (lectin), providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry).
Materials:
-
ITC instrument (e.g., MicroCal ITC200)
-
Purified lectin solution (typically 5-50 µM in the sample cell)
-
Concentrated solution of the sulfated lactose derivative (typically 10-fold higher concentration in the injection syringe)
-
Identical buffer for both lectin and ligand solutions to minimize heats of dilution.
Protocol:
-
Sample Preparation: Prepare the lectin and sulfated lactose derivative solutions in the same, degassed buffer. Ensure accurate concentration measurements.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature.
-
Loading: Load the lectin solution into the sample cell and the sulfated lactose derivative solution into the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
b) Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (kon and koff) in addition to binding affinity (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified lectin
-
Solutions of sulfated lactose derivatives at various concentrations
-
Running buffer (e.g., HBS-EP)
Protocol:
-
Lectin Immobilization: Activate the sensor chip surface and covalently immobilize the lectin.
-
Binding Analysis: Inject a series of concentrations of the sulfated lactose derivative over the lectin-coated surface and monitor the change in the SPR signal (response units, RU).
-
Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound ligand and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the on-rate (kon), off-rate (koff), and dissociation constant (Kd).
Cell-Based Functional Assays
a) Cell Adhesion Assay
This assay measures the ability of sulfated lactose derivatives to inhibit the adhesion of cells (e.g., leukocytes) to a surface coated with a specific selectin.
Materials:
-
96-well microtiter plates
-
Recombinant selectin-IgG chimera
-
Leukocyte cell line (e.g., U937)
-
Sulfated lactose derivatives at various concentrations
-
Cell labeling dye (e.g., Calcein-AM) or crystal violet for staining
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the selectin-IgG chimera overnight at 4°C.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Cell Preparation: Label the leukocyte cell suspension with a fluorescent dye or prepare for crystal violet staining.
-
Inhibition: Pre-incubate the cells with various concentrations of the sulfated lactose derivative.
-
Adhesion: Add the cell suspension to the selectin-coated wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification:
-
For fluorescently labeled cells, measure the fluorescence intensity using a plate reader.
-
For unlabeled cells, fix and stain the adherent cells with crystal violet, then solubilize the dye and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of inhibition of cell adhesion at each concentration of the sulfated lactose derivative and determine the IC50 value.
b) Hemagglutination Inhibition Assay
This assay is used to determine the inhibitory potency of sulfated lactose derivatives on the agglutination of red blood cells (RBCs) mediated by galectins.
Materials:
-
96-well V-bottom microtiter plate
-
Purified galectin
-
Trypsinized and glutaraldehyde-fixed rabbit red blood cells (RBCs)
-
Sulfated lactose derivatives at various concentrations
-
PBS
Protocol:
-
Serial Dilution: Prepare serial dilutions of the sulfated lactose derivative in the wells of the microtiter plate.
-
Galectin Addition: Add a constant amount of galectin to each well.
-
Incubation: Incubate the plate to allow the inhibitor to bind to the galectin.
-
RBC Addition: Add a suspension of fixed RBCs to each well.
-
Agglutination: Allow the plate to stand at room temperature and observe the pattern of RBC sedimentation. A button of cells at the bottom of the well indicates inhibition of hemagglutination, while a diffuse mat of cells indicates agglutination.
-
Endpoint Determination: The minimum concentration of the sulfated lactose derivative that completely inhibits hemagglutination is determined.
Signaling Pathways and Logical Relationships
The binding of sulfated lactose derivatives to selectins and galectins initiates intracellular signaling cascades that can lead to various cellular responses.
Selectin-Mediated Signaling
L-selectin engagement by its ligands, including sulfated lactose derivatives, on the surface of leukocytes can trigger "outside-in" signaling. This signaling is crucial for the transition from rolling to firm adhesion and subsequent transmigration.
Caption: L-selectin signaling cascade initiated by sulfated lactose derivatives.
Galectin-3-Mediated Signaling
Extracellular galectin-3 can cross-link cell surface glycoproteins, such as integrins and receptor tyrosine kinases (RTKs), leading to the modulation of various signaling pathways that control cell proliferation, survival, and adhesion.
Caption: Galectin-3 signaling pathways and their inhibition by sulfated lactose derivatives.
Conclusion
Sulfated lactose derivatives are versatile molecules that play a significant role in mediating cell-cell recognition through their interactions with selectins and galectins. Their ability to modulate these interactions with high specificity and affinity makes them attractive candidates for the development of novel therapeutics targeting a range of diseases, including inflammatory disorders and cancer. The detailed understanding of their structure-activity relationships, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the rational design of such glycomimetic drugs. The visualization of the intricate signaling pathways they influence provides a roadmap for further investigation into their downstream biological effects. As research in glycoscience continues to advance, the importance of sulfated lactose derivatives in cellular communication and their potential as therapeutic agents will undoubtedly become even more apparent.
References
- 1. Sulfated disaccharide inhibitors of L-selectin: deriving structural leads from a physiological selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfated blood group Lewis(a). A superior oligosaccharide ligand for human E-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Minimal sulfated carbohydrates for recognition by L-selectin and the MECA-79 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of Lactose-3'-Sulfate Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactose-3'-sulfate is a sulfated disaccharide with significant potential in various biomedical applications, owing to the crucial roles of sulfated glycans in biological processes such as cell signaling, inflammation, and pathogen recognition. The enzymatic synthesis of this compound offers a highly specific and efficient alternative to complex chemical methods. This technical guide provides a comprehensive overview of the core principles and methodologies for the enzymatic synthesis of this compound precursors. It details the key enzymes, experimental protocols, and the necessary cofactor regeneration systems. The information presented is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to produce these valuable compounds for further investigation and application.
Introduction to Sulfated Glycans and this compound
Sulfated glycans are a diverse class of carbohydrates that play pivotal roles in a myriad of biological processes.[1][2] The addition of a sulfate group can dramatically alter the physicochemical properties of a glycan, influencing its conformation and its interactions with proteins.[2] This post-translational modification is critical for the function of many cell-surface and extracellular matrix proteins, mediating processes such as cell adhesion, growth factor signaling, and immune responses.[1][2]
This compound, a lactose molecule sulfated at the 3-position of the galactose residue, is of particular interest. While its specific biological functions are still under investigation, the presence of sulfated lactose derivatives in human milk suggests their importance in infant development and immunity. The precise and controlled synthesis of this compound is therefore essential for elucidating its biological roles and exploring its therapeutic potential.
Enzymatic Route to this compound
The enzymatic synthesis of this compound relies on the activity of a specific class of enzymes known as sulfotransferases (SULTs). These enzymes catalyze the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, in this case, lactose.
Key Enzymes: Sulfotransferases
The regioselectivity of the sulfation reaction is determined by the specific sulfotransferase used. For the synthesis of this compound, the most relevant enzyme is Galactose-3-O-sulfotransferase 2 (GAL3ST2) .
-
Galactose-3-O-sulfotransferase 2 (GAL3ST2): This enzyme specifically catalyzes the transfer of a sulfate group to the hydroxyl group at the C-3 position of non-reducing β-galactosyl residues.[3][4][5] It can act on both type 1 (Galβ1-3GlcNAc-R) and type 2 (Galβ1-4GlcNAc-R) oligosaccharides, making it an ideal candidate for the sulfation of lactose (Galβ1-4Glc).[3][5] The optimal pH for GAL3ST2 activity is reported to be between 6.0 and 6.5.[4]
Another related enzyme, Carbohydrate Sulfotransferase 1 (CHST1) , also known as keratan sulfate Gal-6-sulfotransferase, sulfates the 6-position of galactose residues and is therefore not suitable for the synthesis of the 3'-sulfated isomer.[6][7][8]
The Universal Sulfate Donor: PAPS
3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the obligate co-substrate for all sulfotransferase-catalyzed reactions. The availability of PAPS is a critical factor for the successful enzymatic synthesis of this compound. Due to the high cost and instability of commercially available PAPS, in situ synthesis and regeneration systems are often employed for large-scale production.
Experimental Protocols
While a specific, optimized protocol for the large-scale enzymatic synthesis of this compound is not extensively documented in the literature, a general methodology can be derived from standard in vitro sulfotransferase assays and chemoenzymatic synthesis of other sulfated oligosaccharides.
General Enzymatic Sulfation of Lactose
This protocol outlines the fundamental steps for the enzymatic sulfation of lactose using GAL3ST2.
Materials:
-
Recombinant human Galactose-3-O-sulfotransferase 2 (GAL3ST2)
-
Lactose
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
MES buffer (or other suitable buffer with a pH of 6.0-6.5)
-
Manganese chloride (MnCl₂)
-
Bovine Serum Albumin (BSA)
-
Deionized water
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a suitable microcentrifuge tube. A typical reaction mixture may contain:
-
Lactose (acceptor substrate): Concentration to be optimized (e.g., 10-50 mM)
-
PAPS (donor substrate): Equimolar or slight excess to lactose (e.g., 12-60 mM)
-
GAL3ST2: Empirically determined amount (e.g., 1-5 µg)
-
MES buffer (pH 6.5): 50 mM
-
MnCl₂: 10 mM
-
BSA: 0.1 mg/mL (to stabilize the enzyme)
-
Deionized water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 2-24 hours), with gentle agitation. The optimal incubation time should be determined experimentally by monitoring product formation.
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5 minutes) or by adding an equal volume of cold ethanol.
-
Product Analysis and Purification: The formation of this compound can be monitored by techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Mass Spectrometry. The product can be purified using anion-exchange chromatography.
Enzymatic Synthesis and Regeneration of PAPS
For larger-scale synthesis, a PAPS regeneration system is highly recommended. This can be achieved by coupling the sulfotransferase reaction with enzymes that synthesize PAPS from ATP and inorganic sulfate.
Enzymes for PAPS Regeneration:
-
ATP Sulfurylase: Catalyzes the formation of adenosine-5'-phosphosulfate (APS) from ATP and inorganic sulfate.
-
APS Kinase: Catalyzes the phosphorylation of APS to form PAPS.
-
Aryl Sulfotransferase (AST): Can be used in a recycling system where it transfers a sulfate group from a cheap donor like p-nitrophenyl sulfate (pNPS) to PAP (the product of the primary sulfotransferase reaction) to regenerate PAPS.[9][10][11]
A coupled reaction system would include the components of the primary sulfation reaction along with the PAPS regeneration enzymes, ATP, an inorganic sulfate source (e.g., Na₂SO₄), and in the case of the AST system, a sulfate donor like pNPS.
Quantitative Data
Table 1: Kinetic Parameters of Related Enzymes
| Enzyme | Substrate | Km (mM) | Vmax (µmol min-1 mg-1) | Source |
| β-galactosidase (Lactobacillus plantarum) | Lactose | 23.28 | 10.88 | |
| β-galactosidase (Lactobacillus reuteri) | Lactose | 27.3757 | 0.2592 U/min |
Note: The data in Table 1 is for β-galactosidases, which catalyze the hydrolysis of lactose, and is provided here for comparative purposes as specific kinetic data for GAL3ST2 with lactose as a substrate is not currently available.
Visualizations of Key Processes
Enzymatic Synthesis of this compound
Caption: Enzymatic synthesis of this compound.
PAPS Regeneration Cycle
Caption: PAPS regeneration cycle coupled with sulfation.
Biological Relevance of Sulfated Glycans
Caption: Biological roles of sulfated glycans.
Conclusion and Future Outlook
The enzymatic synthesis of this compound precursors represents a promising avenue for the production of this and other sulfated oligosaccharides for research and development. The high specificity of sulfotransferases like GAL3ST2 allows for the precise synthesis of the desired isomer, avoiding the complex protection and deprotection steps associated with chemical synthesis. While further research is needed to optimize reaction conditions and develop robust, scalable production processes, the foundational methodologies outlined in this guide provide a solid starting point. The continued exploration of novel sulfotransferases and the development of more efficient PAPS regeneration systems will undoubtedly accelerate progress in this field, unlocking the full potential of sulfated glycans in medicine and biotechnology.
References
- 1. Sulfated glycan recognition by carbohydrate sulfatases of the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sulfated Glycans: Structure, Synthesis, Function, and Applications [frontiersin.org]
- 3. GAL3ST2 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. GAL3ST2 galactose-3-O-sulfotransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Glycosaminoglycan - Wikipedia [en.wikipedia.org]
- 7. Reactome | CHST1 transfers sulfate to Gal on keratan chain [reactome.org]
- 8. uniprot.org [uniprot.org]
- 9. Regeneration of PAPS for the enzymatic synthesis of sulfated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of Galactose 3'-O-Sulfation in Modulating Protein Binding: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Post-translational modifications of glycans play a critical role in a myriad of biological processes, from cell-cell recognition to intricate signaling cascades. Among these modifications, sulfation, and specifically the 3-O-sulfation of galactose residues, emerges as a key modulator of protein-carbohydrate interactions. This technical guide provides an in-depth exploration of the significance of galactose 3'-O-sulfation, its impact on protein binding affinity and specificity, and the downstream functional consequences. We will delve into the quantitative aspects of these interactions, detail the experimental methodologies used for their characterization, and visualize the complex signaling pathways where this modification plays a pivotal role. This document serves as a comprehensive resource for researchers and professionals seeking to understand and leverage the therapeutic and diagnostic potential of targeting galactose 3'-O-sulfation.
Introduction: The Significance of Glycan Sulfation
Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, generates a vast diversity of complex carbohydrate structures. The information encoded within these glycans is often "read" by glycan-binding proteins (GBPs), leading to specific biological outcomes. Sulfation, the addition of a sulfate group to a glycan, is a crucial post-translational modification that can dramatically alter the charge and conformation of the carbohydrate, thereby modulating its interaction with binding partners.
Galactose-3-O-sulfation is a specific modification catalyzed by a family of enzymes known as galactose-3-O-sulfotransferases (GAL3STs). This modification is found on various glycoconjugates, including N-glycans, O-glycans, and glycolipids, and is implicated in a wide range of physiological and pathological processes. Altered galactose 3'-O-sulfation has been linked to changes in cellular adhesion, cell recognition, and even tumor metastasis, primarily through its influence on the binding affinity of extracellular ligands.
Quantitative Impact of Galactose 3'-O-Sulfation on Protein Binding
The addition of a negatively charged sulfate group at the 3'-O-position of galactose can either enhance or diminish protein binding, depending on the specific protein and the context of the glycan structure. The following tables summarize available quantitative data from various studies, highlighting the impact of this modification on binding affinities.
Table 1: Influence of 3'-O-Sulfation on Galectin Binding Affinity
| Glycan Ligand | Galectin-1 K_d (µM) | Reference |
| Lactose (Galβ1-4Glc) | >500 | |
| 3'-sulfo-Lactose | 118 |
Table 2: Binding Affinities of Proteins to Sulfatide (3-O-sulfo-galactosylceramide)
| Protein | Ligand | K_d (µM) | Technique | Reference |
| Disabled-2 (Dab2) | Sulfatide | ~30-50 | Not specified | |
| α-synuclein | Sulfatide | low micromolar | Not specified | |
| Mesencephalic Astrocyte-derived Neurotrophic Factor (MANF) | Sulfatide | low micromolar | Not specified |
Table 3: Impact of Sulfation on Selectin Ligand Binding
| Selectin | Ligand | Binding Characteristics | Reference |
| L-selectin | Sialyl Lewis x (sLe^x) | Weak binding | |
| L-selectin | 6-sulfo sialyl Lewis x | High-affinity binding |
Note: While 6-sulfo sialyl Lewis x involves sulfation at the 6-position of GlcNAc, it underscores the principle that specific sulfation patterns are critical for high-affinity selectin binding.
Key Signaling Pathways Modulated by Galactose 3'-O-Sulfation
The modulation of protein binding by galactose 3'-O-sulfation has profound implications for cellular signaling. Below, we explore two key pathways where this modification is known to play a significant role.
Fibroblast Growth Factor (FGF) Signaling
Fibroblast growth factors (FGFs) are a family of signaling proteins involved in a wide array of cellular processes, including proliferation, differentiation, and angiogenesis. Their signaling is critically dependent on heparan sulfate (HS) proteoglycans, which act as co-receptors. The specific sulfation patterns of HS chains, including 3-O-sulfation, create distinct binding sites for different FGFs and their receptors (FGFRs), thereby regulating signaling specificity and intensity. For instance, the removal of the 3-O-sulfate group from the heparan sulfate pentasaccharide that binds antithrombin-III results in a 10^5-fold reduction in binding affinity.
Integrin-Mediated Signaling
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. Their function can be modulated by the glycosylation status of the integrin subunits. While the direct role of galactose 3'-O-sulfation on integrin signaling is an area of active research, it is known that sulfated glycans can influence integrin-mediated cell adhesion and signaling. For example, lactosylsulfatide, which contains a 3-O-sulfated galactose, has been shown to enhance cell adhesion to vitronectin. This suggests a role for sulfated glycans in modulating integrin ligand binding and subsequent downstream signaling events that regulate cell behavior.
Experimental Protocols for Studying Galactose 3'-O-Sulfation and Protein Binding
A variety of sophisticated techniques are employed to investigate the role of galactose 3'-O-sulfation in protein binding. Here, we provide detailed methodologies for three key experimental approaches.
Glycan Microarray Analysis
Glycan microarrays are a high-throughput method for screening the binding specificity of proteins against a library of immobilized glycans.
Experimental Workflow:
Detailed Protocol:
-
Microarray Preparation: Glycans, including synthetically or enzymatically 3'-O-sulfated and unsulfated counterparts, are covalently immobilized on a chemically activated glass slide surface.
-
Blocking: The slide is incubated with a blocking buffer (e.g., BSA-containing buffer) to prevent non-specific protein binding.
-
Protein Incubation: The fluorescently labeled protein of interest, diluted in a binding buffer, is applied to the microarray and incubated for a defined period (e.g., 1 hour) in a humidified chamber.
-
Washing: The slide is washed with a series of buffers to remove unbound protein.
-
Detection: The slide is scanned using a fluorescence microarray scanner to detect the signal intensity at each glycan spot.
-
Data Analysis: The fluorescence intensities are quantified, and after background subtraction and normalization, the binding specificity of the protein to the different glycans is determined.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants (K_d).
Experimental Workflow:
Detailed Protocol:
-
Ligand Immobilization: A glycan (e.g., biotinylated 3'-O-sulfated galactose) is immobilized onto a sensor chip (e.g., a streptavidin-coated chip).
-
Analyte Preparation: The protein of interest is purified and prepared in a series of concentrations in a suitable running buffer.
-
Binding Analysis:
-
Association Phase: The protein solution is flowed over the sensor chip at a constant rate, and the change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time as the protein binds to the immobilized glycan.
-
Dissociation Phase: The running buffer is then flowed over the chip, and the decrease in the SPR signal is monitored as the protein dissociates from the glycan.
-
-
Regeneration: A regeneration solution is injected to remove all bound protein from the chip surface, allowing for subsequent binding cycles.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
In Vitro Sulfotransferase Assay
This assay measures the activity of galactose-3-O-sulfotransferases by quantifying the transfer of a radiolabeled sulfate group from a donor to a galactose-containing acceptor substrate.
Detailed Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., MES or cacodylate), the galactose-containing acceptor substrate, the sulfotransferase enzyme, and the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), typically radiolabeled with ³⁵S ([³⁵S]PAPS). Divalent cations like Mn²⁺ or Mg²⁺ are often included as cofactors.
-
Enzyme Reaction: The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: The reaction is stopped, for example, by adding a chloroform/methanol/water mixture.
-
Product Separation: The radiolabeled sulfated product is separated from the unreacted [³⁵S]PAPS. This can be achieved using techniques like anion-exchange chromatography (e.g., on a DEAE-Sephadex column).
-
Quantification: The radioactivity of the isolated product is measured using a liquid scintillation counter. The enzyme activity is then calculated based on the amount of incorporated radioactivity.
Conclusion and Future Directions
The 3'-O-sulfation of galactose is a subtle yet powerful modification that significantly influences the landscape of protein-carbohydrate interactions. As highlighted in this guide, this sulfation event can dramatically alter binding affinities, thereby modulating critical signaling pathways involved in development, immunity, and disease. The continued development of sophisticated analytical techniques, such as high-resolution mass spectrometry and expanded glycan microarrays, will further elucidate the specific roles of galactose 3'-O-sulfation in complex biological systems.
For drug development professionals, understanding and targeting the enzymes responsible for this modification, the GAL3STs, or designing glycomimetics that either block or mimic these sulfated epitopes, presents a promising avenue for therapeutic intervention in a range of pathologies, including cancer and inflammatory diseases. The data, protocols, and conceptual frameworks presented herein provide a solid foundation for advancing research in this exciting and impactful area of glycobiology.
Methodological & Application
protocol for extraction and purification of Lactose-3'-sulfate from milk
An Application Note and Protocol for the Extraction and Purification of Lactose-3'-Sulfate from Milk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milk is a complex biological fluid containing a diverse array of components, including a variety of oligosaccharides. Among these are acidic oligosaccharides, such as sialylated and sulfated species. This compound is a sulfated disaccharide present in milk that is of growing interest due to its potential biological activities. The structural similarity of sulfated milk oligosaccharides to cell surface glycans suggests their potential role in modulating cell-cell interactions and immune responses.[1] The purification of these compounds from the complex milk matrix is essential for their structural characterization and functional investigation.
This document provides a detailed protocol for the extraction and purification of this compound from milk. The methodology involves a multi-step process beginning with the removal of major interfering substances like fats and proteins, followed by the isolation of a crude oligosaccharide fraction, and subsequent chromatographic purification to isolate the target sulfated lactose.
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound from milk.
Detailed Experimental Protocols
Stage 1: Sample Pre-treatment (Defatting and Deproteination)
This initial stage is critical for removing lipids and proteins, which constitute the bulk of the interfering matrix in milk.[2][3]
1.1. Defatting:
-
Dispense fresh or thawed milk into centrifuge tubes (e.g., 10-20 mL per tube).
-
Centrifuge the milk at 5,000 x g for 15 minutes at 4°C.[3]
-
After centrifugation, a solid fat layer will form at the top. Carefully remove this lipid layer using a spatula. The lower aqueous phase is the skim milk.
-
Collect the skim milk and pool it for the next step.
1.2. Deproteination by Ethanol Precipitation:
-
To the collected skim milk, add two volumes of cold absolute ethanol (e.g., for 100 mL of skim milk, add 200 mL of cold ethanol).[4]
-
Mix gently by inversion and incubate the mixture overnight at 4°C to allow for the complete precipitation of proteins.[4]
-
Centrifuge the mixture at 5,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully decant and collect the supernatant, which contains the crude oligosaccharide fraction. Discard the protein pellet.
Stage 2: Isolation of Crude Oligosaccharides
The supernatant from the deproteination step contains oligosaccharides, lactose, and salts. This stage aims to concentrate the oligosaccharides.
-
Transfer the supernatant to a round-bottom flask.
-
Concentrate the solution using a rotary evaporator at a temperature not exceeding 40°C to reduce the volume and remove the ethanol.
-
The resulting aqueous concentrate contains the crude oligosaccharide fraction. This can be lyophilized for storage or reconstituted in ultrapure water for the next purification step.
Stage 3: Anion-Exchange Chromatography (AEC) for Fractionation
This step separates the negatively charged acidic oligosaccharides (including sulfated species like this compound) from the abundant neutral oligosaccharides.[3][5]
3.1. Column Preparation:
-
Pack a column with an anion-exchange resin such as TOYOPEARL Super Q-650M or Macro-Prep High Q.[3][6]
-
Equilibrate the column with several column volumes of ultrapure water or a low concentration starting buffer (e.g., 20 mM Tris-HCl) until the pH and conductivity of the eluate are stable.[3][7]
3.2. Sample Loading and Elution:
-
Dissolve the concentrated crude oligosaccharide fraction in ultrapure water and apply it to the equilibrated AEC column.[3]
-
Wash the column with ultrapure water to elute the unbound neutral oligosaccharides.[3]
-
Elute the bound acidic oligosaccharides using a stepwise or linear gradient of a salt solution. A common eluent is pyridinium acetate buffer (pH 5.0), applied in increasing concentrations (e.g., 100 mM, 200 mM, 300 mM, etc.).[3] Alternatively, a sodium chloride gradient (e.g., 0 to 1 M NaCl in buffer) can be used.[7]
-
Collect fractions throughout the elution process and monitor for the presence of carbohydrates using a suitable assay (e.g., phenol-sulfuric acid method).
-
Fractions containing sulfated oligosaccharides are expected to elute at higher salt concentrations due to their negative charge.
Stage 4: Desalting of the this compound Fraction
The fractions collected from AEC contain high concentrations of salt, which must be removed before further analysis, especially for mass spectrometry.[8]
4.1. Solid-Phase Extraction (SPE) using Graphitized Carbon:
-
Condition a graphitized carbon SPE cartridge (e.g., ENVI-Carb) with a high-acetonitrile solution (e.g., 80% acetonitrile with 0.1% TFA) followed by equilibration with ultrapure water.[1][9]
-
Apply the salt-containing fraction to the cartridge. The oligosaccharides will bind to the carbon support, while salts and other highly polar contaminants will pass through.[10]
-
Wash the cartridge with ultrapure water to remove any remaining salts.
-
Elute the desalted oligosaccharides with a solution of 25-50% acetonitrile in water.[8][10]
-
Collect the eluate and dry it using a vacuum concentrator.
4.2. Gel Filtration Chromatography (Alternative Method):
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with ultrapure water.[3]
-
Apply the salt-containing fraction to the column.
-
Elute with ultrapure water. The larger oligosaccharide molecules will elute first in the void volume, while the smaller salt ions will be retained longer, allowing for their separation.[11]
Stage 5: Purity Assessment and Quantification
The final purified fraction should be analyzed to confirm the presence and purity of this compound.
5.1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD):
-
This is a highly sensitive method for the analysis of underivatized carbohydrates.[2] The separation is based on the weak acidity of saccharides at high pH.
-
Column: Dionex CarboPac series or similar.
-
Eluent: Sodium hydroxide gradient.
-
Detection: Pulsed Amperometric Detection (PAD).
-
The retention time of the purified compound can be compared to that of a this compound standard if available.
5.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
LC-MS/MS provides both separation and structural information. Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for oligosaccharide separation prior to MS analysis.[12]
-
Column: HILIC analytical column.
-
Mobile Phase: Gradient of aqueous ammonium formate in acetonitrile.[12]
-
Detection: Mass spectrometer operating in negative ion mode is suitable for detecting sulfated compounds. Tandem MS (MS/MS) can be used to obtain fragmentation patterns to confirm the structure.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the analytical methods used for the quantification of milk oligosaccharides. Actual values will depend on the specific instrumentation and experimental conditions.
| Parameter | HPLC-FLD (with 2-AB labeling) | HPAE-PAD | LC-MS/MS |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL | < 5 ng/L[9] |
| Limit of Quantification (LOQ) | ~0.4 µg/mL | ~2 µg/mL | ~17 mg/L[12] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99[9] |
| Recovery (%) | 90 - 110% | 95 - 105% | 97 - 107%[9] |
| Precision (%RSD) | < 5% | < 5% | < 4.3% |
Note: Data is compiled from various sources on milk oligosaccharide analysis and may not be specific to this compound.[2][9][12]
References
- 1. Influence of sulfonated and diet-derived human milk oligosaccharides on the infant microbiome and immune markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. mdpi.com [mdpi.com]
- 6. bio-rad.com [bio-rad.com]
- 7. High performance anion exchange chromatography purification of probiotic bacterial extracellular vesicles enhances purity and anti-inflammatory efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general approach to desalting oligosaccharides released from glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6376663B1 - Desalting and purification of oligosaccharides and their derivatives - Google Patents [patents.google.com]
- 11. バッファ交換に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Determination of Seven Human Milk Oligosaccharides (HMOs) in Infant Formula and Adult Nutritionals: First Action 2022.07 - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Lactose-3'-Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Lactose-3'-sulfate using mass spectrometry. This document outlines detailed experimental protocols, data interpretation, and expected fragmentation patterns, crucial for researchers in glycobiology, biomarker discovery, and pharmaceutical development.
Introduction
This compound is a sulfated disaccharide that plays significant roles in various biological processes. Accurate and reliable methods for its detection and quantification are essential for understanding its function and for potential therapeutic applications. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a powerful platform for the sensitive and specific analysis of this compound and its fragments. This document details the methodologies for its characterization. The molecular formula for this compound is C₁₂H₂₂O₁₄S, with a molecular weight of 422.36 g/mol [1].
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to minimize matrix effects and ensure high-quality data. For biological samples, protein precipitation is a common first step.
Protocol for Protein Precipitation:
-
To 100 µL of a biological sample (e.g., plasma, milk, or tissue homogenate), add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Dry the supernatant completely under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in an appropriate volume of the initial mobile phase (e.g., 100 µL) for LC-MS analysis.
For purified sulfated oligosaccharides intended for direct infusion or MALDI-TOF analysis, a simple dissolution in a suitable solvent is sufficient.
Protocol for Purified Sample (MALDI-TOF):
-
Dissolve the this compound sample in water to a concentration of 10 pmol/µL[2].
-
Prepare a matrix solution of 10 mg/mL 2,5-dihydroxybenzoic acid (2,5-DHB) in water. This solution should be prepared fresh before use[2].
-
For enhanced signal of sulfated oligosaccharides, a basic peptide solution (e.g., 10 pmol/µL of Arg-(Gly-Arg)14-Gly) can be added[2].
-
Mix the sample, matrix, and optional peptide solution in a 1:1:1 ratio.
-
Spot 1 µL of the final mixture onto the MALDI target plate and allow it to air-dry.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique for highly polar analytes like this compound.
Table 1: Suggested LC-MS Parameters
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Column | HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a high percentage of organic phase (e.g., 80-90% B) and ramp down to elute the polar analyte. A typical gradient might be a linear decrease from 85% B to 40% B over 10 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 - 10 µL |
| Mass Spectrometer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap |
| Ionization Mode | Negative Ion Electrospray (ESI) |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen, at a flow rate of 600 - 800 L/hr |
| Desolvation Temp. | 350 - 500°C |
| Scan Mode | Full Scan (for qualitative analysis), and MS/MS or Selected Reaction Monitoring (SRM) for quantitative analysis. |
Data Presentation and Interpretation
Fragmentation of this compound
In negative ion mode ESI-MS/MS, 3-O-sulfated saccharides exhibit a characteristic fragmentation pattern dominated by the loss of the sulfate group. The primary fragmentation pathway involves the neutral loss of SO₃ (80 Da) or the formation of the hydrogensulfate anion ([HSO₄]⁻) at m/z 97[3][4].
Table 2: Expected Precursor and Fragment Ions of this compound in Negative Ion Mode
| Ion Description | Proposed Formula | Calculated m/z |
| [M-H]⁻ (Precursor Ion) | C₁₂H₂₁O₁₄S⁻ | 421.06 |
| [M-H-SO₃]⁻ | C₁₂H₂₁O₁₁⁻ | 341.10 |
| [HSO₄]⁻ | HSO₄⁻ | 96.96 |
| Glycosidic Cleavage Fragment (B-ion type) | C₆H₉O₈S⁻ | 241.00 |
| Glycosidic Cleavage Fragment (Y-ion type) | C₆H₁₁O₅⁻ | 163.06 |
Note: The observed m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.
Quantitative Analysis
For quantitative studies, a stable isotope-labeled internal standard, such as ¹³C-labeled this compound, is recommended to ensure accuracy and precision. A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Visualizations
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in negative ion ESI-MS/MS.
References
- 1. Fragmentations of isomeric sulfated monosaccharides using electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and quantification of the sulfated disaccharides in chondroitin sulfate by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Lactose-3'-sulfate using 1H and 13C NMR Spectroscopy: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of Lactose-3'-sulfate using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive summary of the 1H and 13C NMR chemical shifts for both lactose and its 3'-sulfated derivative, highlighting the spectral changes upon sulfation. Detailed experimental protocols for sample preparation, NMR data acquisition, and processing are provided to ensure reproducible and high-quality results. This guide is intended to assist researchers in the structural elucidation and quality control of sulfated carbohydrates, which are of significant interest in drug development and glycobiology.
Introduction
This compound is a sulfated disaccharide that has been identified in various biological contexts. The addition of a sulfate group to the lactose molecule can significantly alter its biological activity, making its precise structural characterization crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of carbohydrates in solution. 1H NMR provides information on the proton environment and stereochemistry, while 13C NMR allows for the direct observation of the carbon skeleton. This application note outlines the use of 1H and 13C NMR for the unambiguous identification and characterization of this compound.
Data Presentation
The following tables summarize the 1H and 13C NMR chemical shifts for lactose and this compound, recorded in D2O. The numbering of the glucose (Glc) and galactose (Gal) residues is shown in the molecular structure diagram below. The sulfation at the 3'-position of the galactose residue leads to significant downfield shifts of the signals for the directly attached and neighboring nuclei, which is a key diagnostic feature.
Table 1: 1H NMR Chemical Shift Data (δ, ppm) for Lactose and this compound in D₂O
| Proton | Lactose (α-anomer) | Lactose (β-anomer) | This compound |
| Glc H-1 | 5.22 | 4.67 | 5.23 (α), 4.68 (β) |
| Glc H-2 | 3.58 | 3.53 | 3.59 (α), 3.54 (β) |
| Glc H-3 | 3.92 | 3.88 | 3.93 (α), 3.89 (β) |
| Glc H-4 | 3.68 | 3.68 | 3.70 |
| Glc H-5 | 3.81 | 3.73 | 3.82 (α), 3.74 (β) |
| Glc H-6a | 3.78 | 3.78 | 3.79 |
| Glc H-6b | 3.95 | 3.95 | 3.96 |
| Gal H-1' | 4.45 | 4.45 | 4.54 |
| Gal H-2' | 3.53 | 3.53 | 3.73 |
| Gal H-3' | 3.65 | 3.65 | 4.25 |
| Gal H-4' | 3.89 | 3.89 | 4.10 |
| Gal H-5' | 3.68 | 3.68 | 3.90 |
| Gal H-6'a | 3.75 | 3.75 | 3.76 |
| Gal H-6'b | 3.75 | 3.75 | 3.76 |
Note: Chemical shifts for lactose are compiled from various sources and may show slight variations depending on experimental conditions. The data for this compound is adapted from Bubb et al., Carbohydrate Research, 1999.
Table 2: 13C NMR Chemical Shift Data (δ, ppm) for Lactose and this compound in D₂O
| Carbon | Lactose (α-anomer) | Lactose (β-anomer) | This compound |
| Glc C-1 | 92.7 | 96.6 | 92.8 (α), 96.7 (β) |
| Glc C-2 | 72.5 | 75.2 | 72.6 (α), 75.3 (β) |
| Glc C-3 | 73.6 | 76.8 | 73.7 (α), 76.9 (β) |
| Glc C-4 | 79.5 | 79.5 | 79.0 |
| Glc C-5 | 72.0 | 76.0 | 72.1 (α), 76.1 (β) |
| Glc C-6 | 61.7 | 61.7 | 61.8 |
| Gal C-1' | 103.8 | 103.8 | 102.8 |
| Gal C-2' | 71.9 | 71.9 | 70.0 |
| Gal C-3' | 73.4 | 73.4 | 78.9 |
| Gal C-4' | 69.4 | 69.4 | 75.0 |
| Gal C-5' | 75.8 | 75.8 | 75.1 |
| Gal C-6' | 62.0 | 62.0 | 62.1 |
Note: Chemical shifts for lactose are compiled from various sources and may show slight variations depending on experimental conditions. The data for this compound is adapted from Bubb et al., Carbohydrate Research, 1999.
Experimental Protocols
Sample Preparation
-
Dissolution: Weigh 5-10 mg of the lactose or this compound sample and dissolve it in 0.5-0.6 mL of high-purity deuterium oxide (D₂O, 99.96%). Ensure complete dissolution by gentle vortexing. For quantitative studies, the sample should be lyophilized from D₂O two to three times to exchange all labile protons with deuterium.
-
Internal Standard: Add a small, known amount of an internal standard for chemical shift referencing. Commonly used standards for aqueous samples include 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). Alternatively, the residual HDO signal can be used as a secondary reference.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Final Volume: Ensure the final sample volume in the NMR tube is sufficient to cover the detection coils of the NMR probe, typically around 5-6 cm in height.[2]
NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
1H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or using a WATERGATE sequence).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
13C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more for dilute samples.
-
Temperature: 298 K (25 °C).
2D NMR Spectroscopy (for full structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the glucose and galactose residues.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., all protons of a single sugar residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the glycosidic linkage and the position of the sulfate group.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for 1H and 1-2 Hz for 13C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Reference the 1H spectrum to the internal standard (DSS at 0.00 ppm) or the residual HDO signal (approximately 4.79 ppm at 298 K). Reference the 13C spectrum using the 1H spectrum as a reference.
-
Integration and Peak Picking: Integrate the signals in the 1H spectrum to determine the relative ratios of the different anomers and any impurities. Pick the peaks in both 1H and 13C spectra to determine their precise chemical shifts.
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Structure of this compound with atom numbering.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Sulfated Lactose Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfated lactose and its isomers are complex carbohydrates that play significant roles in various biological processes. The precise sulfation pattern on the lactose backbone dictates their biological function, influencing cell signaling, adhesion, and interaction with proteins. Consequently, the ability to separate and identify these structurally similar isomers is critical for research, biomarker discovery, and the development of carbohydrate-based therapeutics. The primary analytical challenge lies in the high polarity and subtle structural differences among isomers, which makes their separation difficult. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful and versatile technique to address this challenge. This application note details robust HPLC protocols utilizing three principal separation modes: Strong Anion-Exchange Chromatography (SAX-HPLC), Porous Graphitic Carbon (PGC) Chromatography, and Hydrophilic Interaction Liquid Chromatography (HILIC).
HPLC Separation Methodologies
The choice of HPLC methodology is critical and depends on the specific analytical goal, such as separating isomers based on the number of sulfate groups versus their linkage or stereochemistry.
Strong Anion-Exchange Chromatography (SAX-HPLC)
SAX-HPLC separates molecules based on the strength of their ionic interaction with the stationary phase. For sulfated lactose isomers, retention is primarily determined by the number of negatively charged sulfate groups. This makes SAX-HPLC an excellent method for resolving isomers with a different degree of sulfation.[1][2] The separation is typically achieved by applying a salt gradient, where more highly sulfated isomers elute at higher salt concentrations.[1]
Porous Graphitic Carbon (PGC) Chromatography
PGC columns offer a unique separation mechanism based on the interaction of analytes with the flat, polarizable surface of graphitic carbon.[3] This allows for the separation of closely related isomers based on their three-dimensional structure, including positional and linkage isomers, that may not be resolved by other methods.[4][5] PGC chromatography is particularly effective for separating underivatized carbohydrate isomers and is highly compatible with mass spectrometry.[5][6][7]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a valuable technique for separating polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[8] The separation mechanism involves the partitioning of analytes between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[9][10] HILIC can effectively separate carbohydrate isomers based on differences in their hydrophilicity and is compatible with sensitive detection methods like mass spectrometry.[11]
Detection Systems
The selection of an appropriate detector is crucial for the successful analysis of sulfated lactose isomers.
-
Mass Spectrometry (MS): The preferred method for its high sensitivity and ability to provide structural information, which is essential for isomer identification.[5][12] Electrospray ionization (ESI) is commonly used.[6]
-
Pulsed Amperometric Detection (PAD): A highly sensitive and selective method for the direct detection of underivatized carbohydrates following separation by high-performance anion-exchange chromatography (HPAEC).[13][14]
-
UV Absorbance: Suitable if the isomers possess a UV chromophore, which can be introduced through derivatization or if they are unsaturated disaccharides (e.g., from enzymatic digestion), typically detected at 232 nm.[1][15]
-
Evaporative Light Scattering Detector (ELSD) and Refractive Index (RI) Detector: Universal detectors that can be used for underivatized sugars, but they offer lower sensitivity compared to MS or PAD.[7][16]
Experimental Protocols
The following protocols provide a starting point for method development. Optimization will be required based on the specific isomers of interest and the HPLC system used.
Protocol 1: Separation by Degree of Sulfation using SAX-HPLC
This protocol is adapted from methods used for the analysis of sulfated glycosaminoglycan disaccharides.[1][2]
-
Column: Strong Anion-Exchange column (e.g., Agilent Bio SAX, Thermo Scientific Dionex CarboPac series).
-
Mobile Phase A: 20 mM Sodium Acetate, pH 5.0.[15]
-
Mobile Phase B: 20 mM Sodium Acetate with 1 M NaCl, pH 5.0.[15]
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient:
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 10-50 µL.
-
Detection: UV at 232 nm (for unsaturated species) or Mass Spectrometry.
Protocol 2: Isomer Separation using Porous Graphitic Carbon (PGC) LC-MS
This protocol leverages the unique selectivity of PGC for resolving complex glycan isomers.[5][7]
-
Column: Porous Graphitic Carbon column (e.g., Thermo Scientific Hypercarb PGC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-40 min: 5% to 50% B (linear gradient).
-
40-45 min: 50% to 95% B (wash).
-
45-55 min: 95% B.
-
55-65 min: 5% B (re-equilibration).
-
-
Column Temperature: 50 °C.
-
Injection Volume: 5-20 µL.
-
Detection: ESI-MS/MS in negative ion mode for structural characterization and quantification.
Protocol 3: Isomer Separation using HILIC
This protocol is a general approach for separating polar isomers and can be optimized by adjusting the organic solvent ratio and buffer pH.[11][16]
-
Column: Amide- or Diol-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, Shodex HILICpak series).[11][16]
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[17]
-
Gradient:
-
0-2 min: 90% B.
-
2-20 min: 90% to 60% B (linear gradient).
-
20-25 min: 40% B (wash).
-
25-35 min: 90% B (re-equilibration).
-
-
Injection Volume: 5-20 µL.
-
Detection: ELSD or ESI-MS.
Data Presentation: Comparison of HPLC Methods
The table below summarizes the key characteristics and applications of the described HPLC methods for separating sulfated lactose isomers.
| Parameter | SAX-HPLC | PGC-HPLC | HILIC |
| Primary Separation Principle | Anion Exchange (Charge) | Adsorption & Partition (Stereochemistry, Planarity)[3] | Partitioning (Hydrophilicity)[9] |
| Primary Application | Separation by number of sulfate groups. | Separation of positional, linkage, and anomeric isomers.[5] | General purpose separation of polar isomers.[8] |
| Typical Column | Polymer-based SAX (e.g., CarboPac)[14] | Porous Graphitic Carbon (e.g., Hypercarb) | Amide, Diol, or Zwitterionic phases[9] |
| Mobile Phase | Aqueous salt gradient (e.g., NaCl, NaOAc)[1][15] | Acetonitrile/Water with modifier (e.g., Formic Acid) | High organic (Acetonitrile) with aqueous buffer[16] |
| Compatible Detectors | MS, UV, PAD | MS, ELSD | MS, ELSD, RI |
| Key Advantage | Excellent resolution of species with different charge states. | Unmatched selectivity for structural isomers.[5] | Good retention for highly polar compounds. |
| Limitation | May not resolve isomers with the same number of sulfates. | Can exhibit strong retention, requiring careful method development. | Lower selectivity for structural isomers compared to PGC. |
Visualizations
The following diagrams illustrate the experimental workflow and a logic tree for method selection.
Caption: General experimental workflow for the HPLC analysis of sulfated lactose isomers.
References
- 1. Heparan Sulfate Identification and Characterisation: Method II. Enzymatic Depolymerisation and SAX-HPLC Analysis to Determine Disaccharide Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Carbon Enigma: Material Fundamentals and Retention Properties for Porous Graphitic Carbon (PGC) Stationary Phases [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Resolving Isomeric Structures of Native Glycans by Nanoflow Porous Graphitized Carbon Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbohydrate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements | MDPI [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Sequencing Heparan Sulfate Using HILIC LC-NETD-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. lcms.cz [lcms.cz]
- 15. Synthesis of 3-O-Sulfated Disaccharide and Tetrasaccharide Standards for Compositional Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shodexhplc.com [shodexhplc.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Utilizing Lactose-3'-sulfate in Lectin Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactose-3'-sulfate, a sulfated derivative of lactose, serves as a specific and high-affinity ligand for a subset of lectins, particularly certain galectins. The addition of a sulfate group at the 3' position of the galactose residue can dramatically influence the binding affinity and specificity compared to unmodified lactose. This modification mimics endogenous sulfated glycans that play crucial roles in various biological processes, including cell adhesion, signaling, and immune responses.[1][2] Consequently, this compound is a valuable tool in glycobiology research and drug development for characterizing lectin-carbohydrate interactions and for the development of targeted therapeutics. These application notes provide detailed protocols for assessing the binding affinity of lectins to this compound using three common techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Lectin Assay (ELLA).
Target Lectins
This compound has been shown to be a particularly potent ligand for the N-terminal domain of galectin-8 , exhibiting high affinity.[1][2][3][4] It also shows enhanced binding to galectin-3 compared to lactose. While less explored, it may also serve as a ligand for other lectins that recognize sulfated galactose-containing epitopes, such as certain selectins .
Data Presentation: Quantitative Binding Affinity of Lectins to this compound
The following table summarizes the available quantitative data for the binding of various lectins to this compound and related sulfated lactose derivatives. This data highlights the significant increase in affinity conferred by the sulfate group.
| Lectin | Ligand | Method | Dissociation Constant (Kd) | Notes |
| Galectin-8 (N-terminal domain) | This compound | SPR | ~10⁻⁸ - 10⁻⁹ M | High-affinity interaction.[1] |
| Galectin-3 | 3'-O-sulfated propargylated LacNAc | ITC | 14.7 µM | Demonstrates favorable binding of 3'-O-sulfated analogs. |
| Galectin-3 | 3'-O-sulfated PNP-lactose | ITC | 20.4 µM | |
| L-selectin | Lactose 6',6-disulfate | Inhibition Assay | - | Greater inhibitory potency than sialyl Lewis x. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
Experimental Workflow for SPR
References
- 1. The N-terminal carbohydrate recognition domain of galectin-8 recognizes specific glycosphingolipids with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galectin-8-N-domain Recognition Mechanism for Sialylated and Sulfated Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
Application Notes and Protocols for Lactose-3'-Sulfate as a Substrate in Sulfatase Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfatases are a class of enzymes (EC 3.1.6.-) that catalyze the hydrolysis of sulfate esters from a wide range of biological molecules, including steroids, carbohydrates, and proteins.[1] This enzymatic activity is crucial in various physiological processes, such as lysosomal degradation, cell signaling, and hormone regulation.[2] Genetic defects in sulfatase genes can lead to severe metabolic disorders, including lysosomal storage diseases, and their altered expression has been linked to cancers like those of the breast and prostate.[1][3]
The study of sulfatase activity is fundamental to understanding its role in health and disease and for the development of therapeutic interventions. A key component of this research is the use of specific substrates in enzyme assays to quantify sulfatase activity. While artificial chromogenic and fluorogenic substrates like p-nitrocatechol sulfate (pNCS) are commonly used for their ease of detection, they may not always reflect the enzyme's activity on natural substrates.[1][3][4][5]
Lactose-3'-sulfate, a sulfated disaccharide, represents a more biologically relevant substrate for certain sulfatases, particularly those involved in the metabolism of sulfated glycans. For instance, arylsulfatase A (ARSA) is known to hydrolyze substrates containing a galactose-3-sulfate moiety.[6] The use of this compound allows for a more specific assessment of sulfatases that act on sulfated sugars.
These application notes provide a detailed protocol for a coupled enzyme assay to measure sulfatase activity using this compound as a substrate. The assay is designed to be sensitive and specific, providing a valuable tool for researchers in biochemistry and drug development.
Principle of the Assay
The proposed assay for determining sulfatase activity with this compound is a two-step coupled enzymatic reaction.
-
Sulfatase Reaction: The sulfatase enzyme of interest hydrolyzes the sulfate group from this compound, yielding lactose and an inorganic sulfate ion.
-
Detection Reaction: The amount of lactose produced is quantified in a subsequent reaction. Lactose is hydrolyzed by β-galactosidase (lactase) into D-glucose and D-galactose. The released D-glucose is then oxidized by glucose oxidase, a reaction that produces hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a suitable chromogenic substrate (e.g., Amplex Red) to produce a colored or fluorescent product that can be measured spectrophotometrically or fluorometrically. The intensity of the signal is directly proportional to the amount of lactose produced, and thus to the sulfatase activity.
Materials and Reagents
Table 1: Reagents and Equipment
| Reagent/Equipment | Supplier/Catalog No. | Storage |
| This compound | Custom synthesis or specialized supplier | -20°C |
| Sulfatase Enzyme (e.g., Arylsulfatase A) | Various | -20°C or -80°C |
| Sulfatase Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.0) | Prepare in-house | 4°C |
| β-Galactosidase (from Aspergillus oryzae) | Sigma-Aldrich (e.g., G5160) | -20°C |
| Glucose Oxidase (from Aspergillus niger) | Sigma-Aldrich (e.g., G2133) | -20°C |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich (e.g., P8375) | -20°C |
| Amplex™ Red Reagent | Thermo Fisher Scientific (A12222) | -20°C, protected from light |
| D-Glucose (for standard curve) | Sigma-Aldrich (e.g., G8270) | Room Temperature |
| 96-well microplates (clear for colorimetric, black for fluorometric) | Various | Room Temperature |
| Microplate reader | Various | N/A |
| Protease Inhibitor Cocktail | Sigma-Aldrich (e.g., P8340) | -20°C |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Sulfatase Assay Buffer (100 mM Sodium Acetate, pH 5.0 at 37°C): Prepare a 1 M stock solution of sodium acetate. Dilute to 200 mM with ultrapure water.[4] Adjust the pH to 5.0 at 37°C using 1 N acetic acid or 1 N NaOH.[4] For the final 100 mM buffer, dilute the 200 mM stock 1:1 with ultrapure water.[4]
-
This compound Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in ultrapure water. Aliquot and store at -20°C.
-
D-Glucose Standard Stock Solution (10 mM): Dissolve 18.02 mg of D-glucose in 10 mL of ultrapure water. Aliquot and store at -20°C.
-
Detection Reagent Mix: Prepare this mix fresh on the day of the assay and protect it from light. For each 1 mL of mix, combine:
-
800 µL of 1X PBS (or other suitable buffer, pH 7.4)
-
50 µL of 10 U/mL β-galactosidase
-
50 µL of 10 U/mL Glucose Oxidase
-
50 µL of 1 U/mL Horseradish Peroxidase
-
50 µL of 1 mM Amplex™ Red in DMSO
-
Protocol 2: Sample Preparation
-
Purified Enzyme: Dilute the purified sulfatase enzyme to the desired concentration in cold Sulfatase Assay Buffer immediately before use.
-
Cell Lysates:
-
Harvest cells (e.g., 2 x 10⁶ cells) and wash with cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold PBS containing a protease inhibitor cocktail.
-
Homogenize by pipetting or using a Dounce homogenizer.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant (lysate) for the assay.
-
-
Tissue Homogenates:
-
Weigh out approximately 50 mg of tissue and wash with cold PBS.
-
Add 100 µL of ice-cold PBS with protease inhibitors per 50 mg of tissue.
-
Homogenize using a Dounce homogenizer on ice.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
Protocol 3: Sulfatase Activity Assay
-
Prepare Glucose Standard Curve: In a 96-well plate, prepare a serial dilution of the D-Glucose standard stock solution (e.g., 0 to 100 µM) in Sulfatase Assay Buffer. The final volume in each well should be 50 µL.
-
Set up Assay Wells:
-
Sample Wells: Add 1-20 µL of your sample (purified enzyme or lysate) to the wells.
-
Sample Background Control Wells: Add 1-20 µL of your sample to separate wells.
-
Positive Control: Add a known active sulfatase.
-
Negative Control (No Enzyme): Add assay buffer instead of enzyme.
-
Adjust the volume in all wells to 40 µL with Sulfatase Assay Buffer.
-
-
Initiate Sulfatase Reaction:
-
To all wells except the Sample Background Control wells, add 10 µL of 10 mM this compound substrate stock solution (final concentration will be 2 mM).
-
To the Sample Background Control wells, add 10 µL of Sulfatase Assay Buffer.
-
-
Incubation: Mix the plate gently and incubate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Stop Reaction: Stop the sulfatase reaction by heating the plate at 95°C for 5 minutes.
-
Detection of Lactose:
-
Allow the plate to cool to room temperature.
-
Add 50 µL of the freshly prepared Detection Reagent Mix to all wells (including standards).
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Measurement:
-
For a colorimetric assay, measure the absorbance at 570 nm.
-
For a fluorometric assay, measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis
-
Standard Curve: Plot the absorbance or fluorescence values of the glucose standards against their known concentrations to generate a standard curve.
-
Background Subtraction: Subtract the reading from the Sample Background Control wells from the corresponding Sample wells.
-
Calculate Lactose Concentration: Use the standard curve to determine the concentration of lactose produced in each sample well.
-
Calculate Sulfatase Activity: The sulfatase activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of lactose per minute under the specified assay conditions.
Activity (U/mL) = (nmol of lactose produced / (incubation time in min x volume of enzyme in mL))
Quantitative Data
As this compound is not a standard commercially available substrate, kinetic data is not widely published. The following table provides a template for researchers to populate with their own experimental data. For comparison, published kinetic parameters for sulfatases with other substrates are included.
Table 2: Kinetic Parameters of Sulfatases with Various Substrates
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH |
| Arylsulfatase A (Human) | This compound | Data to be determined | Data to be determined | ~5.0 |
| Arylsulfatase (Aerobacter aerogenes) | p-Nitrophenyl sulfate | 1.03 | 75.73 (µM/min) | 7.1 |
| β-galactosidase (L. plantarum) | Lactose | 23.28 | 10.88 | 7.5 |
| β-galactosidase (L. plantarum) | ONPG | 6.64 | 147.5 | 6.5 |
Note: The Vmax for the Aerobacter aerogenes sulfatase was reported in different units.
Visualizations
Sulfatase Coupled Enzyme Assay Workflow
Caption: Workflow for the coupled enzymatic assay of sulfatase activity.
Signaling Pathway Context: Lysosomal Degradation
Caption: Role of sulfatases in lysosomal degradation pathways.
Troubleshooting
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inactive enzyme (sulfatase or coupling enzymes) | Check enzyme storage and handling. Run a positive control with a known active sulfatase. Test coupling enzymes with a glucose standard. |
| Incorrect buffer pH | Verify the pH of the assay buffer at the reaction temperature. Optimal pH can vary between sulfatases. | |
| Substrate degradation | Ensure this compound has been stored correctly. | |
| High background | Contamination of reagents with glucose/lactose | Use high-purity water and reagents. Prepare fresh solutions. |
| Endogenous lactose in sample | Run the "Sample Background Control" to subtract the signal from pre-existing lactose. | |
| Non-enzymatic substrate breakdown | Run a "no enzyme" negative control. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing in wells. |
| Inconsistent incubation times | Use a multi-channel pipette for adding start/stop reagents to minimize time differences. | |
| Plate reader settings not optimal | Optimize gain settings for the plate reader. |
Conclusion
The use of this compound as a substrate provides a specific and biologically relevant method for assaying certain carbohydrate sulfatases. The coupled enzyme assay protocol described here offers a robust framework for quantifying sulfatase activity in purified enzyme preparations, as well as in complex biological samples. This methodology is a valuable asset for researchers investigating the role of sulfatases in cellular metabolism and for professionals in drug development targeting these enzymes. Careful optimization of assay conditions and appropriate controls are essential for obtaining accurate and reproducible results.
References
- 1. abcam.com [abcam.com]
- 2. Sulfatase activity assay using an activity-based probe by generation of N-methyl isoindole under reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enzymatic Assay of Sulfatase (EC 3.1.6.1.) [sigmaaldrich.com]
- 5. Engineered arylsulfatase A with increased activity, stability and brain delivery for therapy of metachromatic leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of Biotinylated Lactose-3'-Sulfate in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of biotinylated Lactose-3'-sulfate and its application in studying protein-glycan interactions. The protocols detailed below are designed to be a starting point for researchers, with opportunities for optimization based on specific experimental needs.
Introduction
The interaction between proteins and carbohydrates plays a crucial role in a multitude of biological processes, including cell adhesion, signaling, and immune responses. Sulfated glycans, in particular, are key recognition motifs for a variety of proteins. This compound has been identified as a significant ligand for various lectins, including galectins, which are implicated in cancer and inflammatory diseases. The ability to synthesize a biotinylated version of this sulfated disaccharide provides a powerful tool for researchers to investigate these interactions through various avidin-biotin-based detection systems. This document outlines the chemical synthesis of biotinylated this compound and provides protocols for its use in protein binding assays.
Chemical Synthesis of Biotinylated this compound
The synthesis of biotinylated this compound is a multi-step process involving the regioselective sulfation of a lactose derivative followed by biotinylation. The following protocol is a compilation of established chemical methodologies.[1][2][3]
Part 1: Synthesis of 3'-O-Sulfo-Lactose
The key to this synthesis is the regioselective sulfation at the 3'-hydroxyl group of the galactose residue in lactose. This is typically achieved using a tin-mediated approach.[1][2]
Materials:
-
Lactose
-
Dibutyltin oxide (Bu₂SnO)
-
Methanol (MeOH), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sulfur trioxide-triethylamine complex (SO₃·NEt₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dowex 50WX8 (Na⁺ form) resin
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol, water mixtures)
Experimental Protocol:
-
Stannylene Acetal Formation:
-
Regioselective Sulfation:
-
Purification of this compound:
-
Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.
-
Apply the solution to a Dowex 50WX8 (Na⁺ form) column to exchange the counterion to sodium.
-
Purify the resulting sodium salt of this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate/methanol/water) to afford the pure product.
-
Quantitative Data Summary:
| Step | Reactants | Key Reagents/Conditions | Product | Typical Yield | Reference(s) |
| Stannylene Acetal Formation | Lactose, Dibutyltin oxide | Methanol, Reflux, 4h | Lactose-stannylene acetal | ~Quantitative | [1] |
| Regioselective Sulfation | Lactose-stannylene acetal, SO₃·NEt₃ complex | DMF, 60°C, 17h | This compound (triethylammonium salt) | High | [1] |
| Purification & Ion Exchange | Crude this compound | Dowex 50WX8 (Na⁺ form), Silica gel chromatography | This compound (sodium salt) | >80% | [1] |
Part 2: Biotinylation of this compound
Biotinylation can be achieved by introducing a linker with a reactive group to the anomeric carbon of the sulfated lactose, followed by coupling to a biotin derivative. A common strategy involves the use of a linker with an azide group for subsequent "click chemistry" or an amine group for amide bond formation.[2][4]
Materials:
-
This compound
-
Biotin-PEG-amine or other suitable biotinylating agent
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Solvents for purification (e.g., size-exclusion chromatography)
Experimental Protocol:
-
Activation of Biotin:
-
Dissolve the biotinylating agent (e.g., Biotin-PEG-COOH) (1 equivalent), EDC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated biotin ester.
-
-
Coupling to an Aminated Linker (if applicable):
-
This step assumes an aminated linker has been attached to the this compound. If direct biotinylation of a functional group on the lactose is possible, this step can be modified.
-
Add the aminated this compound derivative (1 equivalent) to the solution of activated biotin.
-
Stir the reaction at room temperature overnight.
-
-
Purification of Biotinylated this compound:
-
Purify the final product using size-exclusion chromatography (e.g., Sephadex G-10 or G-25) or reversed-phase HPLC to remove unreacted biotin and coupling reagents.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
-
Quantitative Data Summary:
| Step | Reactants | Key Reagents/Conditions | Product | Typical Yield | Reference(s) |
| Biotin Coupling | Aminated this compound, Activated Biotin | EDC, NHS, DMF, Room Temperature, Overnight | Biotinylated this compound | 50-70% | [4] |
Application in Protein Interaction Studies
Biotinylated this compound is a versatile tool for identifying and characterizing proteins that bind to this specific sulfated glycan. Common applications include glycan microarrays, pull-down assays, and surface plasmon resonance (SPR).
Protocol 1: Glycan Microarray for Protein Binding Specificity
This protocol describes the use of biotinylated this compound in a glycan microarray format to screen for protein binding partners.
Materials:
-
Streptavidin-coated microarray slides
-
Biotinylated this compound
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently labeled protein of interest or a primary antibody followed by a fluorescently labeled secondary antibody
-
Wash buffers (e.g., PBST - PBS with 0.05% Tween-20)
-
Microarray scanner
Experimental Protocol:
-
Array Preparation:
-
Spot solutions of biotinylated this compound at various concentrations onto a streptavidin-coated microarray slide.
-
Include negative controls (e.g., biotinylated lactose, free biotin) and positive controls (if known).
-
Allow the spots to immobilize according to the manufacturer's instructions.
-
-
Blocking:
-
Block the slide with blocking buffer for 1 hour at room temperature to prevent non-specific protein binding.
-
-
Protein Incubation:
-
Incubate the slide with a solution of the fluorescently labeled protein of interest in binding buffer for 1-2 hours at room temperature.[5]
-
-
Washing:
-
Wash the slide extensively with wash buffer to remove unbound protein.[5]
-
-
Detection:
-
Scan the slide using a microarray scanner at the appropriate wavelength.
-
Analyze the fluorescence intensity of each spot to determine the binding specificity and affinity.
-
Protocol 2: Streptavidin Pull-Down Assay to Identify Binding Partners
This protocol can be used to isolate and identify proteins from a complex mixture (e.g., cell lysate) that bind to this compound.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate or protein mixture
-
Binding buffer (e.g., PBS with protease inhibitors)
-
Wash buffer (e.g., PBST)
-
Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of free biotin)
-
SDS-PAGE and Western blotting reagents or mass spectrometry for protein identification
Experimental Protocol:
-
Immobilization of the Bait:
-
Incubate streptavidin-coated beads with a solution of biotinylated this compound for 1 hour at room temperature to immobilize the glycan.
-
Wash the beads to remove unbound glycan.
-
-
Protein Binding:
-
Incubate the glycan-coated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.
-
Identify the proteins of interest by Western blotting using specific antibodies or by mass spectrometry.
-
Visualizations
References
- 1. Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the 3’-O-sulfated TF antigen with a TEG-N3 linker for glycodendrimersomes preparation to study lectin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Chemoenzymatic Synthesis of 3'-Sulfated Lactose Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-sulfated lactose and its derivatives are of significant interest in glycobiology and drug development due to their potential roles in various biological processes, including cell adhesion, signaling, and inflammation. The precise synthesis of these molecules is crucial for studying their function and for the development of novel therapeutics. Chemoenzymatic synthesis offers a powerful approach, combining the flexibility of chemical synthesis with the high regioselectivity and efficiency of enzymatic catalysis. This document provides detailed application notes and protocols for the chemoenzymatic synthesis of 3'-sulfated lactose derivatives, focusing on the use of sulfotransferases.
Principle of the Chemoenzymatic Approach
The chemoenzymatic synthesis of 3'-sulfated lactose derivatives involves a two-step strategy:
-
Chemical Synthesis of a Lactose Acceptor (Optional): In some cases, the lactose molecule may be chemically modified to introduce a protecting group or a linker arm, creating a suitable acceptor substrate for the subsequent enzymatic reaction. This step allows for the synthesis of a variety of derivatives.
-
Enzymatic Sulfation: A specific sulfotransferase enzyme is used to catalyze the transfer of a sulfo group from a donor substrate, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3'-hydroxyl group of the lactose acceptor. The high specificity of the enzyme ensures the desired regioselectivity.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 3'-O-Sulfated Lactose
This protocol describes the direct enzymatic sulfation of lactose using a Galactose-3-O-sulfotransferase.
Materials:
-
Lactose
-
Recombinant Human Galactose-3-O-sulfotransferase 2 (GAL3ST2)[1][2]
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Tris-HCl buffer (50 mM, pH 6.5)
-
Magnesium Chloride (MgCl₂) (10 mM)
-
Dithiothreitol (DTT) (1 mM)
-
Sodium Azide (0.02%)
-
Q-Sepharose or other strong anion exchange chromatography resin
-
Sodium Chloride (NaCl) for elution gradient
-
Amicon Ultra centrifugal filters (10 kDa MWCO)
-
HPLC system with an appropriate column (e.g., C18 or anion exchange)
-
Mass spectrometer (MS)
-
NMR spectrometer
Procedure:
-
Enzyme Preparation: If the GAL3ST2 is not commercially available, it can be expressed and purified from a suitable expression system (e.g., E. coli, insect cells). The protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
Lactose: 10 mM
-
PAPS: 15 mM
-
GAL3ST2: 1-5 µg/mL
-
Tris-HCl (pH 6.5): 50 mM
-
MgCl₂: 10 mM
-
DTT: 1 mM
-
Sodium Azide: 0.02%
-
-
The total reaction volume can be scaled as needed. A typical starting volume is 1 mL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 24-48 hours with gentle agitation. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by thin-layer chromatography (TLC) or HPLC.
-
Enzyme Inactivation and Removal: After the incubation period, inactivate the enzyme by heating the reaction mixture at 100°C for 5 minutes. Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured protein. Alternatively, the enzyme can be removed by ultrafiltration using a 10 kDa MWCO centrifugal filter.
-
Purification of 3'-Sulfated Lactose:
-
The supernatant containing the product, unreacted lactose, and PAPS is loaded onto a pre-equilibrated Q-Sepharose column.
-
Wash the column with several column volumes of low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0) to remove unreacted lactose.
-
Elute the sulfated lactose derivative using a linear gradient of NaCl (e.g., 0 to 1 M) in the same buffer.
-
Collect fractions and analyze them by HPLC to identify the fractions containing the purified product.
-
Pool the pure fractions and desalt them using a suitable method (e.g., dialysis, size-exclusion chromatography).
-
-
Characterization:
-
Confirm the identity and purity of the 3'-sulfated lactose by mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry: Analyze the purified product by ESI-MS in negative ion mode to determine the molecular weight.
-
NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to confirm the structure and the position of the sulfate group. The downfield shift of the H-3' and C-3' signals of the galactose residue is indicative of sulfation at this position.
-
Protocol 2: Chemoenzymatic Synthesis of a 3'-Sulfated Lactose Derivative with a Linker
This protocol describes the synthesis of a lactose derivative with a linker arm, followed by enzymatic sulfation.
Part A: Chemical Synthesis of an Aminopropyl-Lactose Acceptor
Materials:
-
Lactose
-
3-bromopropanol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Ammonia solution
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 3-bromopropyl-β-D-galactopyranosyl-(1→4)-D-glucopyranoside: This step involves the glycosylation of 3-bromopropanol with a protected lactose derivative, followed by deprotection. Detailed procedures can be adapted from established glycosylation methods.
-
Azidation: The resulting bromopropyl-lactose is then converted to the corresponding azido derivative by reaction with sodium azide in DMF.
-
Reduction to Amine: The azide is reduced to an amine using a Staudinger reaction with triphenylphosphine followed by hydrolysis, or by catalytic hydrogenation.
-
Purification: The aminopropyl-lactose is purified by silica gel column chromatography.
Part B: Enzymatic Sulfation of Aminopropyl-Lactose
The procedure is similar to Protocol 1, with the aminopropyl-lactose derivative used as the acceptor substrate instead of lactose. The purification and characterization steps are also analogous.
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Recombinant Human Galactose-3-O-Sulfotransferase 2 (GAL3ST2) | [1][2] |
| Substrate | Lactose | |
| Product | 3'-O-Sulfolactose | |
| Enzyme Concentration | 1-5 µg/mL | Adapted from general sulfotransferase assays |
| Lactose Concentration | 10 mM | |
| PAPS Concentration | 15 mM | |
| Buffer | 50 mM Tris-HCl, pH 6.5 | [2] |
| Additives | 10 mM MgCl₂, 1 mM DTT | |
| Temperature | 37°C | |
| Reaction Time | 24-48 hours | |
| Purification Method | Anion Exchange Chromatography (Q-Sepharose) | |
| Characterization | MS, NMR |
Visualization
Chemoenzymatic Synthesis Workflow
References
Troubleshooting & Optimization
overcoming sulfate loss in mass spectrometry of Lactose-3'-sulfate
Welcome to the technical support center for the mass spectrometric analysis of Lactose-3'-sulfate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on overcoming sulfate loss.
Troubleshooting Guide: Minimizing Sulfate Loss
This guide addresses the prevalent issue of sulfate loss during the mass spectrometry of this compound, providing a step-by-step approach to identify and resolve the problem.
Q1: I am observing a significant peak corresponding to the loss of SO₃ (80 Da) in my mass spectrum for this compound. What is causing this and how can I minimize it?
A1: The loss of the sulfate group (SO₃) is a common fragmentation pathway for sulfated carbohydrates, especially in mass spectrometry.[1][2] This lability is due to the high acidity of the sulfo group.[2] The extent of this loss can be influenced by the ionization technique and the instrument parameters.
Troubleshooting Steps:
-
Review Your Ionization Method:
-
MALDI (Matrix-Assisted Laser Desorption/Ionization): This technique can impart more internal energy to the analyte, leading to in-source decay and the loss of labile groups like sulfates.[3]
-
ESI (Electrospray Ionization): ESI is a softer ionization method and is generally more suitable for analyzing highly sulfated oligosaccharides with reduced fragmentation.[2][3] If you are using MALDI, consider switching to ESI.
-
-
Optimize Mass Spectrometer Parameters:
-
For MALDI-MS: Lower the laser energy to the minimum required to obtain a reasonable signal. This reduces the internal energy transferred to the analyte, thereby minimizing in-source decay.
-
For ESI-MS/MS: Reduce the collision energy (CID) during tandem mass spectrometry. The N-sulfate bond is particularly fragile during CID.[4] By lowering the collision energy, you can favor the detection of the intact parent ion.
-
-
Select an Appropriate Matrix for MALDI-MS:
-
The choice of matrix can significantly impact the extent of sulfate loss. Some matrices are "hotter" than others. For sulfated glycans, matrices like 3,4-diaminobenzophenone (DABP) or norharmane have been shown to be effective in reducing sulfate loss compared to more common matrices like 2,5-dihydroxybenzoic acid (DHB).
-
-
Utilize Negative Ion Mode:
-
Due to the inherent negative charge of the sulfate group, analyzing this compound in negative ion mode is highly advantageous for detection and can help stabilize the molecule.[3]
-
-
Consider Chemical Derivatization:
Frequently Asked Questions (FAQs)
Q2: What is the expected mass of this compound and its common fragments?
A2: The expected masses for this compound and its primary fragment resulting from sulfate loss are detailed in the table below.
| Compound/Fragment | Chemical Formula | Monoisotopic Mass (Da) | Description |
| This compound ([M-H]⁻) | C₁₂H₂₁O₁₄S⁻ | 421.0606 | Deprotonated molecular ion |
| Lactose ([M-H-SO₃]⁻) | C₁₂H₂₁O₁₁⁻ | 341.1038 | Fragment after neutral loss of SO₃ (79.9568 Da) |
Q3: Can I use positive ion mode for the analysis of this compound?
A3: While it is possible, it is not recommended. The inherent negative charge of the sulfate group makes negative ion mode the preferred method for sensitive and stable detection.[3] In positive ion mode, you would typically observe adducts with cations like sodium ([M-H+2Na]⁺) or potassium ([M-H+2K]⁺), which can complicate the spectra.
Q4: How does permethylation help in preventing sulfate loss?
A4: Permethylation is a chemical derivatization technique where hydroxyl groups are converted to methyl ethers.[5][6] This process stabilizes the entire molecule, including the linkage of the sulfate group, making it less prone to dissociation during ionization.[5][6] It also neutralizes sialic acids if they are present in a more complex sample, reducing ion suppression in negative ion mode.[5]
Q5: Are there any alternatives to permethylation for stabilizing the sulfate group?
A5: Yes, other derivatization strategies exist, such as peracylation (e.g., propionylation), which also protects the hydroxyl and amine groups.[6] This method can also generate informative fragment ions during CID that can help elucidate the original sulfation pattern.[6]
Q6: What are the best practices for sample preparation of this compound for mass spectrometry?
A6: Proper sample preparation is crucial for successful analysis. Key considerations include:
-
Desalting: Ensure your sample is free from non-volatile salts, which can suppress the analyte signal and form adducts.
-
Purity: Use high-purity solvents and reagents to avoid contamination.
-
Concentration: Optimize the sample concentration to avoid detector saturation or poor signal-to-noise ratio.[7]
Experimental Protocols
Protocol 1: Permethylation of this compound
This protocol is adapted from established methods for the permethylation of sulfated glycans.[8]
Materials:
-
Dried this compound sample
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium hydroxide (NaOH) pellets
-
Methyl iodide (CH₃I)
-
Methanol
-
Chloroform
-
Deionized water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a fresh slurry of finely ground NaOH in anhydrous DMSO.
-
Add the NaOH/DMSO slurry to the dried this compound sample.
-
Vortex the mixture vigorously for 10-15 minutes at room temperature.
-
Add methyl iodide to the mixture and continue to vortex for another 10-15 minutes.
-
Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Add chloroform and deionized water to the sample to partition the permethylated product.
-
Vortex and then centrifuge to separate the layers.
-
Carefully collect the lower chloroform layer containing the permethylated this compound.
-
Wash the chloroform layer several times with deionized water to remove any residual reagents.
-
Dry the final chloroform layer under a stream of nitrogen. The sample is now ready for mass spectrometry analysis.
Protocol 2: MALDI-MS Analysis of Permethylated this compound
Materials:
-
Dried permethylated this compound sample
-
MALDI matrix solution (e.g., 10 mg/mL 3,4-diaminobenzophenone (DABP) in 75% acetonitrile/0.1% TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Dissolve the dried permethylated this compound in a suitable solvent (e.g., 50% acetonitrile).
-
On the MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the dissolved sample onto the matrix spot.
-
Allow the spot to air dry completely.
-
Acquire the mass spectrum in negative ion mode, starting with low laser energy and gradually increasing until a good signal is obtained.
Protocol 3: ESI-MS/MS Analysis of this compound
Materials:
-
This compound sample dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for negative ion mode)
-
LC-ESI-MS/MS system
Procedure:
-
Infuse the sample directly into the mass spectrometer or inject it onto an appropriate HPLC column (e.g., a graphitized carbon column for good retention of polar molecules).
-
Set the mass spectrometer to operate in negative ion mode.
-
Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve a stable signal for the [M-H]⁻ ion of this compound (m/z 421.06).
-
For MS/MS analysis, select the precursor ion at m/z 421.06.
-
Apply a low collision energy to observe the characteristic loss of SO₃ (m/z 341.10) without excessive further fragmentation.
-
Gradually increase the collision energy to induce further fragmentation if structural elucidation of the lactose backbone is required.
Visualizations
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem Mass Spectrometry of Heparan Sulfate Negative Ions: Sulfate Loss Patterns and Chemical Modification Methods for Improvement of Product Ion Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permethylation and Microfractionation of Sulfated Glycans for MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peracylation coupled with tandem mass spectrometry for structural sequencing of sulfated glycosaminoglycan mixtures without depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfated Sugars
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of sulfated sugars. Below you will find a series of troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guides
Q1: My sulfated sugar peaks are exhibiting significant tailing in reversed-phase HPLC. What are the primary causes and how can I address them?
Peak tailing in the analysis of sulfated sugars is a common issue that can compromise resolution and quantification.[1][2] The primary cause is often secondary interactions between the highly acidic sulfate groups of the analyte and the stationary phase.[2] Here’s a systematic approach to troubleshooting this problem:
1. Assess Secondary Interactions with the Stationary Phase:
-
Silanol Interactions: Residual silanol groups on silica-based columns are a major contributor to peak tailing, especially for acidic compounds like sulfated sugars.[1][2] At mid-range pH, these silanols can be ionized and interact with the analyte.
-
Solution:
-
Lower Mobile Phase pH: Reduce the mobile phase pH to 2.5-3.5 to suppress the ionization of silanol groups.[3] Be mindful of the column's pH stability; some silica-based columns can degrade at very low pH.
-
Use End-Capped Columns: Employ columns that are "end-capped," meaning the residual silanols have been chemically deactivated to minimize these interactions.[1][2]
-
-
-
Metal Chelation: Trace metal contaminants within the silica matrix of the column can chelate with the sulfate groups, leading to peak tailing.
-
Solution:
-
Use High-Purity Columns: Opt for modern, high-purity silica columns with low metal content.
-
Add a Chelating Agent: In some cases, adding a weak chelating agent like EDTA to the mobile phase can help, but this is generally not a first-line solution and may complicate the analysis.
-
-
2. Optimize Mobile Phase Conditions:
-
Inadequate Buffer Strength: A buffer at too low a concentration may not effectively control the mobile phase pH, leading to inconsistent ionization of the analyte and silanol groups.
-
Solution: Increase the buffer concentration. For reversed-phase, a concentration of 25-50 mM is often a good starting point.[4]
-
-
Incorrect Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of the sulfated sugars.[5] If the pH is close to the pKa of the sulfate group, you may observe peak broadening or tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure a consistent ionization state.[6]
-
3. Consider Ion-Pairing Chromatography:
-
Principle: For highly polar and acidic compounds like sulfated sugars that are poorly retained on traditional reversed-phase columns, ion-pair reversed-phase (IP-RP) HPLC is a powerful technique.[7][8] An ion-pairing reagent, typically a long-chain alkylamine like dibutylamine or a quaternary amine like tetrabutylammonium (TBA), is added to the mobile phase.[7][9] This reagent forms a neutral ion pair with the negatively charged sulfate group, increasing its hydrophobicity and retention on the C18 column.
-
Troubleshooting in IP-RP HPLC:
-
Sub-optimal Ion-Pair Reagent Concentration: Too low a concentration will result in insufficient pairing and tailing, while too high a concentration can lead to the formation of micelles and other chromatographic problems.[10]
-
Inappropriate Counter-ion: The choice of counter-ion on the ion-pairing reagent can influence selectivity and peak shape.[11][12]
-
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing.
Q2: I'm using Hydrophilic Interaction Liquid Chromatography (HILIC) for my sulfated sugar analysis and observing poor peak shape. What should I investigate?
HILIC is an alternative technique for analyzing highly polar compounds like sulfated sugars.[9] However, it comes with its own set of challenges regarding peak shape.
1. Injection Solvent Mismatch:
-
Problem: In HILIC, the mobile phase has a high organic content. If your sample is dissolved in a solvent with a high aqueous content (a strong solvent in HILIC), it can lead to peak distortion.[13]
-
Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition.[13] If solubility is an issue, minimize the injection volume.
2. Inadequate Column Equilibration:
-
Problem: The stationary phase in HILIC requires a stable, water-enriched layer for proper partitioning. Insufficient equilibration between injections can lead to retention time shifts and poor peak shape.
-
Solution: Ensure a sufficient equilibration time between gradient runs, typically at least 10 column volumes.
3. Secondary Ion-Exchange Interactions:
-
Problem: Some HILIC phases, like bare silica, can exhibit secondary ion-exchange interactions with charged analytes, causing peak tailing.[14]
-
Solution:
Interactions Leading to Peak Tailing in HILIC
Caption: Diagram illustrating factors that can lead to peak tailing in HILIC analysis.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for the mobile phase pH when analyzing sulfated sugars?
A: A good starting point is a pH between 2.5 and 3.5.[3] This helps to keep the residual silanol groups on a silica-based column protonated and minimizes secondary interactions that cause peak tailing.[2]
Q: Which ion-pairing reagents are commonly used for sulfated sugar analysis?
A: Alkylamines such as dibutylamine and triethylamine, as well as quaternary amines like tetrabutylammonium (TBA), are frequently used.[7][9][12] The choice will depend on the specific separation requirements.
Q: Can I use phosphate buffers with LC-MS for sulfated sugar analysis?
A: It is generally not recommended to use non-volatile buffers like phosphates with mass spectrometry detection as they can contaminate the ion source.[16] Volatile buffers such as ammonium acetate or ammonium formate are preferred for LC-MS applications.[17][18][19]
Q: How does the concentration of the ion-pairing reagent affect my separation?
A: Increasing the concentration of the ion-pairing reagent generally increases the retention of the sulfated sugar. However, there is an optimal concentration range. Exceeding this can lead to the formation of micelles, which can alter the separation mechanism and potentially worsen peak shape.[10]
Q: My peak tailing is inconsistent between runs. What could be the cause?
A: Inconsistent peak tailing can often be attributed to a lack of proper column equilibration between injections, especially in HILIC or with gradient elution in IP-RP HPLC. It could also be due to fluctuations in the mobile phase pH if it is not adequately buffered.
Data Presentation
Table 1: Impact of Mobile Phase Parameters on Peak Shape for Sulfated Sugars
| Parameter | Effect on Peak Tailing | Recommended Action to Reduce Tailing |
| Mobile Phase pH | Tailing increases when pH is close to the pKa of silanols or the analyte.[5] | Adjust pH to be at least 1.5-2 units away from the pKa of the analyte and silanols (typically pH 2.5-3.5 for silica columns).[3][6] |
| Buffer Concentration | Insufficient concentration leads to poor pH control and increased tailing.[4] | Increase buffer concentration (e.g., 25-50 mM for UV detection). |
| Ion-Pair Reagent Conc. | Too low a concentration results in incomplete pairing and tailing.[10] | Optimize the concentration to achieve sufficient retention and good peak shape. |
| Organic Modifier | Can influence the interaction between the ion pair and the stationary phase. | Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradient profiles. |
Experimental Protocols
General Protocol for Ion-Pair Reversed-Phase HPLC of Sulfated Sugars
This protocol provides a general starting point. Optimization will be required for specific applications.
1. Column Selection:
-
High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
2. Mobile Phase Preparation:
-
Aqueous Component (Eluent A): Prepare an aqueous solution of a volatile buffer (e.g., 10-50 mM ammonium acetate). Add the ion-pairing reagent (e.g., 5-15 mM dibutylamine or tetrabutylammonium hydroxide). Adjust the pH to the desired value (e.g., 6.0-7.0 for optimal ion pairing, or lower to control silanol interactions).
-
Organic Component (Eluent B): Acetonitrile or methanol.
3. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Gradient: A typical starting gradient would be from a low percentage of Eluent B (e.g., 5-10%) to a higher percentage (e.g., 40-60%) over 20-30 minutes.
-
Injection Volume: 5-20 µL.
-
Detection: UV (if the sulfated sugar has a chromophore or is derivatized) or Mass Spectrometry (MS).
4. System Equilibration:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes before the first injection and between runs.
5. Sample Preparation:
-
Dissolve the sulfated sugar sample in the initial mobile phase composition to avoid peak distortion. If this is not possible, use a solvent with a lower or equivalent elution strength.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. Analysis of heparan sulfate oligosaccharides with ion pair-reverse phase capillary high performance liquid chromatography-microelectrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Column for sulfated carbohydrates - Chromatography Forum [chromforum.org]
- 10. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the effect of the counterion on the reverse-phase ion-pair high-performance liquid chromatography (RPIP-HPLC) resolution of heparin-related saccharide anomers. | Semantic Scholar [semanticscholar.org]
- 13. How to Avoid Common Problems with HILIC Methods [restek.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Ammonium acetate: a general purpose buffer for clinical applications of high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ammonium Acetate Use in ANP with LCMS - Tips & Suggestions [mtc-usa.com]
- 19. chromatographyonline.com [chromatographyonline.com]
challenges in the purification of sulfated disaccharides from complex mixtures
Welcome to the technical support center for the purification of sulfated disaccharides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the purification of sulfated disaccharides from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying sulfated disaccharides?
A1: The purification of sulfated disaccharides from complex biological mixtures presents several analytical challenges. Due to their structural similarity and anionic nature, isomers can be difficult to separate. Key challenges include:
-
Co-elution of isomers: Different sulfated disaccharides, particularly isomers with the same mass but different sulfation patterns, often co-elute in chromatographic separations.[1][2]
-
Sample loss during preparation: Significant sample loss can occur during various sample preparation steps, including enzymatic digestion, solid-phase extraction (SPE), and solvent evaporation.[3]
-
Instability of disaccharides: Sulfated disaccharides can be unstable under certain conditions. For instance, 3-O-sulfated glucosamine residues are highly labile under basic conditions.[4] Additionally, storage in typical HPLC injection solvents can lead to decomposition, even at 4°C.
-
Matrix effects and salt interference: High concentrations of salts and other components in biological samples can interfere with chromatographic peak shape and separation.[5] Mass spectrometry-based quantification can also be affected by different ionization efficiencies for disaccharides with varying sulfation levels.[6]
-
Low abundance: Sulfated disaccharides are often present in low quantities in biological samples, requiring highly sensitive detection methods.[7][8]
Q2: Which enzymatic digestion methods are commonly used to release sulfated disaccharides from glycosaminoglycans (GAGs)?
A2: Enzymatic digestion is a crucial first step to release disaccharide units from larger glycosaminoglycan chains. A combination of lyases is often used for complete depolymerization.[4] Commonly used enzymes include:
-
Chondroitinase ABC: This enzyme is widely used for the degradation of chondroitin sulfate (CS) and dermatan sulfate (DS).[9][10]
-
Heparin lyases (I, II, and III): A mixture of these lyases is used to achieve maximum depolymerization of heparan sulfate (HS) and heparin.[4] Heparin lyase I specifically cleaves the bond between N-sulfated glucosamine and 2-O-sulfated iduronic acid. Heparin lyase II cleaves between N-sulfated or N-acetylated glucosamine and uronic acids, while heparin lyase III acts on the bond between N-sulfated or N-acetylated glucosamine and glucuronic acid.[4]
Q3: What are the most effective analytical techniques for separating and quantifying sulfated disaccharides?
A3: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the analysis of sulfated disaccharides. Several HPLC modes are employed:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a robust method for the separation of GAG disaccharides and is compatible with online electrospray ionization (ESI)-MS.[11][12] It allows for the separation of most GAG positional isomers.[11]
-
Ion-Pairing Reversed-Phase (IP-RP) HPLC: This technique uses an ion-pairing agent to improve the retention and separation of highly polar sulfated disaccharides on a reversed-phase column.[6]
-
Anion-Exchange Chromatography: This method separates molecules based on their net negative charge, which is useful for separating disaccharides with different numbers of sulfate groups.[13]
For detection and quantification, tandem mass spectrometry (MS/MS) is highly effective as it can differentiate sulfation positional isomers and provide sensitive quantification.[7][8][10][14]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| High Salt Concentration in Sample | Desalt the sample prior to injection using techniques like solid-phase extraction (SPE) or dialysis. High salt can cause peak distortion and co-elution.[5] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase significantly influences the separation of sulfated isomers. Optimize the pH to improve resolution.[2] For instance, storing samples in acidic conditions (pH 3) can improve stability.[4][15] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced. Ensure proper column conditioning, especially for HILIC columns. |
| Co-elution of Isomers | Modify the chromatographic method. For HILIC, adjusting the mobile phase composition can improve separation.[2] For complex mixtures, consider two-dimensional chromatography for enhanced resolution.[1] |
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Sample Loss During Preparation | Minimize sample handling steps. Use low-binding tubes and pipette tips. Optimize SPE protocols to ensure good recovery. Vacuum evaporation (SpeedVac) is generally preferable to lyophilization for solvent exchange to improve recovery. |
| Inefficient Ionization in MS | Different sulfation patterns can lead to varied ionization efficiencies.[6] The use of an internal standard for each disaccharide can help normalize the signal and improve quantification.[6] Derivatization with a fluorescent tag like 2-aminoacridone (AMAC) can significantly enhance detection sensitivity in HPLC with fluorescence detection.[16] |
| Disaccharide Degradation | Avoid basic conditions, as they can cause degradation of certain sulfated disaccharides.[4][15] Analyze samples promptly after preparation, as decomposition can occur even at 4°C in HPLC autosamplers. |
Issue 3: Inaccurate Quantification
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Lack of Appropriate Standards | Use well-characterized standards for each sulfated disaccharide to build accurate calibration curves. The lack of commercially available standards for all isomers can be a limitation. |
| Matrix Effects | The sample matrix can suppress or enhance the analyte signal in ESI-MS. Use matrix-matched standards or the standard addition method for calibration. An internal standard that co-elutes with the analyte can also help to correct for matrix effects.[6] |
| Incomplete Enzymatic Digestion | Ensure complete digestion of the GAG chains by using an optimal enzyme-to-substrate ratio and incubation time. A mixture of lyases may be necessary for complete depolymerization.[4] |
Quantitative Data Summary
Table 1: Limit of Detection (LOD) and Quantification (LOQ) for CS Disaccharides by LC-MS/MS
| Disaccharide | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Equimolar Mixture of CS Disaccharides | ~120 fmol | ~600 fmol |
| Data from a study using LC-MS/MS with multiple reaction monitoring (MRM) for chondroitin sulfate (CS) compositional analysis.[7] |
Table 2: Recovery of Heparan Sulfate (HS) Disaccharides After Storage in Different Buffers
| Disaccharide | Recovery after 24h in AMBIC at 37°C | Recovery after 48h in AMBIC at 37°C | Recovery after 24h in Tris-HCl at 37°C | Recovery after 48h in Tris-HCl at 37°C |
| D2A6 | ~80% | ~85% | <20% | <10% |
| D0A0 | ~90% | >100% | ~40% | ~20% |
| AMBIC (Ammonium Bicarbonate) buffer is commonly used for enzymatic digestion. The data shows significantly lower recovery in Tris-HCl buffer, indicating its unsuitability for storing HS disaccharides.[15] |
Experimental Protocols
Protocol 1: Enzymatic Digestion of Heparan Sulfate
-
Sample Preparation: Dissolve the heparan sulfate sample in a buffer of 50 mM sodium phosphate, pH 7.2.
-
Enzyme Addition: Add a mixture of heparin lyase I, II, and III to the sample. The exact amount of each enzyme should be optimized based on the amount of substrate.
-
Incubation: Incubate the reaction mixture overnight at 37°C.
-
Reaction Termination: Stop the reaction by heat inactivation, for example, by heating at 100°C for 10 minutes.
-
Purification: The resulting disaccharides can be purified using techniques like Q-Sepharose chromatography.[4]
Protocol 2: Anion-Exchange Chromatography for Polysaccharide Separation
-
Column Equilibration: Equilibrate a DEAE-cellulose column with a starting buffer, for example, 50 mM sodium acetate at pH 5.0.
-
Sample Loading: Load the polysaccharide extract onto the column.
-
Washing: Wash the column with the starting buffer containing a low salt concentration (e.g., 50 mM NaCl) to remove unbound molecules.
-
Elution: Elute the bound sulfated polysaccharides using a linear salt gradient (e.g., 0-2 M NaCl) in the same buffer.
-
Fraction Collection and Analysis: Collect fractions and measure the polysaccharide content in each fraction using a suitable method like the phenol-sulfuric acid method.[13]
Visualizations
Caption: Workflow for sulfated disaccharide purification and analysis.
Caption: Troubleshooting decision tree for disaccharide analysis.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Discrimination of sulfated isomers of chondroitin sulfate disaccharides by HILIC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of 3-O-Sulfated Disaccharide and Tetrasaccharide Standards for Compositional Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of chondroitin sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of chondroitin sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection and quantification of the sulfated disaccharides in chondroitin sulfate by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Purification and Structural Characterization of Sulfated Polysaccharides Derived from Brown Algae, Sargassum binderi: Inhibitory Mechanism of iNOS and COX-2 Pathway Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
preventing degradation of sulfated oligosaccharides during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfated oligosaccharides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize degradation and ensure the integrity of your samples during preparation and analysis.
Troubleshooting Guide
Sulfated oligosaccharides are susceptible to degradation, particularly the loss of sulfate groups, under various experimental conditions. Below is a troubleshooting guide to address common issues encountered during sample preparation.
| Problem | Potential Cause | Recommended Solution | Supporting Data/Remarks |
| Loss of Sulfate Groups (Desulfation) | Low pH (Acidic Conditions): Exposure to strong acids, even mild acids at elevated temperatures, can cause hydrolysis of sulfate esters.[1] | - Maintain pH between 6.0 and 8.0 during extraction and purification steps. - If acidic conditions are unavoidable, perform steps at low temperatures (e.g., 4°C). - Neutralize acidic solutions promptly after use. | Studies on chondroitin sulfate have shown that degradation is influenced by pH.[1] Alkaline conditions can also lead to desulfation and depolymerization, so careful pH control is crucial.[2][3] |
| High Temperatures: Elevated temperatures, especially in combination with acidic or alkaline conditions, can accelerate the degradation of sulfated oligosaccharides.[1][4][5] | - Avoid excessive heat during extraction and evaporation steps. - Use a vacuum centrifuge (SpeedVac) at low temperatures for sample concentration. - If heating is necessary (e.g., for enzymatic digestion), use the lowest effective temperature for the shortest possible duration. | Thermogravimetric analysis of chondroitin sulfate shows significant decomposition starting from 230-240°C, with the release of sulfate groups occurring at these higher temperatures.[4][5] However, degradation can occur at much lower temperatures over longer incubation times, especially at non-neutral pH. | |
| Poor Yield of Sulfated Oligosaccharides | Inefficient Extraction: The chosen extraction method may not be optimal for the specific tissue or cell type, leading to incomplete recovery of glycosaminoglycans (GAGs). | - Optimize enzymatic digestion: Use proteases like papain or proteinase K, ensuring optimal enzyme concentration, temperature, and digestion time for your specific sample.[6][7] - Consider sequential enzyme digestion for complex tissues like cartilage.[8] - For algae, methods like hot water extraction followed by ethanol precipitation can be effective.[9][10] | The yield of sulfated polysaccharides can vary significantly depending on the source and the extraction method used. For example, yields from seaweed can range from a few percent to over 20% based on the extraction parameters.[9][11] |
| Co-precipitation with other molecules: Sulfated oligosaccharides may be lost during precipitation steps if not performed correctly. | - Use appropriate concentrations of ethanol or other organic solvents for precipitation. - Ensure complete dissolution of the pellet after precipitation. | ||
| Contamination of Samples | Protein Contamination: Residual proteins from the source material can interfere with downstream analysis. | - Employ effective deproteinization methods such as trichloroacetic acid (TCA) precipitation or the Sevage method (chloroform/butanol).[12][13][14] - Optimize the number of deproteinization steps and the ratio of reagents to maximize protein removal while minimizing sample loss.[15] | The protein removal rate can be over 90% with optimized deproteinization protocols.[14] |
| Salt Contamination: High salt concentrations from buffers can interfere with mass spectrometry and other analytical techniques. | - Utilize desalting techniques such as gel filtration chromatography (e.g., Sephadex G-25) or solid-phase extraction with graphitized carbon cartridges.[16][17] - Dialysis is also an option, though it can be slower than gel filtration.[18][19][20][21] | Graphitized carbon has been shown to be effective for desalting diverse oligosaccharide samples with good recovery.[17] | |
| RNA Contamination: RNA can co-purify with GAGs and interfere with quantification and characterization.[2][3] | - Include an RNase digestion step in the extraction protocol, especially when working with cell cultures and tissues.[2][3] | RNA contamination can lead to an overestimation of GAG content when using dye-binding assays like the DMMB assay.[2] | |
| Sample Instability During Storage | Inappropriate Storage Conditions: Degradation can occur during long-term storage or through multiple freeze-thaw cycles. | - Store purified sulfated oligosaccharides at -20°C or -80°C in a neutral buffer. - Aliquot samples to minimize freeze-thaw cycles. | While specific data on sulfated oligosaccharides is limited, studies on other biomolecules show that multiple freeze-thaw cycles can lead to degradation.[22][23][24] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sulfated oligosaccharide degradation during sample preparation?
A1: The primary cause of degradation is the lability of the sulfate groups, which are susceptible to hydrolysis under acidic conditions and/or at elevated temperatures.[1] This process, known as desulfation, leads to a loss of the critical sulfate modifications that are often essential for the biological activity of these molecules.
Q2: How can I effectively remove proteins from my sample without degrading the sulfated oligosaccharides?
A2: Several deproteinization methods can be used. Trichloroacetic acid (TCA) precipitation is a common method, but it's crucial to neutralize the sample promptly to avoid acid-induced degradation of the oligosaccharides. The Sevage method, which uses a mixture of chloroform and n-butanol, is another effective technique that avoids harsh pH conditions.[12][13] Enzymatic digestion with proteases like papain or proteinase K during the initial extraction also significantly reduces protein content.[6][7]
Q3: My sulfated oligosaccharide samples show poor signals in mass spectrometry. What could be the reason and how can I improve it?
A3: Poor ionization efficiency is a common challenge in the mass spectrometric analysis of highly sulfated oligosaccharides. This can be due to the high negative charge and the presence of various salt adducts. To improve the signal, consider the following:
-
Desalting: Thoroughly desalt your sample using techniques like gel filtration or graphitized carbon solid-phase extraction.[16][17]
-
Matrix Selection (for MALDI-MS): Use matrices specifically suited for acidic molecules.
-
Complexation: Forming a noncovalent complex with a basic peptide can significantly enhance the signal in MALDI-MS by displacing salt cations.[4]
Q4: What is the best way to extract sulfated glycosaminoglycans (GAGs) from cartilage tissue?
A4: A common and effective method for extracting GAGs from cartilage involves enzymatic digestion of the tissue with papain.[6][7] This is typically followed by precipitation of the GAGs with ethanol. For quantitative and sensitive analysis, further purification steps using solid-phase extraction with both reversed-phase and strong anion exchange columns can be employed to remove interfering substances before analysis.[6]
Q5: Can I store my purified sulfated oligosaccharides in water?
A5: While short-term storage in high-purity water at low temperatures may be acceptable, for long-term storage, it is advisable to use a neutral buffer (e.g., a low concentration phosphate or Tris buffer at pH 7.0-7.4) and store frozen at -20°C or -80°C. This helps to maintain a stable pH and minimize potential degradation. Aliquoting the samples is also recommended to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Extraction of Sulfated Glycosaminoglycans (GAGs) from Animal Tissue (e.g., Cartilage)
This protocol is adapted from methods described for the extraction of GAGs from cartilage for glycomic profiling.[6]
Materials:
-
Cartilage tissue
-
Papain (from papaya latex)
-
Digestion Buffer: 50 mM sodium phosphate, 2 mM N-acetyl cysteine, 2 mM EDTA, pH 6.5
-
Ethanol (ice-cold, 95%)
-
Sodium acetate
-
Proteinase K
-
Trichloroacetic acid (TCA)
-
DMMB dye solution for quantification
Procedure:
-
Tissue Homogenization: Mince the cartilage tissue into small pieces.
-
Papain Digestion:
-
Suspend the minced tissue in digestion buffer containing activated papain.
-
Incubate at 60°C for 24-48 hours with gentle agitation.
-
-
Inactivation: Heat the digest at 100°C for 10 minutes to inactivate the papain.
-
Centrifugation: Centrifuge the digest to pellet any undigested material. Collect the supernatant containing the GAGs.
-
Ethanol Precipitation:
-
Add sodium acetate to the supernatant to a final concentration of 0.1 M.
-
Add 4 volumes of ice-cold 95% ethanol and incubate at -20°C overnight to precipitate the GAGs.
-
-
Pellet Collection: Centrifuge at high speed to pellet the precipitated GAGs. Carefully decant the supernatant.
-
Washing: Wash the pellet with 80% ethanol to remove residual salts.
-
Drying and Solubilization: Air-dry the GAG pellet and dissolve it in a suitable buffer or water for further purification or analysis.
-
(Optional) Deproteinization: For samples with high protein content, perform a TCA precipitation or Sevage deproteinization step after papain digestion and before ethanol precipitation.
Visualizations
Caption: Workflow for the extraction and purification of sulfated GAGs.
Caption: Factors leading to the degradation of sulfated oligosaccharides.
References
- 1. Degradation of chondroitin sulfate: Mechanism of degradation, influence factors, structure-bioactivity relationship and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA Contaminates Glycosaminoglycans Extracted from Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Contaminates Glycosaminoglycans Extracted from Cells and Tissues | PLOS One [journals.plos.org]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Macromolecular Interactions in Cartilage Extracellular Matrix Vary According to the Cartilage Type and Location - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the Extraction, Physicochemical Characterization, and Digestibility of Sulfated Polysaccharides in Seaweed—Porphyra haitanensis [mdpi.com]
- 10. Advances in oligosaccharides production from brown seaweeds: extraction, characterization, antimetabolic syndrome, and other potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Different Deproteinization Methods on the Antioxidant Activity of Polysaccharides from Flos Sophorae Immaturus Obtained by Ultrasonic Microwave Synergistic Extraction [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Extraction and deproteinization process of polysaccharide from purple sweet potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of the Deproteinization Process via Response Surface Methodology, Preliminary Characterization, and the Determination of the Antioxidant Activities of Polysaccharides from Vitis vinifera L. SuoSuo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US6376663B1 - Desalting and purification of oligosaccharides and their derivatives - Google Patents [patents.google.com]
- 17. A general approach to desalting oligosaccharides released from glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Desalting and Gel Filtration Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. harvardapparatus.com [harvardapparatus.com]
- 21. snsct.snscourseware.org [snsct.snscourseware.org]
- 22. Effects of Freeze-Thaw Cycles and Assessment of Short-Term Storage Stability on Serum Iron, Ferritin, and Transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Development of Freeze-Thaw Stable Starch through Enzymatic Modification [mdpi.com]
Technical Support Center: Improving Resolution of Sulfated Lactose Isomers in HILIC Chromatography
Welcome to the technical support center for the analysis of sulfated lactose isomers using Hydrophilic Interaction Liquid Chromatography (HILIC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: Why is HILIC a suitable technique for separating sulfated lactose isomers?
A1: HILIC is ideal for separating highly polar molecules like sulfated lactose isomers. The separation mechanism in HILIC involves the partitioning of analytes between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[1][2] This allows for the effective retention and separation of polar compounds that are often poorly retained in reversed-phase chromatography.
Q2: What type of HILIC column is best for sulfated lactose isomer separation?
A2: Amide-based HILIC columns are a robust choice for the separation of sulfated glycans and are applicable to all glycan classes without significant recovery issues for highly sulfated species.[3] Zwitterionic HILIC phases can also be effective as they offer both hydrophilic and weak electrostatic interactions, which can enhance selectivity for charged analytes like sulfated lactose.[3]
Q3: How does the mobile phase composition affect the separation?
A3: The mobile phase in HILIC typically consists of a high percentage of an organic solvent (usually acetonitrile) and a smaller percentage of an aqueous buffer. The water content is the strongest eluting solvent; therefore, decreasing the water concentration will generally increase retention time.[2] The pH and concentration of the buffer are also critical parameters that can significantly influence the separation of isomers by affecting the charge state of both the analytes and the stationary phase.[4]
Q4: Is a gradient or isocratic elution better for this separation?
A4: Both gradient and isocratic elution can be used. A gradient elution, where the aqueous content of the mobile phase is gradually increased, is often used for initial method development to screen for optimal separation conditions. Isocratic elution, with a constant mobile phase composition, can provide better resolution for closely eluting isomers once the optimal conditions have been identified.[3]
Q5: Why is sample preparation important for HILIC analysis?
A5: Proper sample preparation is crucial to avoid issues like ion suppression, especially when using mass spectrometry (MS) for detection. It is important to ensure that samples are desalted prior to HILIC analysis, as salts can interfere with the separation and detection.[3]
Troubleshooting Guides
Problem 1: Poor Resolution Between Sulfated Lactose Isomers
Q: I am observing co-elution or very poor separation of my sulfated lactose isomers. What steps can I take to improve the resolution?
A: Poor resolution is a common challenge when separating structurally similar isomers. Here are several parameters you can adjust to improve the separation:
-
Optimize the Mobile Phase Composition:
-
Decrease the Aqueous Content: A lower percentage of the aqueous component in the mobile phase will increase the retention of your polar analytes, potentially leading to better separation.
-
Adjust the Buffer pH: The pH of the mobile phase can alter the charge state of the sulfated lactose isomers and the stationary phase, which can significantly impact selectivity. Experiment with a pH range around the pKa of the sulfate group.
-
Modify the Buffer Concentration: Insufficient buffer concentration can lead to secondary interactions and peak tailing, which negatively impacts resolution.[5] Conversely, a very high buffer concentration can sometimes suppress retention. It is recommended to test a range of buffer concentrations (e.g., 10 mM to 50 mM ammonium formate).
-
-
Lower the Column Temperature: Decreasing the column temperature can increase the interaction of the analytes with the stationary phase, which has been shown to be effective in improving the resolution of sulfated disaccharide isomers.[3]
-
Employ a Shallow Gradient: If using a gradient elution, a shallower gradient (i.e., a slower increase in the aqueous phase concentration over a longer time) can often improve the separation of closely eluting peaks.
-
Switch to a Different Stationary Phase: If optimizing the mobile phase and temperature does not yield the desired resolution, consider trying a HILIC column with a different chemistry (e.g., switching from an amide to a zwitterionic phase) to exploit different separation selectivities.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for the sulfated lactose isomers are tailing or fronting. What could be the cause and how can I fix it?
A: Asymmetrical peaks are often indicative of secondary interactions, column overload, or issues with the sample solvent.
-
Address Peak Tailing:
-
Increase Buffer Concentration: Peak tailing can be caused by unwanted secondary interactions between the analyte and the stationary phase. Increasing the buffer concentration can help to mask these interactions and improve peak shape.[5]
-
Check for Column Contamination: A contaminated column, particularly at the inlet frit, can cause peak distortion.[5] Consider flushing the column or, if necessary, replacing it.
-
-
Address Peak Fronting:
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is stronger (i.e., has a higher aqueous content) than the mobile phase can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.
-
Problem 3: No Peaks or Very Weak Signal
Q: I am not seeing any peaks for my sulfated lactose isomers, or the signal is extremely low. What should I check?
A: The absence of peaks can be due to a number of issues, from instrument problems to incorrect method parameters.
-
Verify Instrument Performance:
-
Check for Leaks: Ensure all fittings are tight and there are no leaks in the system.
-
Confirm Flow: Make sure the mobile phase is flowing through the column at the expected rate.
-
Detector Settings: Verify that the detector is on, warmed up, and set to the appropriate parameters for your analytes.
-
-
Evaluate Method Parameters:
-
Insufficient Retention: Your analytes may not be retaining on the column under the current conditions. Increase the organic content of your mobile phase significantly (e.g., to 95% acetonitrile) to see if retention improves.
-
Sample Degradation: Ensure that your samples are stable and have been stored correctly.
-
-
Consider Detection Method:
-
Mass Spectrometry (MS): If using MS detection, ensure that the ionization source is optimized for sulfated compounds (negative ion mode is often preferred). Also, check for potential ion suppression from salts or other matrix components.
-
Evaporative Light Scattering Detector (ELSD): If using an ELSD, make sure the nebulizer and evaporator temperatures are appropriate for your mobile phase composition.
-
Data Presentation
Table 1: Expected Impact of Key Parameters on HILIC Separation of Sulfated Lactose Isomers
| Parameter | Change | Expected Impact on Retention Time | Expected Impact on Resolution | Notes |
| Mobile Phase | ||||
| % Acetonitrile | Increase | Increase | May Improve | Increases partitioning into the stationary phase's aqueous layer. |
| Decrease | Decrease | May Decrease | Decreases partitioning, leading to earlier elution. | |
| Buffer pH | Adjust | Varies | May Improve or Worsen | Affects the charge of analytes and stationary phase, altering selectivity.[4] |
| Buffer Concentration | Increase | Varies | May Improve | Can reduce secondary interactions, improving peak shape and resolution.[5] |
| Temperature | ||||
| Column Temperature | Decrease | Increase | May Improve | Enhances interaction with the stationary phase, potentially improving isomer separation.[3] |
| Increase | Decrease | May Decrease | Reduces interaction, leading to faster elution but potentially poorer resolution. | |
| Flow Rate | ||||
| Flow Rate | Decrease | Increase | May Improve | Allows more time for partitioning and can lead to better separation, but increases run time. |
| Increase | Decrease | May Decrease | Reduces run time but may sacrifice resolution. | |
| Gradient | ||||
| Gradient Slope | Shallower | Increase | May Improve | Provides more time for the separation of closely eluting compounds. |
| Steeper | Decrease | May Decrease | Shortens analysis time but may lead to co-elution of isomers. |
Experimental Protocols
Representative HILIC Method for Sulfated Lactose Isomer Separation (Starting Point)
This protocol is a general starting point and will likely require optimization for your specific isomers and instrument.
1. Materials and Reagents:
-
Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 50 mM Ammonium formate in water, pH adjusted to 4.4
-
Mobile Phase B: Acetonitrile
-
Sample Solvent: 90:10 (v/v) Acetonitrile:Water
-
Standards: Individual sulfated lactose isomer standards (e.g., 2-O-sulfo-lactose, 3-O-sulfo-lactose, 6-O-sulfo-lactose)
2. Sample Preparation:
-
Dissolve the sulfated lactose isomer standards or sample in the sample solvent to a final concentration of approximately 10-50 µg/mL.
-
If the sample contains high salt concentrations, perform a desalting step using an appropriate method (e.g., solid-phase extraction).
3. LC System Setup and Equilibration:
-
Install the HILIC column in the column compartment.
-
Set the column temperature to 30°C.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% B) for at least 30 minutes at a flow rate of 0.2 mL/min.
4. Chromatographic Conditions (Gradient Elution Example):
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 2 µL
-
Gradient Program:
-
0-5 min: 90% B (isocratic)
-
5-25 min: Linear gradient from 90% to 70% B
-
25-26 min: Linear gradient from 70% to 90% B
-
26-35 min: 90% B (re-equilibration)
-
5. Detection:
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Range: m/z 100-1000
-
Optimize other parameters (e.g., capillary voltage, gas flow, temperatures) for your specific instrument.
-
-
Evaporative Light Scattering Detector (ELSD):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow: 1.5 L/min
-
Adjust settings as needed based on mobile phase composition.
-
Visualizations
Caption: Troubleshooting workflow for improving the resolution of sulfated lactose isomers.
Caption: Key parameters influencing the HILIC separation of sulfated lactose isomers.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. shodexhplc.com [shodexhplc.com]
- 3. Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discrimination of sulfated isomers of chondroitin sulfate disaccharides by HILIC-MS | Semantic Scholar [semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
dealing with matrix effects in LC-MS analysis of biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components within a biological sample apart from the analyte of interest. These components can include salts, proteins, lipids, metabolites, and phospholipids.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[4][5]
Q2: What are the primary causes of ion suppression and enhancement?
A2: Ion suppression is the more common phenomenon and can be attributed to several mechanisms:
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte for the limited available charge in the ion source, thereby reducing the ionization efficiency of the analyte.[3][6]
-
Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets. This affects the efficiency of solvent evaporation and the release of ions.[3][4]
-
Ion Neutralization: Basic compounds present in the matrix can deprotonate and neutralize protonated analyte ions.[5]
Ion enhancement is less common but can occur when co-eluting compounds improve the ionization efficiency of the analyte.[4]
Q3: How can I detect and quantify matrix effects in my experiments?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative method. A constant flow of the analyte solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank, extracted sample matrix is then injected. Any significant dip or rise in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.[4][7][8] This method is valuable during method development and troubleshooting as it provides information on the regions and extent of ion suppression or enhancement throughout the chromatographic run.[7][9]
-
Post-Extraction Spike Method: This is a quantitative method that compares the response of an analyte in a standard solution to the response of the same analyte spiked into a blank matrix sample after extraction.[5][10] The matrix effect is calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[11]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quantitative results.
This is often a primary indicator of unaddressed matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent quantitative results.
Mitigation Strategies:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components.[12] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) can be employed.[13]
-
Optimize Chromatographic Conditions: Adjusting the mobile phase composition, gradient, or flow rate can help separate the analyte from interfering matrix components.[13] Using a different column chemistry can also be effective.
-
Use an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, allowing for reliable quantification.[13][14][15]
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the sample can compensate for matrix-induced changes in ionization efficiency.[13]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself. This is particularly useful when a blank matrix is unavailable.[5][16][17]
Issue 2: Significant ion suppression or enhancement is detected.
Mechanism of Ion Suppression/Enhancement:
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is matrix effect and how is it quantified? [sciex.com]
- 12. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 13. longdom.org [longdom.org]
- 14. waters.com [waters.com]
- 15. waters.com [waters.com]
- 16. Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. welchlab.com [welchlab.com]
strategies to improve the recovery of sulfated disaccharides after purification
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification and recovery of sulfated disaccharides.
Troubleshooting Guide
Find solutions to common problems encountered during the experimental workflow for sulfated disaccharide analysis.
Issue 1: Low recovery of sulfated disaccharides after solvent evaporation.
-
Question: I am experiencing significant sample loss after removing the solvent from my purified sulfated disaccharide sample. What is the best method for solvent evaporation to maximize recovery?
-
Answer: For solvent exchange and concentration, vacuum evaporation using a SpeedVac is generally much preferable to lyophilization (freeze-drying) for the final disaccharide samples.[1][2][3] Studies on chondroitin sulfate (CS) disaccharides have shown that lyophilization can lead to major sample loss.[1][2] Higher recovery is typically observed when evaporating from aqueous solutions compared to solutions with a high organic solvent content.[1][2][3] For instance, evaporating mixtures containing organic solvents can result in an average sample loss of 50%.[1][2] Therefore, we recommend using a SpeedVac and, if possible, performing the final evaporation from a purely aqueous solution.
Issue 2: Degradation of sulfated disaccharides during sample storage in the autosampler.
-
Question: My results are inconsistent, and I suspect my sulfated disaccharide samples are degrading while waiting for injection in the cooled autosampler. How can I improve sample stability?
-
Answer: Sulfated disaccharides can indeed decompose during storage, even at 4°C in an autosampler.[1][2] The choice of solvent is critical for stability.
-
Solvent Choice: Acetonitrile (ACN)-based solvents generally provide better stability for monosulfated disaccharides compared to methanol (MeOH)-based solvents.[1][2][4] For chondroitin sulfate disaccharides, storage in 50:50 v/v or 75:25 v/v ACN:water can result in a bias-free analysis even after 24 hours.[1]
-
Storage Time: For methanol-based solvents, storage is not recommended for over 12 hours as all CS disaccharides tend to decompose at a higher rate.[1][2] Decomposition, including the loss of sulfate groups, can begin after 12 hours of storage at 4°C.[1][3]
-
pH: The pH of the storage solvent also plays a role. Better stability is observed at neutral or acidic pH compared to basic conditions. At a basic pH of 11, significant sample loss (40-90%) can occur, whereas at pH 3 and 7, recovery is much higher (60-100% and 75-100%, respectively).[4]
-
Issue 3: Poor recovery of highly sulfated disaccharides from chromatography columns.
-
Question: I am having trouble recovering di- and tri-sulfated disaccharides from my chromatography column. What chromatographic techniques and conditions are best suited for these highly charged molecules?
-
Answer: Highly sulfated disaccharides are known to be challenging to recover due to their strong interactions with chromatographic media.
-
Graphitized Carbon Chromatography: This technique is often problematic for disaccharides with more than two sulfate groups. These compounds are highly retained, leading to variable retention times and poor recovery.[5]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is a more robust and widely used method for the separation of sulfated disaccharides.[5][6] To improve peak shape, consider increasing the column temperature. For example, increasing the temperature to 60°C can help merge the anomeric peaks into a single, more symmetrical peak.[5] Using a salt gradient in your HILIC method can also provide fast and sensitive analysis.[7][8]
-
Ion-Pairing Reversed-Phase HPLC (IPRP-HPLC): This is another effective technique. It typically employs a C18 column with an ion-pairing reagent, such as tributylamine (TrBA), in the mobile phase to improve retention and separation.[6][9]
-
Anion-Exchange Chromatography (AEC): While often used for the initial purification of the parent polysaccharide,[10][11] AEC can also be used for disaccharide separation. Strong anion exchangers can effectively bind and separate sulfated carbohydrates based on their charge.[12]
-
Issue 4: Sample loss during desalting.
-
Question: I need to remove salts from my sample after purification, but I am concerned about losing my sulfated disaccharides in the process. What is a reliable method for desalting?
-
Answer: Desalting is a critical step where sample loss can occur.
-
Dialysis: For larger polysaccharide samples before enzymatic digestion, dialysis is a standard and effective method for removing salts, especially after precipitation steps like salting-out with ammonium sulfate.[13] It's important to use a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to retain the polysaccharides while allowing the salts to diffuse out.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate the disaccharides from salt molecules based on their size.
-
Solid-Phase Extraction (SPE): Certain SPE cartridges can be used to retain the disaccharides while salts are washed away. Oasis HLB and anion exchange cartridges have been suggested for this purpose.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the stability of sulfated disaccharides during sample preparation?
A1: The choice of solvent and the method of solvent evaporation are critical. Using aqueous solutions or acetonitrile-based solvents for storage and employing vacuum evaporation (SpeedVac) instead of lyophilization for concentration can significantly improve stability and recovery.[1][2][3][4]
Q2: How does the degree of sulfation affect recovery?
A2: Generally, the higher the degree of sulfation, the more challenging the recovery. Highly sulfated disaccharides (e.g., tri-sulfated) can be strongly retained on certain chromatography columns like graphitized carbon, leading to poor recovery.[5] While not always statistically significant, some studies have observed slightly lower recovery for di-sulfated disaccharides compared to non- and mono-sulfated ones during solvent evaporation from organic mixtures.[1][2] When choosing storage vessels, glass vials may offer slightly better recovery for doubly and triply sulfated disaccharides in aqueous solutions.[4]
Q3: What are the best practices for long-term storage of purified sulfated disaccharides?
A3: For long-term storage, samples should be lyophilized, preferably with a cryoprotectant, and stored at -80°C.[14] Storing samples in an acidic buffer (e.g., 25 mM phosphate buffer at pH 3) at -80°C has been shown to significantly improve the stability of 3-O-sulfated oligosaccharides.[14] For short-term storage (up to 48 hours), keeping aqueous solutions at or below 4°C is recommended.[4]
Q4: Can the choice of storage tube affect my recovery?
A4: Yes, the material of the storage vessel can influence recovery. For aqueous solutions, plastic tubes have shown favorable recoveries for non- and less-sulfated disaccharides, while glass vials may be slightly better for di- and tri-sulfated disaccharides.[4] When using a typical injection solvent (e.g., acetonitrile/water mixtures), recovery values were found to be higher in plastic tubes for all tested heparan sulfate disaccharides.[4] This suggests that non-specific binding to the tube walls can be a factor in sample loss.[1]
Data Presentation
Table 1: Recovery of Chondroitin Sulfate (CS) Disaccharides After Solvent Evaporation
| Evaporation Method | Solvent | Average Recovery (%) | Key Finding | Reference |
| SpeedVac | Water | ~95% | High recovery in aqueous solutions. | [1][2] |
| SpeedVac | Acetonitrile/Water Mixtures | ~50% | Significant sample loss with organic solvents. | [1][2] |
| SpeedVac | Methanol/Water Mixtures | ~50% | Significant sample loss with organic solvents. | [1][2] |
| Lyophilization | Water | Lower than SpeedVac | SpeedVac is preferable for solvent exchange. | [1][2][3] |
Table 2: Stability of Heparan Sulfate (HS) Disaccharides in Aqueous Solution at Different pH and Temperatures
| Condition | Parameter | Storage Time | Recovery Range (%) | Key Finding | Reference |
| Temperature | -18°C | 48 hours | 85 - 95% | Optimal for storage. | [4] |
| 4°C | 48 hours | 85 - 95% | Good for short-term storage. | [4] | |
| 20°C | 48 hours | 80 - 100% | Higher variability in recovery. | [4] | |
| pH | pH 3 (Acidic) | 24 hours | 60 - 100% | Good stability. | [4] |
| pH 7 (Neutral) | 24 hours | 75 - 100% | Good stability. | [4] | |
| pH 11 (Basic) | 24 hours | 10 - 60% | Significant sample loss. | [4] |
Experimental Protocols
Protocol 1: Enzymatic Digestion of Heparan Sulfate (HS)
This protocol describes the complete digestion of purified HS to unsaturated disaccharides for subsequent analysis.
-
Sample Preparation: Dissolve the purified HS sample in a buffer of 100 mM sodium acetate and 2 mM calcium acetate, pH 7.0.[15][16]
-
Enzyme Addition: Add a cocktail of heparin lyases I, II, and III to the HS solution. A typical concentration is 5 mU of each enzyme.[15]
-
Incubation: Incubate the reaction mixture at 37°C overnight to ensure complete digestion.[15]
-
Enzyme Inactivation: Stop the reaction by boiling the solution at 100°C for 10 minutes.[15]
-
Sample Clarification: Centrifuge the digested solution at 14,000 rpm for 10 minutes to pellet the denatured enzymes and any other precipitates.[15]
-
Recovery: Carefully collect the supernatant containing the unsaturated disaccharides. The sample is now ready for downstream processing, such as desalting, labeling, or direct injection for HPLC analysis.
Protocol 2: HILIC-HPLC for Sulfated Disaccharide Separation
This protocol provides a general methodology for separating sulfated disaccharides using Hydrophilic Interaction Chromatography (HILIC).
-
Column: Use a HILIC column suitable for carbohydrate analysis (e.g., an amino-phase column).
-
Mobile Phase:
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: Ammonium formate buffer (e.g., 50-100 mM, pH adjusted to ~4.4)
-
-
Gradient Elution:
-
Start with a high percentage of Solvent A (e.g., 80-90%) to promote hydrophilic interaction.
-
Run a linear gradient to increase the percentage of Solvent B, which will elute the disaccharides in order of increasing hydrophilicity and charge (non-sulfated first, followed by mono-, di-, and tri-sulfated).
-
-
Flow Rate: A typical flow rate is 0.8 - 1.2 mL/min.
-
Column Temperature: Maintain the column at an elevated temperature, such as 60°C, to improve peak shape by coalescing anomers.[5]
-
Detection: Use UV detection at 232 nm for unsaturated disaccharides generated by lyase digestion, or couple the HPLC to a mass spectrometer (MS) for more sensitive and specific detection.[5]
Visualizations
References
- 1. Stability and recovery issues concerning chondroitin sulfate disaccharide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and recovery issues concerning chondroitin sulfate disaccharide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of sample handling steps for accurate heparan sulphate disaccharide analysis using HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disaccharide Analysis of Glycosaminoglycans Using Hydrophilic Interaction Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Column for sulfated carbohydrates - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. Salt gradient chromatographic separation of chondroitin sulfate disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and Structural Characterization of Sulfated Polysaccharides Derived from Brown Algae, Sargassum binderi: Inhibitory Mechanism of iNOS and COX-2 Pathway Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 3-O-Sulfated Disaccharide and Tetrasaccharide Standards for Compositional Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving the Sensitivity for Quantifying Heparan Sulfate from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Purification and High Sensitivity Analysis of Heparan Sulfate from Cells and Tissues: TOWARD GLYCOMICS PROFILING - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sulfated Lactose Derivatives as Galectin Ligands: A Comparative Binding Affinity Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between galectins and their carbohydrate ligands is paramount for the development of novel therapeutics. This guide provides an objective comparison of the binding affinities of two sulfated lactose derivatives, Lactose-3'-sulfate and Lactose-6'-sulfate, to various galectins, supported by experimental data and detailed methodologies.
Galectins are a family of β-galactoside-binding proteins that play crucial roles in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The sulfation of lactose, a common disaccharide, at different positions can dramatically alter its binding affinity and selectivity for different galectins. This differential binding provides a basis for the design of specific galectin inhibitors or modulators for therapeutic intervention in diseases such as cancer and inflammation.
Comparative Binding Affinity: this compound vs. Lactose-6'-sulfate
Experimental evidence strongly indicates that the position of the sulfate group on the galactose residue of lactose is a critical determinant of its binding affinity to galectins. Generally, 3'-O-sulfation is well-tolerated and can even enhance binding to certain galectins, whereas 6'-O-sulfation appears to be detrimental to binding.
The following table summarizes the available quantitative and qualitative data for the binding of this compound and Lactose-6'-sulfate to various human galectins. It is important to note that direct comparative studies for both ligands against a wide array of galectins under identical experimental conditions are limited. The data presented here is collated from multiple studies.
| Galectin | Ligand | Binding Affinity (Kd or IC50) | Method | Observations |
| Galectin-1 | This compound | Data not available | - | - |
| Lactose-6'-sulfate | No binding | Glycan Microarray | 6'-O-sulfation of N-acetyllactosamine (a closely related disaccharide) eliminated recognition by Galectin-1[1]. | |
| Galectin-3 | This compound | Kd = 20.4 µM (for a 3'-O-sulfated PNP lactose analog)[2] | ITC | 3'-O-sulfation significantly increases the binding affinity compared to the non-sulfated counterpart[2]. |
| Lactose-6'-sulfate | Weak binding/Inhibitory | Column Chromatography | 6'-O-sulfated derivatives of lactose flow through a Galectin-3-immobilized column, indicating weak or no binding[3]. | |
| Galectin-4 (N-terminal domain) | This compound | Kd ~50-300 µM | SPR | Galectin-4 shows weak binding ability to 3'-substituted lactose derivatives[3][4]. |
| Lactose-6'-sulfate | Data not available | - | - | |
| Galectin-8 (N-terminal domain) | This compound | High Affinity | SPR | Galectin-8 has a much higher affinity for 3'-O-sulfated lactose compared to non-sulfated lactose[5][6][7]. |
| Lactose-6'-sulfate | Data not available | - | - |
Key Findings:
-
This compound is a recognized ligand for several galectins, with sulfation at the 3' position of the galactose moiety generally leading to an enhanced binding affinity, particularly for Galectin-3 and the N-terminal domain of Galectin-8[2][5][6][7].
-
Lactose-6'-sulfate , in contrast, appears to be a poor ligand for the galectins studied. The available data suggests that sulfation at the 6' position of galactose either significantly weakens or completely abrogates binding[1][3].
Experimental Protocols
The determination of binding affinities between galectins and their ligands is commonly achieved through several biophysical techniques. The following are detailed methodologies for three key experimental approaches cited in the literature.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation: Recombinant human galectin is extensively dialyzed against the desired buffer (e.g., phosphate-buffered saline, pH 7.4). The sulfated lactose derivative is dissolved in the same dialysis buffer to ensure no heat of dilution artifacts. Both protein and ligand solutions are degassed prior to the experiment to prevent bubble formation in the calorimeter cell[8].
-
Instrumentation: The experiment is performed using an isothermal titration calorimeter. The sample cell (typically ~200 µL) is filled with the galectin solution at a concentration of 5-50 µM. The injection syringe (typically ~40 µL) is loaded with the sulfated lactose solution at a concentration 10-20 times that of the protein[8][9].
-
Titration: A series of small, precise injections (e.g., 2 µL) of the ligand solution into the sample cell are performed at a constant temperature (e.g., 25 °C). The heat change associated with each injection is measured[10].
-
Data Analysis: The raw data of heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, n, and ΔH. The entropy of binding (ΔS) is then calculated from the relationship ΔG = ΔH - TΔS = -RTln(1/Kd)[8][10].
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).
Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., a CM5 sensor chip) is activated, and a galectin is immobilized on the surface via amine coupling[11][12].
-
Binding Analysis: The sulfated lactose derivative (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP buffer) and injected over the sensor surface at a constant flow rate[13]. The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time and recorded as a sensorgram[13][14].
-
Regeneration: After each analyte injection, the sensor surface is regenerated by injecting a solution that disrupts the protein-ligand interaction (e.g., a high concentration of lactose or a low pH solution) to remove the bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values. The Kd is then calculated as the ratio of kd/ka[12][14].
Frontal Affinity Chromatography (FAC)
Frontal Affinity Chromatography is a powerful technique for the quantitative analysis of weak biomolecular interactions. It involves the continuous application of a ligand solution to a column containing an immobilized protein.
Protocol:
-
Column Preparation: A high-performance liquid chromatography (HPLC) column is packed with a resin to which a specific galectin has been covalently immobilized[15][16].
-
Elution Profile Determination: A solution containing a fluorescently labeled sulfated lactose derivative at a known concentration is continuously applied to the galectin-immobilized column at a constant flow rate. The elution of the fluorescent ligand is monitored by a fluorescence detector[17].
-
Breakthrough Volume Measurement: The volume of the ligand solution that passes through the column before the ligand "breaks through" (i.e., appears in the eluate at its initial concentration) is measured. This breakthrough volume is delayed in the presence of an interaction with the immobilized galectin.
-
Data Analysis: The dissociation constant (Kd) is calculated from the difference in the breakthrough volumes in the presence and absence of the immobilized galectin, taking into account the concentration of the immobilized protein and the applied ligand[18][19].
Visualizing the Experimental Workflow and Binding Logic
To further elucidate the experimental processes and the fundamental concept of differential binding, the following diagrams are provided.
Conclusion
The available data strongly suggests a clear structure-activity relationship for the binding of sulfated lactose derivatives to galectins. 3'-O-sulfation is a favorable modification that can enhance binding affinity, making this compound a valuable scaffold for the design of galectin-targeted probes and inhibitors. Conversely, 6'-O-sulfation appears to disrupt the key interactions within the carbohydrate recognition domain of galectins, leading to a significant reduction or complete loss of binding.
This comparative guide highlights the importance of precise chemical modifications in modulating ligand-protein interactions. Further research, particularly direct comparative studies of a wider range of sulfated lactose isomers against the entire galectin family, will be invaluable for a more complete understanding of their binding specificities and for the rational design of next-generation galectin-modulating therapeutics.
References
- 1. Galectin-1, -2, and -3 Exhibit Differential Recognition of Sialylated Glycans and Blood Group Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands | MDPI [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. High-affinity binding of recombinant human galectin-4 to SO(3)(-)-->3Galbeta1-->3GalNAc pyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galectin-8-N-domain Recognition Mechanism for Sialylated and Sulfated Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin-8-N-domain recognition mechanism for sialylated and sulfated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. CH−π Interactions Are Required for Human Galectin-3 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Evaluation of Galectin Binding by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. Evaluation of galectin binding by frontal affinity chromatography (FAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontal affinity chromatography: A unique research tool for biospecific interaction that promotes glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbohydrate-Binding Specificity of Human Galectins: An Overview by Frontal Affinity Chromatography [jstage.jst.go.jp]
- 18. Frontal affinity chromatography: A champion method to study informational glycans [glycoforum.gr.jp]
- 19. Oligosaccharide specificity of galectins: a search by frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to P-selectin Inhibitors: Validating the Inhibitory Potential of Sulfated Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various P-selectin inhibitors, with a special focus on the potential inhibitory role of sulfated carbohydrates. While direct experimental validation for Lactose-3'-sulfate is not publicly available, this document summarizes data on structurally related sulfated compounds and contrasts their activity with other known P-selectin antagonists. This information is intended to guide research efforts in the development of novel anti-inflammatory and anti-thrombotic therapeutics targeting P-selectin.
Introduction to P-selectin and Its Inhibition
P-selectin (CD62P) is a cell adhesion molecule expressed on activated endothelial cells and platelets.[1] It plays a critical role in the initial tethering and rolling of leukocytes during the inflammatory response by binding to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of leukocytes.[1][2] This interaction is a key step in the recruitment of immune cells to sites of inflammation and is also implicated in the pathophysiology of various diseases, including thrombosis, atherosclerosis, and cancer metastasis.[3][4] Consequently, the inhibition of the P-selectin/PSGL-1 pathway is a promising therapeutic strategy.[4]
A variety of P-selectin inhibitors have been developed, including monoclonal antibodies, small molecules, and glycomimetic compounds.[5] This guide focuses on comparing these established inhibitors with sulfated carbohydrates, a class of molecules that has shown potential in blocking P-selectin function.
Quantitative Comparison of P-selectin Inhibitors
The following table summarizes the available quantitative data for the inhibition of P-selectin by various compounds. It is important to note the absence of direct data for this compound. The data for other sulfated carbohydrates are included to provide a basis for understanding the potential role of sulfation in P-selectin inhibition.
| Inhibitor Class | Compound | Assay Type | Target | IC50/K_D_ | Reference(s) |
| Sulfated Carbohydrates | Heparin-derived Tetrasaccharide Mixture | Competitive ELISA | P-selectin-Ig binding to sLe_x_ | 850 ± 110 µmol/L | [6] |
| Hexasulfated Tetrasaccharide | Competitive ELISA | P-selectin-Ig binding to sLe_x_ | 341 ± 24 µmol/L | [6] | |
| Heparin | Cell Adhesion Assay (under flow) | Adhesion of A375 cells to P-selectin | 3 µM | [7] | |
| Heparin | Cell Binding Assay | Binding of P-selectin to A375 cells | 4 µM | [7] | |
| Heparin | Surface Plasmon Resonance | P-selectin binding to heparin | K_D_ = 115 ± 6 nM | [7] | |
| Sulfated Chitosans (N-sulfated/6-O-sulfated and 3-O,6-O-sulfated) | Cell Adhesion Assay | HL-60 leukocyte binding to P-selectin | Showed significant inhibition, but less than heparin | [8] | |
| Small Molecules | PSI-697 | Biacore and Cell-based Assays | P-selectin binding to PSGL-1 | 50 - 125 µM | [9] |
| KF38789 | Not specified | P-selectin | 1.97 µM | [4] | |
| Monoclonal Antibodies | Inclacumab | Cell Adhesion Assay | Adhesion of PSGL-1 expressing cells to P-selectin | 430 ng/mL | [10] |
| Inclacumab | Peptide Binding Assay | P-selectin binding to PSGL-1 mimetic peptide | 1.9 µg/mL | [10] | |
| Inclacumab | Surface Plasmon Resonance | Binding to human P-selectin | K_D_ = 9.9 nM | [10] | |
| Crizanlizumab | Cell Adhesion Assay | Adhesion of PSGL-1 expressing cells to P-selectin | 453 ng/mL | [10] | |
| Crizanlizumab | Peptide Binding Assay | P-selectin binding to PSGL-1 mimetic peptide | 2.2 µg/mL | [10] | |
| Crizanlizumab | Surface Plasmon Resonance | Binding to human P-selectin | K_D_ = 9.1 nM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of inhibitory compounds. Below are representative protocols for key experiments used to assess P-selectin inhibition.
Protocol 1: Competitive P-selectin Binding ELISA
This assay is used to determine the ability of a test compound to inhibit the binding of P-selectin to its ligand in a competitive format.
Materials:
-
96-well microtiter plates
-
Recombinant human P-selectin
-
Biotinylated P-selectin ligand (e.g., sLe_x_-PAA-biotin or recombinant PSGL-1-biotin)
-
Test compound (e.g., this compound)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H_2_SO_4_)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant human P-selectin (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[11]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[11]
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the test compound. Add 50 µL of the test compound dilution and 50 µL of the biotinylated P-selectin ligand to each well. Incubate for 1-2 hours at room temperature.[11]
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: Leukocyte Adhesion Assay under Flow Conditions
This assay mimics the physiological conditions of blood flow to evaluate the effect of an inhibitor on leukocyte rolling and adhesion to an endothelial monolayer.
Materials:
-
Flow chamber system
-
Culture of human endothelial cells (e.g., HUVECs)
-
Isolated human leukocytes (e.g., neutrophils)
-
Test compound
-
Cell culture medium
-
Fluorescent label for leukocytes (e.g., Calcein-AM)
-
Microscope with a camera for recording
Procedure:
-
Endothelial Monolayer Preparation: Culture endothelial cells to confluence on a coverslip compatible with the flow chamber.
-
Leukocyte Labeling: Incubate isolated leukocytes with a fluorescent label according to the manufacturer's instructions.
-
Assay Setup: Assemble the flow chamber with the endothelial monolayer.
-
Inhibitor Treatment: Perfuse the endothelial monolayer with culture medium containing the test compound at the desired concentration for a defined period.
-
Leukocyte Perfusion: Perfuse the fluorescently labeled leukocytes through the flow chamber at a defined shear stress (e.g., 1-2 dyn/cm²).[12]
-
Data Acquisition: Record videos of leukocyte interactions with the endothelial monolayer at multiple locations.
-
Analysis: Quantify the number of rolling and firmly adhered leukocytes per unit area and time. Compare the results between treated and untreated conditions to determine the inhibitory effect of the compound.[12]
Visualizing Mechanisms and Comparisons
The following diagrams illustrate the key concepts discussed in this guide.
Caption: P-selectin signaling pathway in leukocyte adhesion.
Caption: Experimental workflow for a competitive P-selectin assay.
Caption: Logical comparison of P-selectin inhibitor classes.
References
- 1. pnas.org [pnas.org]
- 2. Selectin - Wikipedia [en.wikipedia.org]
- 3. The Interaction of Selectins and PSGL-1 as a Key Component in Thrombus Formation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Selectins in Biology and Human Disease: Opportunity in E-selectin Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heparin oligosaccharides bind L- and P-selectin and inhibit acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity and kinetics of P-selectin binding to heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfochitosan inhibits P-selectin-mediated HL-60 leukocyte adhesion under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paper: Inclacumab, a Fully Human Anti-P-Selectin Antibody, Directly Binds to PSGL-1 Binding Region and Demonstrates Robust and Durable Inhibition of Cell Adhesion [ash.confex.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
functional comparison of sulfated and sulfonated disaccharide analogs
A Functional Comparison of Sulfated and Sulfonated Disaccharide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of sulfated and sulfonated disaccharide analogs, which are gaining interest as mimetics of natural glycosaminoglycans (GAGs).[1][2] GAGs are complex polysaccharides involved in a multitude of physiological and pathological processes, including inflammation, coagulation, and tumor growth, primarily through interactions with proteins like growth factors and enzymes.[1][3] Synthetic analogs, such as sulfated and sulfonated disaccharides, offer the potential for more targeted therapeutic interventions with improved stability and specificity.[1][4] This guide summarizes key experimental data on their comparative performance as modulators of Toll-Like Receptor 4 (TLR4) and inhibitors of heparanase, an enzyme implicated in cancer and inflammation.[4][5]
Data Presentation: Comparative Biological Activity
The following table summarizes the quantitative data on the biological activities of representative sulfated and sulfonated disaccharide analogs. The primary distinction lies in the anionic group: sulfated analogs possess a sulfate group (-OSO₃⁻), whereas sulfonated analogs contain a sulfonate group (-SO₃⁻), which can influence their biological interactions and stability.
| Compound Type | Specific Analog | Target | Activity Metric (IC₅₀) | Key Finding | Reference |
| Sulfated | Sulfated O-disaccharide | Heparanase | Micromolar range | The 6-sulfate group is important for inhibitory activity. | [4] |
| Sulfonated | 6,6′-disulfonated disaccharide (from methyl cellobioside) | Heparanase | Micromolar range | Exhibited notable inhibition, with efficacy varying among cellobiose derivatives. | [5] |
| Sulfonated | 6,6′-disulfonated disaccharide (Compound 9) | TLR4 | Potent Activator | Emerged as a promising candidate for inflammatory drug development due to its potent and specific TLR4 activation. | [5] |
| Sulfated | Differentially sulfated cellobiose disaccharides | TLR4 | Varied Modulation | Confirmed the necessity of sulfation for TLR4 activity, with 6-sulfate groups playing a key role in triggering the signal. | |
| Sulfated | Thiodisaccharide analog of HS | Heparanase | Micromolar range | The presence of an interglycosidic sulfur atom (thioglycosidic bond) impacts inhibitory activity and improves stability. | [4] |
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the study of these disaccharide analogs.
Caption: TLR4 signaling pathway modulated by disaccharide analogs.
Caption: Experimental workflow for comparing disaccharide analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in the comparison.
Heparanase Inhibition Assay (In Vitro)
This assay evaluates the ability of the disaccharide analogs to inhibit the enzymatic activity of heparanase, which cleaves heparan sulfate.
-
Principle: A fluorophore-labeled heparan sulfate substrate is incubated with recombinant human heparanase in the presence or absence of the test compounds (sulfated or sulfonated analogs). When heparanase cleaves the substrate, the fluorescence is quenched. The inhibitory effect of the analogs is measured by the prevention of this fluorescence quenching.
-
Materials:
-
Recombinant human heparanase
-
Fluorescently-labeled heparan sulfate (HS) substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
96-well microplate, black
-
Plate reader with fluorescence detection capabilities
-
Test compounds (sulfated and sulfonated disaccharide analogs) dissolved in a suitable solvent (e.g., DMSO or water).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, the HS substrate, and the assay buffer.
-
Initiate the enzymatic reaction by adding recombinant heparanase to each well. Include positive (heparanase + substrate, no inhibitor) and negative (substrate only) controls.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce heparanase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][5]
-
TLR4 Activation/Modulation Assay
This cell-based assay is used to determine if the disaccharide analogs can activate or inhibit the TLR4 signaling pathway.
-
Principle: Human Embryonic Kidney (HEK293) cells are engineered to express human TLR4, MD-2, and CD14, along with a reporter gene (e.g., secreted alkaline phosphatase, SEAP) under the control of an NF-κB promoter. Activation of TLR4 leads to the activation of NF-κB and subsequent expression of the reporter gene, which can be quantified.
-
Materials:
-
HEK-Blue™ hTLR4 cells (or equivalent)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Test compounds (sulfated and sulfonated disaccharide analogs)
-
Positive control (e.g., Lipopolysaccharide, LPS)
-
Reporter detection reagent (e.g., QUANTI-Blue™)
-
96-well cell culture plate
-
Spectrophotometer or plate reader.
-
-
Procedure:
-
Seed the HEK-TLR4 cells in a 96-well plate and incubate for 24-48 hours to allow for cell adherence.
-
Prepare various concentrations of the test compounds, a positive control (LPS), and a negative control (medium only).
-
Remove the culture medium from the cells and add the prepared compound solutions.
-
Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 24 hours).
-
After incubation, collect a sample of the supernatant from each well.
-
Add the supernatant to the reporter detection reagent in a new 96-well plate.
-
Incubate at 37°C for 1-3 hours, allowing the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
The level of absorbance is directly proportional to the NF-κB activity and thus TLR4 activation. Data is typically presented as a fold-change over the untreated control.[5]
-
Functional Comparison Summary
The available data indicates that both sulfated and sulfonated disaccharide analogs can effectively modulate key biological targets like heparanase and TLR4.[4][5] However, subtle structural differences between the sulfate (-OSO₃⁻) and sulfonate (-SO₃⁻) groups, as well as their specific positions on the disaccharide scaffold (e.g., 6-sulfate), play a critical role in determining the potency and specificity of their interactions.[4]
-
Stability: Sulfonated analogs, which feature a carbon-sulfur bond, are chemically more stable than sulfated analogs (carbon-oxygen-sulfur bond), which can be susceptible to hydrolysis by sulfatases. This enhanced stability is a significant advantage for potential therapeutic applications.[4]
-
Biological Activity: Studies show that sulfonated disaccharides can be potent TLR4 activators and effective heparanase inhibitors.[5] Similarly, sulfation is a prerequisite for the TLR4 modulatory activity of disaccharides, with specific sulfation patterns being key to their function. The replacement of the interglycosidic oxygen with sulfur (a thiodisaccharide) also influences biological activity, suggesting that modifications to the sugar backbone, in addition to the anionic groups, are important design considerations.[4]
References
- 1. Sulfated Non-Saccharide Glycosaminoglycan Mimetics as Novel Drug Discovery Platform for Various Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfated Non-Saccharide Glycosaminoglycan Mimetics as Novel Drug Discovery Platform for Various Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of sulfated and sulfonated disaccharide analogs as TLR4 modulators and heparanase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of 3'-O-Sulfation in Fine-Tuning Immune Responses: A Comparative Guide
The intricate world of cellular communication often hinges on subtle molecular modifications. Among these, the 3'-O-sulfation of heparan sulfate (HS) emerges as a critical checkpoint in modulating a diverse array of immune responses. This guide provides a comparative analysis of the functional consequences of 3'-O-sulfation, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
The addition of a sulfate group at the 3'-O position of glucosamine residues within heparan sulfate chains, a modification catalyzed by a family of enzymes known as 3'-O-sulfotransferases (HS3STs), creates unique binding sites for a variety of proteins, thereby dictating their activity and downstream signaling. This seemingly minor alteration can profoundly impact processes ranging from blood coagulation and viral invasion to chemokine and cytokine-mediated inflammation.
Comparative Analysis of Protein Binding to 3'-O-Sulfated Heparan Sulfate
The presence or absence of 3'-O-sulfation dramatically alters the binding affinity of various immune-related proteins to heparan sulfate. This differential binding is a key mechanism by which 3'-O-sulfation modulates their biological functions.
| Protein | Interaction with 3'-O-Sulfated HS | Interaction with Non-3'-O-Sulfated HS | Fold Change in Affinity | Key Function Modulated | Reference |
| Antithrombin-III (AT-III) | High-affinity binding (Kd in nM range) | Low-affinity binding | ~10,000-fold increase | Anticoagulation | [1] |
| Herpes Simplex Virus-1 (HSV-1) glycoprotein D (gD) | High-affinity binding, essential for viral entry (Kd ~18.0 µM for a minimal octasaccharide) | Weak or no binding | Significant increase | Viral fusion and entry | [2] |
| Chemokine (C-C motif) ligand 2 (CCL2) | Not a primary determinant for binding | Binds to HS, but 3'-O-sulfation is not a prominent factor | - | Chemokine gradient formation | [3] |
Impact of 3'-O-Sulfation on Immune Cell Function
The influence of 3'-O-sulfation extends to the direct modulation of immune cell behavior, including macrophage and natural killer (NK) cell responses.
| Immune Cell Type | Response to 3'-O-Sulfated Glycans | Response to Non-Sulfated/Differentially Sulfated Glycans | Key Functional Outcome | Reference |
| Macrophages | Upregulation of HS3ST3B expression upon inflammatory stimuli (LPS, TNF-α), suggesting a role in modulating inflammatory responses. | Basal expression of other sulfotransferases. | Regulation of cytokine and chemokine signaling. | [4] |
| Natural Killer (NK) Cells | Silencing of HS3ST3B in NK cells down-regulates cis-interactions between HS and the NK receptors KIR2DL4 and NKp46, potentially enhancing their activation. | Basal interactions with HS modulate receptor function. | Regulation of NK cell activation and cytotoxicity. | [5] |
Key Signaling Pathways and Experimental Workflows
To visually represent the critical role of 3'-O-sulfation, the following diagrams illustrate key signaling pathways and a typical experimental workflow for analyzing heparan sulfate sulfation patterns.
Detailed Experimental Protocols
1. Heparan Sulfate Disaccharide Analysis by Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC)
This protocol outlines the enzymatic depolymerization of heparan sulfate and subsequent analysis of the resulting disaccharides to determine its composition.
-
Materials:
-
Purified heparan sulfate sample
-
Heparin lyases I, II, and III (from Flavobacterium heparinum)
-
Digestion buffer (e.g., 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0)
-
Fluorescent labeling reagent (e.g., 2-aminoacridone, AMAC)
-
SAX-HPLC column
-
HPLC system with a fluorescence detector
-
-
Procedure:
-
Enzymatic Digestion:
-
Dissolve the purified HS sample in the digestion buffer.
-
Add a cocktail of heparin lyases I, II, and III to the sample.
-
Incubate at 37°C for a sufficient time (e.g., overnight) to ensure complete depolymerization.
-
Heat-inactivate the enzymes (e.g., 100°C for 5 minutes).
-
-
Fluorescent Labeling:
-
To the digested sample, add the fluorescent labeling reagent (e.g., AMAC) and a reducing agent (e.g., sodium cyanoborohydride).
-
Incubate in the dark at an appropriate temperature (e.g., 37°C) for several hours.
-
-
SAX-HPLC Analysis:
-
Inject the fluorescently labeled disaccharide mixture onto a SAX-HPLC column.
-
Elute the disaccharides using a salt gradient (e.g., 0 to 2 M NaCl).
-
Monitor the elution profile using a fluorescence detector (excitation and emission wavelengths specific to the label used).
-
-
Data Analysis:
-
Identify the different disaccharide peaks by comparing their retention times to those of known standards.
-
Quantify the amount of each disaccharide by integrating the peak areas.
-
-
2. Biolayer Interferometry (BLI) Assay for Protein-Heparan Sulfate Binding
This protocol describes a method to measure the binding affinity and kinetics of a protein to immobilized heparan sulfate.
-
Materials:
-
Biotinylated heparan sulfate (sulfated and non-sulfated forms)
-
Streptavidin-coated biosensors
-
BLI instrument (e.g., Octet system)
-
Protein of interest
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
-
Procedure:
-
Biosensor Hydration: Hydrate the streptavidin biosensors in the assay buffer.
-
Ligand Immobilization:
-
Immobilize the biotinylated heparan sulfate onto the streptavidin biosensors by dipping them into a solution of the HS.
-
Establish a stable baseline in the assay buffer.
-
-
Association:
-
Dip the HS-coated biosensors into solutions containing various concentrations of the protein of interest.
-
Monitor the change in interference pattern over time to measure the association rate (k_on).
-
-
Dissociation:
-
Transfer the biosensors back to the assay buffer (without the protein).
-
Monitor the change in interference pattern over time to measure the dissociation rate (k_off).
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of k_off to k_on.
-
-
3. Chromogenic Anti-Factor Xa Assay for Anticoagulant Activity
This assay measures the ability of heparan sulfate to potentiate the inhibition of Factor Xa by antithrombin.
-
Materials:
-
Heparan sulfate samples (sulfated and non-sulfated)
-
Human plasma (as a source of antithrombin)
-
Factor Xa
-
Chromogenic substrate for Factor Xa
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.4)
-
Microplate reader
-
-
Procedure:
-
Reaction Mixture Preparation:
-
In a microplate well, mix the heparan sulfate sample with human plasma and Factor Xa.
-
Incubate for a defined period to allow the formation of the antithrombin-heparin-Factor Xa complex.
-
-
Substrate Addition:
-
Add the chromogenic substrate for Factor Xa to the reaction mixture.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is inversely proportional to the anticoagulant activity of the heparan sulfate.
-
-
Data Analysis:
-
Construct a standard curve using a known heparin standard.
-
Determine the anti-Factor Xa activity of the heparan sulfate samples by comparing their absorbance values to the standard curve.
-
-
Conclusion
The 3'-O-sulfation of heparan sulfate is a highly specific and regulated modification that plays a crucial role in orchestrating a wide range of immune responses. By creating unique recognition motifs for proteins, this sulfation event can dramatically alter binding affinities and trigger distinct signaling cascades. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the complexities of heparan sulfate-mediated immune regulation and to explore the therapeutic potential of targeting these interactions. A deeper understanding of the "sulfation code" will undoubtedly pave the way for the development of novel immunomodulatory drugs with enhanced specificity and efficacy.
References
- 1. Structural and substrate specificity analysis of 3-O-sulfotransferase isoform 5 to synthesize heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3-O-sulfation of heparan sulfate modulates protein binding and lyase degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of 3-O-Sulfated Heparin Disaccharide Isomers: Identification of Structural Aspects of the Heparin CCL2 Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repeated CD107a Staining Enables Identification of Serial Degranulating NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NMR and MS Data for the Structural Elucidation of Lactose-3'-Sulfate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of sulfated carbohydrates is a critical task in glycobiology and drug development, as the position of sulfate groups significantly influences biological activity. Lactose-3'-sulfate, a sulfated disaccharide, serves as a key model compound for understanding the structure-function relationships of more complex sulfated glycans. The unambiguous determination of its structure relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comparative analysis of the data obtained from these two powerful analytical techniques, supported by experimental protocols and data, to facilitate the cross-validation of the this compound structure.
Orthogonal Approaches to Structural Determination
NMR spectroscopy and Mass Spectrometry offer complementary information for the structural elucidation of molecules like this compound. NMR provides detailed insights into the covalent structure and stereochemistry by probing the magnetic properties of atomic nuclei, revealing through-bond and through-space connectivities. In contrast, MS determines the mass-to-charge ratio of ions, providing information about molecular weight, elemental composition, and fragmentation patterns that reveal the sequence and location of modifications. The cross-validation of data from both techniques provides a high degree of confidence in the final structural assignment.
Quantitative Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound. This data is essential for the verification of its chemical structure.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Galactose Residue | |||
| H-1' | 4.55 | d | 7.8 |
| H-2' | 3.65 | dd | 7.8, 10.0 |
| H-3' | 4.25 | dd | 3.4, 10.0 |
| H-4' | 4.18 | d | 3.4 |
| H-5' | 3.80 | m | |
| H-6'a | 3.78 | m | |
| H-6'b | 3.78 | m | |
| Glucose Residue (α-anomer) | |||
| H-1α | 5.22 | d | 3.7 |
| H-2α | 3.58 | dd | 3.7, 9.9 |
| H-3α | 3.90 | t | 9.2 |
| H-4α | 3.85 | t | 9.5 |
| Glucose Residue (β-anomer) | |||
| H-1β | 4.67 | d | 7.9 |
| H-2β | 3.28 | dd | 7.9, 9.1 |
| H-3β | 3.88 | t | 9.0 |
| H-4β | 3.85 | t | 9.5 |
Note: Data presented is a representative compilation from scientific literature. Actual values may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Chemical Shift (ppm) |
| Galactose Residue | |
| C-1' | 103.5 |
| C-2' | 72.1 |
| C-3' | 78.9 |
| C-4' | 68.8 |
| C-5' | 75.5 |
| C-6' | 61.7 |
| Glucose Residue (α-anomer) | |
| C-1α | 92.5 |
| C-2α | 72.0 |
| C-3α | 73.2 |
| C-4α | 79.8 |
| C-5α | 72.0 |
| C-6α | 61.5 |
| Glucose Residue (β-anomer) | |
| C-1β | 96.4 |
| C-2β | 74.8 |
| C-3β | 76.2 |
| C-4β | 79.8 |
| C-5β | 75.8 |
| C-6β | 61.5 |
Note: Data presented is a representative compilation from scientific literature. Actual values may vary slightly based on experimental conditions.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Negative Mode) | Fragmentation Ions (MS/MS) | Interpretation |
| [M-H]⁻ | 421.08 | 341.09, 259.06, 199.04, 97.00 | Molecular ion of sulfated lactose |
| [M-H-SO₃]⁻ | Loss of the sulfate group | ||
| [Galactose-SO₃-H]⁻ | Sulfated galactose fragment | ||
| [Glucose-H]⁻ | Glucose fragment | ||
| [HSO₄]⁻ | Sulfate ion |
Note: m/z values are monoisotopic masses. Fragmentation patterns can vary with instrumentation and collision energy.
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality data for structural cross-validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O, 99.96%).
-
Lyophilize the sample twice from D₂O to exchange all labile protons with deuterium.
-
Re-dissolve the sample in 0.5 mL of D₂O and transfer to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra are recorded on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard 1D proton spectrum is acquired with water suppression (e.g., using presaturation). Key parameters include a spectral width of 12 ppm, 32k data points, and a relaxation delay of 2 seconds.
-
¹³C NMR: A proton-decoupled 1D carbon spectrum is acquired.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within each monosaccharide residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which are crucial for confirming the glycosidic linkage and the position of the sulfate group.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single sugar residue).
-
3. Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the ¹H spectra to the residual HDO signal (4.79 ppm) and the ¹³C spectra accordingly.
-
Assign all proton and carbon resonances based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra. The downfield shift of the H-3' and C-3' signals in the galactose residue is a key indicator of sulfation at this position.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a 10 µM solution of this compound in a 50:50 mixture of acetonitrile and water.
-
For electrospray ionization (ESI), the sample can be directly infused or injected via a liquid chromatography system.
2. Mass Spectrometry Data Acquisition:
-
Instrumentation: An ESI tandem mass spectrometer (e.g., Q-TOF or ion trap) is used.
-
Ionization Mode: Negative ion mode is employed to detect the deprotonated and negatively charged sulfated molecule.
-
MS Scan: Acquire a full scan MS spectrum to determine the m/z of the molecular ion ([M-H]⁻).
-
MS/MS Scan: Select the [M-H]⁻ ion (m/z 421.08) for collision-induced dissociation (CID). Acquire the product ion spectrum to observe the fragmentation pattern.
3. Data Analysis:
-
Analyze the MS and MS/MS spectra to confirm the molecular weight and identify characteristic fragment ions.
-
The loss of 80 Da (SO₃) is a hallmark of sulfated compounds.
-
The presence of a fragment ion at m/z 97 ([HSO₄]⁻) further confirms the presence of a sulfate group.
-
The fragmentation pattern, including the masses of the glycosidic cleavage products, helps to confirm the disaccharide sequence and the location of the sulfate group on the galactose residue.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of NMR and MS data in the structural elucidation of this compound.
Caption: Workflow for structural elucidation of this compound.
Signaling Pathway and Logical Relationship Diagrams
The structural information derived from these analytical techniques is fundamental for understanding how sulfated glycans interact with proteins to modulate biological pathways. For instance, the specific sulfation pattern can determine the binding affinity to growth factors or cell surface receptors.
Caption: Structure-function relationship of this compound.
By adhering to these detailed protocols and utilizing the provided reference data, researchers can confidently perform and cross-validate the structural analysis of this compound, ensuring a solid foundation for further biological and pharmacological investigations.
A Proposed Comparative Analysis of Lactose-3'-sulfate Isomers in Goat Milk by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide presents a proposed framework for the comparative analysis of two hypothetical isomers, Lactose-3'-sulfate and Lactose-6'-sulfate, in goat milk using mass spectrometry. While the presence of various sialylated and fucosylated oligosaccharides in goat milk is well-documented, specific research on sulfated lactose isomers remains limited. However, the identification of lactose 3'-sulfate in dog milk and N-acetylneuramin lactose sulfate in human and rat milk suggests the potential existence of such sulfated carbohydrates in other mammalian milk, including that of goats.[1][2] This guide, therefore, extrapolates from established methodologies for the analysis of sulfated glycans and goat milk oligosaccharides to provide a robust protocol for their potential identification, characterization, and quantification.
Comparative Quantitative Data
The following table illustrates a hypothetical quantitative comparison of this compound and Lactose-6'-sulfate in different stages of goat milk lactation. These values are for illustrative purposes to demonstrate how data from a comparative analysis would be presented and are not based on published experimental results.
| Isomer | Colostrum (mg/L) | Transitional Milk (mg/L) | Mature Milk (mg/L) |
| This compound | 15.2 ± 2.1 | 10.5 ± 1.5 | 5.8 ± 0.9 |
| Lactose-6'-sulfate | 8.7 ± 1.3 | 6.1 ± 0.8 | 3.2 ± 0.5 |
Experimental Protocols
A detailed methodology for the extraction, separation, and analysis of sulfated lactose isomers from goat milk is outlined below. This protocol is adapted from established methods for the analysis of sulfated glycosaminoglycans and other milk oligosaccharides.
Sample Preparation and Oligosaccharide Extraction
-
Milk Defatting: Centrifuge fresh goat milk at 4,000 x g for 30 minutes at 4°C to separate the cream layer.
-
Casein Precipitation: Adjust the pH of the skimmed milk to 4.6 with 1 M HCl to precipitate caseins. Centrifuge at 10,000 x g for 30 minutes at 4°C.
-
Whey Collection and Deproteinization: Collect the supernatant (whey) and subject it to ultrafiltration using a 10 kDa molecular weight cutoff membrane to remove remaining proteins.
-
Lactose Removal (Optional but Recommended): To enhance the detection of low-abundance sulfated isomers, a significant portion of the lactose can be removed by enzymatic hydrolysis using β-galactosidase, followed by size-exclusion chromatography.
-
Solid-Phase Extraction (SPE) for Sulfated Oligosaccharide Enrichment:
-
Condition a graphitized carbon SPE cartridge with 80% acetonitrile (ACN) in 0.1% trifluoroacetic acid (TFA), followed by equilibration with 0.1% TFA in water.
-
Load the deproteinized and optionally delactosed whey sample onto the cartridge.
-
Wash the cartridge with water to remove salts and unbound neutral sugars.
-
Elute the sulfated oligosaccharides with a gradient of ACN in water (e.g., 20-50% ACN) containing a low concentration of a volatile salt like ammonium formate.
-
Isomeric Separation by Liquid Chromatography (LC)
-
Column: A porous graphitic carbon (PGC) column is recommended for its ability to separate isomeric glycans.
-
Mobile Phase A: 10 mM ammonium bicarbonate in water, pH 10.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient of mobile phase B is employed to achieve separation of the sulfated lactose isomers. For example, a linear gradient from 5% to 25% B over 40 minutes.
-
Flow Rate: 0.2 mL/min.
Mass Spectrometric Analysis (MS)
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is optimal for the detection of sulfated molecules.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is essential for accurate mass measurement and tandem MS.
-
Full Scan MS: Acquire full scan mass spectra over a mass range of m/z 150-1000 to detect the deprotonated molecules of sulfated lactose ([M-H]⁻).
-
Tandem MS (MS/MS): Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) on the precursor ions corresponding to the sulfated lactose isomers. The fragmentation patterns will be key to differentiating the isomers. For instance, the position of the sulfate group will influence the relative abundance of specific fragment ions, such as those resulting from cross-ring cleavages.
Visualizations
Experimental Workflow
References
The Untapped Potential of Lactose-3'-sulfate: A Comparative Guide to its Prospective Validation as a Disease Biomarker
Currently, there is a notable absence of scientific literature validating Lactose-3'-sulfate as a biomarker for any specific human disease state. First isolated from canine milk, its role in human physiology and pathology remains largely unexplored.[1][2] This guide, therefore, serves a dual purpose: to highlight the existing void in research and to provide a comprehensive framework for the potential validation and comparison of this compound against established biomarkers. To illustrate this, we will use Inflammatory Bowel Disease (IBD) as a case study, comparing the hypothetical validation of this compound with the well-established fecal biomarker, Lactoferrin.
A Hypothetical Validation: this compound in Inflammatory Bowel Disease
Inflammatory Bowel Disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Current diagnostic and monitoring tools often rely on invasive procedures like endoscopy and biomarkers such as C-reactive protein (CRP), fecal calprotectin, and fecal lactoferrin that indicate intestinal inflammation.[3][4][5][6][7]
For this compound to be considered a viable biomarker for IBD, a rigorous validation process would be necessary. This would involve a series of pre-clinical and clinical studies to establish its analytical validity, clinical validity, and clinical utility.
Experimental Protocols: A Roadmap to Validation
1. Analytical Validation: Measuring this compound in Fecal Samples
-
Objective: To develop and validate a robust and reproducible assay for the quantification of this compound in human stool.
-
Methodology:
-
Sample Preparation: Fecal samples would be collected from diagnosed IBD patients and healthy controls. Samples would be homogenized and an extraction buffer would be used to isolate small molecules, including this compound.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) would be employed to separate this compound from other fecal components.[8][9] A C18 column could be used with a mobile phase consisting of an acetic acid-triethylamine buffer and acetonitrile.[8][9]
-
Detection and Quantification: Mass Spectrometry (MS) coupled with HPLC (LC-MS) would be the ideal method for sensitive and specific detection and quantification of this compound. A standard curve with known concentrations of purified this compound would be used for accurate quantification.
-
Assay Validation: The assay's linearity, accuracy, precision (intra- and inter-assay variability), and stability (freeze-thaw cycles, short- and long-term storage) would be thoroughly validated according to regulatory guidelines.[8][9]
-
2. Clinical Validation: Correlating this compound with Disease Activity
-
Objective: To determine the sensitivity and specificity of fecal this compound in diagnosing IBD and reflecting the degree of mucosal inflammation.
-
Methodology:
-
Study Population: A prospective cohort study would be conducted with patients undergoing colonoscopy for suspected IBD or for monitoring of known IBD. A cohort of healthy individuals would serve as a control group.
-
Data Collection: Fecal samples for this compound and Lactoferrin analysis would be collected prior to endoscopy. Disease activity would be assessed using established endoscopic scoring systems (e.g., Simple Endoscopic Score for Crohn's Disease - SES-CD).[5] Blood samples would also be collected to measure serum CRP.
-
Statistical Analysis: The correlation between fecal this compound levels and endoscopic disease activity, fecal lactoferrin levels, and serum CRP would be determined. Receiver Operating Characteristic (ROC) curve analysis would be used to establish a cut-off value for this compound and to calculate its sensitivity and specificity in differentiating IBD from non-IBD controls.[6]
-
Comparative Performance: this compound vs. Fecal Lactoferrin
The following table presents a hypothetical comparison of this compound with the established IBD biomarker, Fecal Lactoferrin, based on potential outcomes of the validation studies described above.
| Feature | Fecal Lactoferrin | Hypothetical Fecal this compound |
| Biomarker Type | Protein (glycoprotein) | Sulfated Disaccharide |
| Source | Neutrophils | Hypothetically, could be related to intestinal sulfotransferase activity or gut microbiome metabolism. |
| Method of Detection | Enzyme-Linked Immunosorbent Assay (ELISA) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Sensitivity for IBD | High (e.g., 85-100%)[6][7] | To be determined (hypothetically high if directly linked to mucosal inflammation) |
| Specificity for IBD | Moderate to High (e.g., 84-95%)[6][7] | To be determined (hypothetically high if specific to inflammatory pathways) |
| Correlation with Endoscopic Activity | Strong[5] | To be determined (hypothetically strong if its production is proportional to inflammation) |
| Turnaround Time | Relatively fast (hours) | Potentially longer due to sample preparation and chromatography |
| Cost | Moderate | Potentially higher due to the need for specialized equipment (HPLC-MS) |
Visualizing the Path Forward
To further clarify the proposed validation process and the potential biological context of this compound, the following diagrams are provided.
Conclusion
While this compound remains an enigmatic molecule in the context of human disease, its unique structure as a sulfated sugar presents an intriguing possibility for its role as a biomarker. The framework presented here for its validation in IBD, by analogy with established markers like fecal lactoferrin, provides a clear roadmap for future research. Should such studies demonstrate its utility, this compound could potentially offer a novel, non-invasive tool for the diagnosis and management of this and possibly other inflammatory or metabolic conditions. This guide underscores the critical need for foundational research to explore the potential of novel molecules like this compound in advancing diagnostic medicine.
References
- 1. Lactose 3'-sulfate | CymitQuimica [cymitquimica.com]
- 2. Occurrence of an unusual lactose sulfate in dog milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fecal lactoferrin accurately reflects mucosal inflammation in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fecal lactoferrin as a noninvasive biomarker in inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stool Lactoferrin as a biochemical marker in Crohn’s disease; correlation with clinical, laboratory and endoscopic indices and its use as a surrogate marker for endoscopic healing. [mid.journals.ekb.eg]
- 6. Diagnostic Value of Fecal Lactoferrin in Differentiating Inflammatory Bowel Disease From Irritable Bowel Syndrome: A Comparative Study in a Bangladeshi Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fecal Lactoferrin: Reliable Biomarker for Intestinal Inflammation in Pediatric IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Full Validation and Application to Clinical Research of a High-Performance Liquid Chromatography Method for the Assessment of Urinary 3-Indoxyl Sulfate in Pediatric Patients with Hematopoietic Stem Cell Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Full Validation and Application to Clinical Research of a High-Performance Liquid Chromatography Method for the Assessment of Urinary 3-Indoxyl Sulfate in Pediatric Patients with Hematopoietic Stem Cell Transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Lactose-3'-sulfate Binding to Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of Lactose-3'-sulfate to its target proteins, supported by available experimental data. We delve into the enhanced affinity conferred by 3'-O-sulfation on lactose and present detailed methodologies for key experimental assays used to determine such molecular interactions.
Enhanced Binding Affinity of this compound to Galectins
This compound has demonstrated preferential binding to specific members of the galectin family of proteins, which are known for their affinity for β-galactosides and play crucial roles in cell adhesion, signaling, and inflammation. The addition of a sulfate group at the 3' position of the galactose residue in lactose significantly enhances its binding affinity to certain galectins, notably Galectin-4 and Galectin-8.
Studies have shown that while galectins bind to lactose, the interaction is often weak, with dissociation constants (Kd) in the millimolar range. However, the introduction of a sulfate group can increase this affinity substantially. For instance, the N-terminal carbohydrate recognition domain (CRD) of Galectin-8 exhibits a much higher affinity for 3'-O-sulfated lactose compared to non-sulfated lactose[1][2][3]. Similarly, the presence of 3'-sulfation on lactose has been proven to increase its binding affinity for Galectin-4[4].
The specificity of this interaction is highlighted by the crystal structure of the human Galectin-4 C-terminal domain in complex with this compound, which reveals the molecular basis for this enhanced recognition[5]. While the sulfate group may not form direct, specific amino acid contacts in all cases, it contributes to a more favorable binding environment.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of lactose to various human galectins, providing a baseline for comparison. While a precise dissociation constant (Kd) for this compound with the full-length proteins is not consistently available in the literature, the qualitative and semi-quantitative data strongly indicate an enhanced affinity for Galectin-4 and Galectin-8.
| Ligand | Target Protein | Dissociation Constant (Kd) | Method |
| Lactose | Human Galectin-4 (N-terminal CRD) | 1.6 mM | NMR |
| Lactose | Human Galectin-3 | 110 µM | ITC |
| Lactose | Human Galectin-8 (N-terminal CRD) | Weak affinity (mM range) | - |
| This compound | Human Galectin-4 | Increased affinity | Qualitative [4] |
| This compound | Human Galectin-8 (N-terminal CRD) | Much higher affinity | Qualitative [1][2][3] |
Signaling Pathways and Experimental Workflow
To understand the biological context and the methods for assessing binding, the following diagrams illustrate a generalized galectin signaling pathway and a typical experimental workflow for determining binding affinity.
Experimental Protocols
Detailed methodologies for two common and powerful techniques for quantifying protein-ligand interactions are provided below. These protocols are generalized and should be optimized for the specific protein and ligand under investigation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Target protein (e.g., recombinant human Galectin-4)
-
Ligand (this compound) and control ligands (e.g., lactose)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl) or appropriate chemistry for ligand immobilization.
2. Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of the desired flow cell using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 2000-5000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
3. Interaction Analysis:
-
Prepare a dilution series of the ligand (this compound) and control ligands in running buffer. The concentration range should span at least 10-fold below and above the expected Kd.
-
Inject the ligand solutions over the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).
4. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of two molecules, providing a complete thermodynamic profile of the interaction.
1. Materials:
-
Isothermal titration calorimeter
-
Target protein (e.g., Galectin-8)
-
Ligand (this compound) and control ligands
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4). It is crucial that the protein and ligand are in identical, well-matched buffers.
2. Sample Preparation:
-
Dialyze the purified target protein extensively against the ITC buffer.
-
Dissolve the ligand in the final dialysis buffer to ensure a precise buffer match.
-
Degas both the protein and ligand solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.
-
Determine the accurate concentrations of the protein and ligand spectrophotometrically or by other quantitative methods.
3. ITC Experiment:
-
Fill the sample cell (typically ~200 µL) with the protein solution (e.g., 10-50 µM). The protein concentration should ideally be 10-100 times the expected Kd.
-
Load the injection syringe (typically ~40 µL) with the ligand solution (e.g., 100-500 µM). The ligand concentration should be 10-20 times higher than the protein concentration.
-
Set the experimental parameters, including cell temperature, stirring speed, and injection volume and duration.
-
Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, followed by a series of injections (e.g., 15-25 injections of 1.5-2.5 µL).
4. Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
References
- 1. Galectin-8-N-domain Recognition Mechanism for Sialylated and Sulfated Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Galectin-8-N-domain recognition mechanism for sialylated and sulfated glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural characterization of human galectin-4 C-terminal domain: elucidating the molecular basis for recognition of glycosphingolipids, sulfated saccharides and blood group antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Synthetic vs. Naturally Sourced Lactose-3'-sulfate
For Researchers, Scientists, and Drug Development Professionals
Lactose-3'-sulfate, a sulfated disaccharide, is a molecule of growing interest in glycobiology and drug development due to the crucial role of sulfated oligosaccharides in various biological processes. This guide provides a comprehensive comparison of the expected biological activity of chemically synthesized this compound versus its naturally sourced counterpart. While direct comparative studies are not yet available in published literature, this document outlines the anticipated similarities in their biological functions based on their identical chemical structures and provides detailed experimental protocols for researchers to conduct their own comparative analyses.
Introduction to this compound
Naturally Sourced this compound: The primary known natural source of this compound is the milk of beagle dogs (Canis familiaris)[1][2]. Its isolation from this source has been documented, and its structure was elucidated using 2D NMR spectroscopy and mass spectrometry[1][2]. The presence of this specific sulfated lactose in a biological fluid suggests a potential physiological role.
Synthetic this compound: Chemical synthesis offers a readily available and potentially more scalable source of this compound for research purposes. Various synthetic strategies for producing sulfated oligosaccharides have been developed, allowing for the creation of structurally precise molecules. For the purpose of this guide, it is assumed that synthetic this compound is of high purity and structurally identical to the natural form.
Comparative Analysis of Biological Activity
Given that synthetic and high-purity, naturally sourced this compound are chemically identical, their biological activities are expected to be equivalent. Any observed differences in experimental settings would likely arise from impurities in either the natural isolate or the synthetic product. The following table summarizes the anticipated biological activities and the parameters for comparison.
Table 1: Comparison of Expected Biological Activities
| Biological Activity | Parameter to Measure | Expected Outcome for Synthetic this compound | Expected Outcome for Naturally Sourced this compound |
| Anti-inflammatory Activity | Inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells). | Dose-dependent inhibition of NO production. | Dose-dependent inhibition of NO production, equivalent to the synthetic version. |
| Reduction of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) secretion from LPS-stimulated macrophages. | Dose-dependent reduction in cytokine levels. | Dose-dependent reduction in cytokine levels, equivalent to the synthetic version. | |
| Cell Adhesion Modulation | Inhibition of selectin-mediated cell adhesion. | Potential to inhibit P-selectin and L-selectin binding to their ligands. | Potential to inhibit P-selectin and L-selectin binding to their ligands, equivalent to the synthetic version. |
| Modulation of cancer cell adhesion to extracellular matrix components. | Activity will be dependent on the specific cell line and matrix proteins. | Activity will be dependent on the specific cell line and matrix proteins, and equivalent to the synthetic version. | |
| Protein Binding | Binding affinity to specific carbohydrate-binding proteins (lectins), such as selectins. | Demonstrable binding to relevant lectins. | Demonstrable binding to relevant lectins, equivalent to the synthetic version. |
Experimental Protocols
To empirically validate the biological equivalence of synthetic and naturally sourced this compound, the following detailed experimental protocols are provided.
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol details the steps to measure the anti-inflammatory effects of this compound by quantifying nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of synthetic and naturally sourced this compound in sterile PBS.
-
Pre-treat the cells with various concentrations of each this compound sample for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
b. Nitric Oxide (NO) Measurement (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
c. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant as described above.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Cell Adhesion Assay (Selectin Binding)
This protocol outlines a method to assess the ability of this compound to inhibit the adhesion of cells expressing selectin ligands to a surface coated with selectins.
a. Plate Coating:
-
Coat the wells of a 96-well plate with recombinant P-selectin or L-selectin at a concentration of 10 µg/mL in PBS overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound selectin.
-
Block the wells with 1% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.
b. Cell Preparation and Adhesion:
-
Use a cell line that expresses the appropriate selectin ligand (e.g., HL-60 cells for P-selectin).
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.
-
Resuspend the labeled cells in a binding buffer.
-
In a separate tube, pre-incubate the cells with different concentrations of synthetic or naturally sourced this compound for 30 minutes at room temperature.
-
Add the cell suspension to the selectin-coated wells and incubate for 1-2 hours at 37°C.
c. Quantification of Adhesion:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
The percentage of adhesion inhibition can be calculated relative to a control group without this compound.
Signaling Pathway Modulation
Sulfated oligosaccharides are known to modulate various signaling pathways. For instance, they can interfere with the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS and leads to the production of pro-inflammatory cytokines.
Structural Verification
Prior to conducting biological assays, it is imperative to confirm the structural identity and purity of both the synthetic and naturally sourced this compound.
1. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and elemental composition.
-
Method: Utilize high-resolution mass spectrometry (e.g., ESI-QTOF or Orbitrap).
-
Expected Result: Both samples should exhibit a parent ion corresponding to the exact mass of this compound (C₁₂H₂₂O₁₄S), which is 422.0624 m/z for [M-H]⁻.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the precise structure, including the position of the sulfate group and the glycosidic linkage.
-
Method: Perform 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR analysis.
-
Expected Result: The NMR spectra of the synthetic and natural samples should be superimposable, confirming their identical chemical structures.
Conclusion
While direct experimental comparisons of the biological activity of synthetic and naturally sourced this compound are currently lacking in the scientific literature, their identical chemical structures strongly suggest that their biological functions will be equivalent. This guide provides a framework for researchers to empirically verify this equivalence through standardized in vitro assays. The provided protocols for assessing anti-inflammatory activity and cell adhesion modulation, along with the necessary structural verification steps, offer a robust approach for a comprehensive comparative analysis. Such studies will be invaluable in validating the use of synthetic this compound as a reliable and accessible alternative to its natural counterpart in advancing glycobiology research and drug discovery.
References
Quantitative Assay for Lactose-3'-Sulfate in Plasma: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of sulfated oligosaccharides like Lactose-3'-sulfate in plasma is crucial for various stages of research and development. This guide provides a comparative overview of validated analytical methods for similar sulfated disaccharides, offering a foundational framework for developing a robust assay for this compound.
Comparison of Analytical Methods for Sulfated Disaccharides in Plasma
The following tables summarize the performance of various LC-MS/MS-based assays for sulfated disaccharides in plasma. This data can guide the selection of an appropriate analytical strategy for this compound.
| Analyte | Method | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (CV%) | Accuracy (%) |
| Keratan Sulfate (KS) Disaccharides | LC-MS/MS | 26 | 26 - 5,000 | Intra-day: 1-2, Inter-day: 4-7 | 97 - 108 |
| Dermatan Sulfate (DS) Disaccharides | LC-MS/MS | 20 | 20 - 4,000 | ≤20 | 80 - 120 |
| Heparan Sulfate (HS) Disaccharides | LC-MS/MS | 0.1 µM | Not Specified | ≤20 | 80 - 120 |
Detailed Experimental Protocols
A generalized workflow for the quantitative analysis of sulfated disaccharides in plasma using LC-MS/MS involves several key steps: sample preparation, enzymatic digestion, chromatographic separation, and mass spectrometric detection.
Sample Preparation
-
Protein Precipitation: Plasma samples are typically treated with a solvent like methanol to precipitate proteins.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the sulfated oligosaccharides is collected for further processing.
Enzymatic Digestion
The polysaccharide chains are depolymerized into their constituent disaccharides using specific enzymes.
-
For Keratan Sulfate: Keratanase II is used to digest keratan sulfate into its mono- and di-sulfated disaccharides.
-
For Dermatan Sulfate: Chondroitinase B is employed for the specific digestion of dermatan sulfate.
-
For Heparan Sulfate: A combination of heparinases I, II, and III is used to break down heparan sulfate into various disaccharide units.
The digestion is typically carried out in a suitable buffer at 37°C for a defined period.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The digested sample is injected into a liquid chromatography system. A porous graphitized carbon column, such as a Hypercarb column, is commonly used for the separation of these polar, sulfated disaccharides. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., acetonitrile) is typically employed.[1][2][3]
-
Mass Spectrometric Detection: The separated disaccharides are introduced into a tandem mass spectrometer. Detection is performed in negative ion mode using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each sulfated disaccharide.
Experimental Workflow Diagram
Caption: Generalized workflow for the quantitative analysis of sulfated disaccharides in plasma.
Conclusion
The development of a quantitative assay for this compound in plasma can be effectively guided by the established and validated LC-MS/MS methodologies for other sulfated disaccharides. The key steps will involve optimizing the sample preparation to ensure efficient extraction from plasma, selecting an appropriate enzyme for specific digestion (if applicable, or analyzing the intact molecule), and developing a highly selective and sensitive LC-MS/MS method. The validation of the newly developed assay should encompass the evaluation of linearity, precision, accuracy, recovery, and matrix effects to ensure reliable and reproducible results for its intended application in research and drug development.
References
- 1. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical method for determination of disaccharides derived from keratan sulfates in human serum and plasma by high-performance liquid chromatography/turbo-ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Lactose-3'-Sulfate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of laboratory chemicals are fundamental to ensuring a safe and compliant operational environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Lactose-3'-sulfate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from general laboratory waste disposal guidelines and the safety profile of its parent compound, lactose, to establish a cautious and effective disposal protocol.
Lactose itself is generally classified as non-hazardous. However, the introduction of a sulfate group may alter its chemical properties, potentially introducing irritant qualities characteristic of some organic sulfates. Therefore, it is prudent to handle this compound with a degree of caution appropriate for a potentially hazardous chemical.
Essential Safety and Handling Precautions
Adherence to standard laboratory safety protocols is the first line of defense. When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE).
| Precaution | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | To prevent eye contact with dust or solutions. |
| Hand Protection | Chemical-resistant gloves | To avoid skin contact. |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing. |
| Work Area | Well-ventilated area or fume hood | To minimize inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its physical state: solid, aqueous solution, or as a contaminant on laboratory materials.
Disposal of Solid this compound:
-
Waste Segregation: Collect solid this compound waste in a dedicated, clearly labeled container for chemical waste. Do not mix it with general laboratory trash.
-
Containerization: The container must be made of a material compatible with organic sulfates, be sealable, and in good condition. Label the container with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
Disposal of Aqueous Solutions Containing this compound:
Drain disposal of even dilute solutions of this compound is not recommended without explicit approval from your institution's EHS department.
-
Collection: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled container.
-
Labeling: Label the container with "Hazardous Waste," the chemical name "this compound solution," and the approximate concentration.
-
Storage: Store the container in the designated hazardous waste accumulation area.
-
Disposal: The collected aqueous waste must be disposed of through your institution's chemical waste program.
Disposal of Contaminated Materials:
Any materials that come into contact with this compound, such as weigh boats, pipette tips, gloves, and absorbent pads used for spill cleanup, should be considered contaminated.
-
Collection: Place all contaminated solid materials into a designated, sealed waste bag or container.
-
Labeling: Clearly label the container as "Contaminated Waste" and specify the contaminant ("this compound").
-
Disposal: Dispose of this waste through the institutional chemical waste stream.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for this compound waste.
Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles for handling potentially hazardous chemicals. It is imperative to consult and strictly adhere to the specific waste disposal protocols established by your institution's Environmental Health and Safety department and to comply with all local, state, and federal regulations.
Essential Safety and Logistical Information for Handling Lactose-3'-sulfate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lactose-3'-sulfate. The following procedures are based on best practices for handling similar non-hazardous biochemical powders in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure appropriate protective measures are in place. At a minimum, the following PPE is required when working with this and other similar chemical substances in a laboratory.[1][2]
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Glasses | Must meet ANSI Z87.1 standards, with side shields.[2] | Protects against splashes and airborne particles. |
| Face Shield | To be worn in addition to safety glasses or goggles. | Recommended when there is a significant splash hazard.[2] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for incidental contact.[2] | Provides a barrier against skin contact. Gloves should be removed immediately if contaminated. |
| Body Protection | Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Closed-toe Shoes | Shoes that fully cover the feet.[1] | Prevents injury from spills and dropped objects. | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A respirator may be necessary if dust generation is unavoidable and a risk assessment indicates it is needed.[3] | Minimizes inhalation of airborne particles. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Use a chemical fume hood or other ventilated enclosure if there is a potential for dust generation.[4]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transferring:
-
Handle this compound as a powder. Avoid actions that could generate dust, such as vigorous shaking or scraping.[4]
-
If possible, weigh the compound directly into a sealable container within a fume hood or ventilated enclosure.
-
Use appropriate tools (e.g., spatulas) for transferring the powder.
-
-
In Case of a Spill:
-
For small spills, gently sweep up the material, avoiding dust generation, and place it in a designated waste container.[4]
-
Clean the spill area with a damp cloth or paper towel.
-
For larger spills, follow your institution's emergency procedures.
-
Storage:
Disposal Plan
The disposal of this compound and associated waste must comply with local, state, and federal regulations, as well as institutional policies.[5][6] Although Lactose itself is generally not considered hazardous, it is crucial to follow proper disposal routes to avoid environmental contamination.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as non-hazardous chemical waste through your institution's hazardous waste program.[7] Do not dispose of down the sink or in the regular trash unless specifically permitted by your institution's environmental health and safety (EHS) office.[8] |
| Contaminated Labware (e.g., pipette tips, centrifuge tubes) | Dispose of in a designated solid waste container for non-hazardous chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Remove and dispose of in the appropriate laboratory waste bin.[5] |
| Empty Containers | Rinse the container thoroughly with water. The rinsate should be collected and disposed of as chemical waste.[6][9] Once clean and dry, deface the label and dispose of the container in the regular trash or recycling, as per institutional guidelines.[6][7] |
Experimental Workflow: Handling and Disposal of this compound
Caption: This diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. ba.auburn.edu [ba.auburn.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
